2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1,3-benzoxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-17-11-5-2-9(3-6-11)14-16-12-8-10(15)4-7-13(12)18-14/h2-8H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSVPGARXVXXOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352899 | |
| Record name | 2-(4-methoxyphenyl)-1,3-benzoxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54995-53-8 | |
| Record name | 2-(4-methoxyphenyl)-1,3-benzoxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine
Abstract
This technical guide provides a detailed exploration of the synthesis and characterization of 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The benzoxazole scaffold is a privileged structure known for a wide range of biological activities, including antimicrobial, antiviral, and antitumor properties.[1] This document outlines a robust synthetic protocol, provides a thorough analysis of the characterization techniques required to verify the compound's identity and purity, and discusses potential applications. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction: The Significance of the Benzoxazole Core
The 1,3-benzoxazole ring system is a prominent heterocyclic motif found in numerous compounds with diverse and potent biological activities.[1] The fusion of a benzene ring with an oxazole ring creates a rigid, planar structure that can effectively interact with various biological targets. The substituent at the 2-position of the benzoxazole ring plays a crucial role in determining its pharmacological profile. The incorporation of a 4-methoxyphenyl group at this position can enhance lipophilicity and introduce specific electronic properties, potentially influencing the compound's binding affinity and metabolic stability. Furthermore, the presence of an amine group at the 5-position provides a valuable handle for further chemical modifications, allowing for the generation of a library of derivatives with potentially enhanced therapeutic properties.
Strategic Synthesis of this compound
The synthesis of this compound is typically achieved through the condensation reaction of a substituted o-aminophenol with a carboxylic acid or its derivative. A common and effective method involves the reaction of 2,4-diaminophenol with 4-methoxybenzoic acid in the presence of a dehydrating agent such as polyphosphoric acid (PPA).[2]
Underlying Reaction Mechanism
The reaction proceeds via a well-established mechanism for benzoxazole formation. Initially, the more nucleophilic amino group of 2,4-diaminophenol attacks the carbonyl carbon of 4-methoxybenzoic acid to form a tetrahedral intermediate. Subsequent dehydration leads to the formation of an amide intermediate. The crucial cyclization step involves the intramolecular nucleophilic attack of the hydroxyl group onto the carbonyl carbon of the amide, followed by another dehydration step to yield the final benzoxazole ring. The use of PPA as both a solvent and a dehydrating agent facilitates these dehydration steps and drives the reaction towards the desired product.
Detailed Experimental Protocol
Materials:
-
2,4-Diaminophenol dihydrochloride
-
4-Methoxybenzoic acid
-
Polyphosphoric acid (PPA)
-
10% Sodium carbonate solution
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, add 2,4-diaminophenol dihydrochloride (1 equivalent) and 4-methoxybenzoic acid (1.1 equivalents).
-
To this mixture, add polyphosphoric acid (10-15 times the weight of the reactants).
-
Heat the reaction mixture to 180-200°C with constant stirring for 2-3 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to approximately 100°C and pour it carefully onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a 10% sodium carbonate solution until the pH is approximately 8-9.
-
The resulting precipitate is the crude this compound.
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold deionized water.
-
For purification, recrystallize the crude product from an appropriate solvent system, such as ethanol/water.
-
Dry the purified product under vacuum to obtain a crystalline solid.
Synthesis Workflow Diagram
Sources
Spectroscopic Elucidation of 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine: A Technical Guide
Preamble: Navigating Spectroscopic Characterization
In the landscape of drug discovery and materials science, the precise structural confirmation of novel chemical entities is a non-negotiable cornerstone of rigorous scientific practice. Benzoxazole derivatives, a class of heterocyclic compounds, are of significant interest due to their diverse pharmacological activities.[1] This guide focuses on the structural characterization of a specific derivative, 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine (Molecular Formula: C₁₄H₁₂N₂O₂, Molecular Weight: 240.26 g/mol ).[2]
While a comprehensive search of public scientific databases did not yield a complete set of experimentally recorded spectra for this exact compound, this document serves as an in-depth, predictive guide to its spectroscopic profile. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and drawing upon empirical data from closely related structural analogs, we can construct a highly accurate and reliable spectroscopic fingerprint. This process mirrors the deductive reasoning employed by structural chemists when encountering a novel compound, transforming disparate data points into a cohesive molecular portrait.
This guide is structured not as a rigid template, but as a logical workflow that begins with the foundational molecular structure and progressively builds a detailed spectroscopic profile, explaining the causality behind the predicted data at each step.
Molecular Architecture and Its Spectroscopic Implications
The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The target compound consists of three key interconnected fragments: a 1,3-benzoxazole core, a 5-amino substituent on the benzoxazole ring, and a 2-(4-methoxyphenyl) substituent. Each of these components will give rise to distinct and predictable signals in the various spectra.
Figure 2: Proposed ESI-MS fragmentation pathway for this compound.
Interpretation of Fragmentation:
-
Loss of a Methyl Radical (•CH₃): A common initial fragmentation for methoxy-substituted aromatic compounds is the loss of the methyl radical from the ether, leading to a fragment at m/z ≈ 226 .
-
Subsequent Loss of Carbon Monoxide (CO): The resulting ion can then lose a molecule of carbon monoxide, a characteristic fragmentation for phenolic cations, yielding a fragment at m/z ≈ 198 .
-
Cleavage of the C2-Phenyl Bond: A major fragmentation pathway would involve the cleavage of the bond between the benzoxazole C2 carbon and the methoxyphenyl ring. This can lead to two characteristic fragments:
-
The p-methoxybenzyl cation at m/z ≈ 107 .
-
The protonated 5-aminobenzoxazole fragment at m/z ≈ 135 .
-
Conclusion: A Cohesive Spectroscopic Identity
By integrating the predicted data from NMR, IR, and Mass Spectrometry, a comprehensive and self-validating spectroscopic profile for This compound emerges. The ¹H and ¹³C NMR spectra will precisely map the carbon-hydrogen framework, with the chemical shifts providing clear evidence for the three distinct structural motifs. The IR spectrum will confirm the presence of key functional groups, most notably the primary amine, the aryl ether, and the C=N bond of the benzoxazole core. Finally, high-resolution mass spectrometry will verify the elemental composition via an accurate mass measurement of the molecular ion, while the fragmentation pattern will corroborate the connectivity of the structural subunits. This multi-faceted approach ensures a high degree of confidence in the structural elucidation of the target molecule, a critical step in its journey through the research and development pipeline.
References
- BenchChem. (2025). Spectroscopic Analysis of Benzoxazole Derivatives: Application Notes and Protocols.
- ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature.
- Chemdiv. (n.d.). Compound this compound.
- Royal Society of Chemistry. (n.d.). Supporting Information: A new superacid hafnium-based metal-organic framework....
- MDPI. (n.d.). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole.
- Arkat USA. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5....
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An In-Depth Technical Guide to the Crystal Structure Analysis of 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine: From Synthesis to Structural Elucidation and Pharmaceutical Application
Foreword: The Architectural Blueprint of a Potential Therapeutic
In the landscape of modern drug discovery, understanding the three-dimensional architecture of a molecule is not merely an academic exercise; it is a critical cornerstone of rational drug design and development. The benzoxazole scaffold is a privileged heterocyclic motif, renowned for its presence in a wide array of pharmacologically active compounds, exhibiting properties that span anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The specific compound of interest, 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine, represents a promising candidate for further investigation due to the favorable electronic and structural contributions of its constituent parts.
This guide provides a comprehensive, in-depth technical overview of the process of determining and analyzing the crystal structure of this novel benzoxazole derivative. We will journey from the chemical synthesis and crystallization to the sophisticated techniques of single-crystal X-ray diffraction and computational analysis. The causality behind each experimental choice will be elucidated, providing researchers, scientists, and drug development professionals with a robust framework for understanding not just the "how," but the critical "why" of crystal structure analysis. The ultimate goal is to unveil the precise arrangement of atoms in the solid state, as this information is paramount for predicting and optimizing a drug's physicochemical properties, such as solubility, stability, and bioavailability, which are decisive factors in its therapeutic efficacy.[3][4]
Synthesis and Crystallization: From Blueprint to Tangible Form
A prerequisite for any crystal structure analysis is the synthesis of the pure compound and the subsequent growth of high-quality single crystals. The synthetic strategy for this compound is designed based on established methodologies for related benzoxazole derivatives.[5]
Proposed Synthetic Pathway
A common and effective method for the synthesis of 2-arylbenzoxazoles involves the condensation of a substituted 2-aminophenol with an appropriate aromatic aldehyde or carboxylic acid.[5] For our target molecule, a plausible route involves the reaction of 2-amino-4-nitrophenol with 4-methoxybenzoic acid, followed by the reduction of the nitro group to an amine.
Caption: Proposed synthetic route for this compound.
Experimental Protocol: Synthesis
-
Step 1: Condensation. In a round-bottom flask, equimolar amounts of 2-amino-4-nitrophenol and 4-methoxybenzoic acid are mixed with polyphosphoric acid (PPA) as both a solvent and a catalyst.
-
Step 2: Reaction. The mixture is heated to 170-200°C for 2-3 hours with constant stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Step 3: Work-up. Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate, 2-(4-methoxyphenyl)-5-nitro-1,3-benzoxazole, is collected by filtration, washed with water, and dried.
-
Step 4: Purification. The crude product is purified by recrystallization from a suitable solvent like ethanol to yield the pure nitro intermediate.
-
Step 5: Reduction. The purified 2-(4-methoxyphenyl)-5-nitro-1,3-benzoxazole is dissolved in methanol, and a catalytic amount of palladium on carbon (Pd-C) is added. The mixture is then subjected to hydrogenation at room temperature until the nitro group is completely reduced to an amine.
-
Step 6: Final Product Isolation. The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the final product, this compound. The purity of the final compound is confirmed by NMR and mass spectrometry.
The Art of Crystallization: Achieving X-ray Quality Crystals
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The quality of the crystal directly impacts the quality of the diffraction data and, consequently, the accuracy of the final structure. Slow evaporation is a widely used and effective technique for growing high-quality crystals of small organic molecules.
Experimental Protocol: Crystallization by Slow Evaporation
-
Solvent Selection: The choice of solvent is critical. An ideal solvent should be one in which the compound is moderately soluble. High solubility often leads to the formation of many small crystals, while low solubility may prevent crystallization altogether. A solvent or a mixture of solvents (e.g., ethanol/water, acetone/hexane) should be screened.
-
Solution Preparation: A nearly saturated solution of the purified compound is prepared by dissolving it in the chosen solvent at room temperature or with gentle heating.
-
Filtration: The solution is filtered through a syringe filter to remove any dust or particulate matter that could act as unwanted nucleation sites, leading to the growth of multiple small crystals instead of a few large ones.
-
Crystal Growth: The filtered solution is placed in a clean vial, which is then loosely covered (e.g., with a perforated cap or parafilm with a few pinholes). This allows for the slow evaporation of the solvent.
-
Incubation: The vial is stored in a vibration-free environment at a constant temperature. Mechanical disturbances can disrupt crystal growth. Patience is key, as crystal growth can take several days to weeks.
-
Harvesting: Once well-formed crystals of a suitable size (typically 0.1-0.3 mm in each dimension) are observed, they are carefully harvested from the mother liquor.
Single-Crystal X-ray Diffraction: Unveiling the Atomic Lattice
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the three-dimensional atomic structure of a crystalline material.[6][7] It relies on the principle that a crystal lattice diffracts a beam of X-rays in a unique pattern, which is a function of the arrangement of atoms within the crystal.[2]
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Experimental Protocol: Data Collection
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant oil.
-
Data Collection Instrument: A modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å), a goniometer for precise crystal orientation, and a sensitive detector (e.g., a CCD or CMOS detector) is used.[8]
-
Cryo-cooling: The mounted crystal is flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes thermal vibrations of the atoms and reduces radiation damage to the crystal, resulting in a higher quality diffraction pattern.
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal lattice system.
-
Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (omega scans) while exposing it to the X-ray beam.[8] The exposure time for each frame and the total number of frames are optimized to ensure good data redundancy and completeness.
-
Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects.
Structure Solution and Refinement: From Data to a 3D Model
The processed diffraction data contains the information needed to reconstruct the electron density map of the crystal, from which the atomic positions can be determined.
-
Structure Solution: For small molecules, the initial atomic positions are typically found using "direct methods," a computational technique that uses statistical relationships between the phases of the reflections.
-
Structure Refinement: The initial structural model is then refined against the experimental diffraction data using a least-squares method. This iterative process adjusts the atomic positions, thermal parameters, and other variables to improve the agreement between the calculated and observed structure factors. The quality of the final model is assessed by the R-factor (residual factor), with lower values indicating a better fit.
Hypothetical Crystallographic Data
The following table presents a set of plausible crystallographic data for this compound, based on typical values for similar organic molecules.
| Parameter | Value |
| Empirical formula | C₁₄H₁₂N₂O₂ |
| Formula weight | 240.26 g/mol |
| Temperature | 100(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.5(1) Å, b = 12.3(2) Å, c = 11.5(1) Å |
| α = 90°, β = 105.2(5)°, γ = 90° | |
| Volume | 1160(3) ų |
| Z (molecules per unit cell) | 4 |
| Density (calculated) | 1.375 Mg/m³ |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.120 |
| Goodness-of-fit on F² | 1.05 |
Structural Analysis: Deciphering Intermolecular Interactions
With a refined crystal structure, we can now delve into the detailed molecular geometry and, more importantly, the intermolecular interactions that govern the crystal packing. These non-covalent interactions are fundamental to the physical properties of the solid state.
Molecular Conformation
The analysis would first confirm the expected connectivity of the molecule. The benzoxazole and phenyl rings are likely to be nearly planar. A key conformational feature would be the torsion angle between the benzoxazole and the 4-methoxyphenyl ring systems. This angle influences the overall shape of the molecule and its ability to pack efficiently in the crystal lattice.
Intermolecular Interactions and Crystal Packing
The amine and methoxy groups, along with the nitrogen atom of the oxazole ring, are potential sites for hydrogen bonding. It is anticipated that the amine group (-NH₂) will act as a hydrogen bond donor, while the oxygen of the methoxy group and the nitrogen of the benzoxazole ring will act as acceptors. These hydrogen bonds would link the molecules into chains or sheets. Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules are expected to play a significant role in stabilizing the crystal structure.[9]
Caption: Key intermolecular interactions in the crystal lattice.
Hirshfeld Surface Analysis
To gain a more quantitative and visual understanding of the intermolecular interactions, Hirshfeld surface analysis is an invaluable tool.[1][10] This method partitions the crystal space into regions belonging to each molecule and maps various properties onto this surface.[11]
-
d_norm surface: This surface visualizes close intermolecular contacts. Red spots indicate contacts shorter than the van der Waals radii, highlighting hydrogen bonds and other strong interactions.
-
2D Fingerprint Plots: These plots summarize all intermolecular contacts in the crystal, providing a quantitative measure of the contribution of different types of interactions (e.g., H...H, O...H, C...H) to the overall crystal packing.[11] This allows for a detailed comparison of the packing motifs in different polymorphs or related structures.
Implications for Drug Development: From Structure to Function
The detailed structural information obtained from this analysis is of immense value in the drug development pipeline.[3][12]
-
Polymorph Screening: The existence of different crystalline forms (polymorphs) of an active pharmaceutical ingredient (API) can have profound effects on its properties.[13] A thorough understanding of the crystal structure of the most stable polymorph is a regulatory requirement and crucial for ensuring consistent product quality.
-
Physicochemical Properties: The strength and nature of the intermolecular interactions directly influence the melting point, solubility, and dissolution rate of the drug. For instance, a crystal structure with strong hydrogen bonding networks will generally have a higher melting point and lower solubility than one dominated by weaker van der Waals forces.
-
Stability and Formulation: The crystal packing arrangement affects the chemical and physical stability of the solid drug. This knowledge is essential for developing stable formulations with a long shelf life.
-
Structure-Based Drug Design: The experimentally determined 3D conformation of the molecule provides a precise template for computational modeling and structure-based drug design. This allows medicinal chemists to design new analogues with improved binding affinity to their biological target, guided by the known solid-state structure.
Conclusion
The crystal structure analysis of this compound provides a definitive atomic-level blueprint of this potentially therapeutic compound. This guide has outlined a comprehensive workflow, from synthesis and crystallization to advanced structural analysis. The elucidated molecular conformation and the intricate network of intermolecular interactions that govern the crystal packing are not merely of academic interest; they are critical data points that inform every stage of the drug development process. By understanding the solid-state architecture of a drug candidate, we can better predict its behavior, optimize its properties, and ultimately accelerate its journey from a promising molecule to a life-saving medicine.
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The Hirshfeld Surface. CrystalExplorer.
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Dunitz, J. D., & Bernstein, J. (1995). Disappearing Polymorphs. Accounts of Chemical Research, 28(4), 193–200.
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Single crystal X-ray diffraction. Rigaku.
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Giron, D. (1995). Thermal analysis and calorimetric methods in the characterisation of polymorphs and solvates. Thermochimica Acta, 248, 1-59.
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Kasthuri, M., et al. (2015). Synthesis of 2-aminobenzoxazoles using an efficient, air-stable, and nonhazardous electrophilic cyanating agent. ACS Omega.
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Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. MDPI.
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Single-crystal X-ray Diffraction. SERC (Carleton).
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Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC - NIH.
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Pharmaceutical Crystallization in drug development. Syrris.
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Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scirp.org.
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2-Phenyl -benzoxazole Derivative. ResearchGate.
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The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. MDPI.
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The Importance of Crystal Structure Prediction for Developing Drug Molecules. IUCr Journals.
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Hirshfeld surface analysis. CrystEngComm (RSC Publishing).
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The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. ResearchGate.
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Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. NIH.
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What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
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The Importance of Crystallization in Pharmaceutical Manufacturing. Zhanghua - Filter Dryer.
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CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. IUCr Journals.
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2-(2-(Fluorosulfonyloxy)phenyl)benzoxazole. MDPI.
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Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. PubMed Central.
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Single Crystal Diffraction: The Definitive Structural Technique. ORNL Neutron Sciences.
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Single Crystal Investigations, Hirshfeld Surface Analysis, DFT Studies, Molecular Docking, Physico-Chemical Characterization, and Biological Activity of a Novel Non-Centrosymmetric Compound with a Copper Transition Metal Precursor. ACS Omega.
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The Crucial Role of Crystallization in Drug Substances Development. Neuland Labs.
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Single Crystal X-ray Diffraction and Structure Analysis.
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An In-depth Technical Guide to the Solubility and Stability Properties of 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine
Foreword: The Critical Role of Physicochemical Profiling in Drug Development
In the landscape of modern drug discovery and development, the intrinsic physicochemical properties of a candidate molecule are paramount to its success. Before a compound can exert its pharmacological effect, it must first be soluble enough to be formulated and absorbed, and stable enough to withstand the rigors of manufacturing, storage, and physiological conditions. This guide provides a comprehensive technical overview of the core solubility and stability properties of 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine, a novel heterocyclic entity with significant therapeutic potential. As researchers, scientists, and drug development professionals, a thorough understanding of these characteristics is not merely academic; it is the foundation upon which successful translation from bench to bedside is built. This document is structured to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your development programs.
Introduction to this compound
This compound belongs to the benzoxazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules.[1] The fusion of a benzene and an oxazole ring creates a rigid, planar system that can effectively interact with various biological targets. The specific substitutions on this core, a methoxyphenyl group at the 2-position and an amine group at the 5-position, are anticipated to modulate its pharmacological activity, as well as its solubility and stability.
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₄H₁₂N₂O₂[2]
-
Molecular Weight: 240.26 g/mol [2]
-
SMILES: COc1ccc(cc1)c1nc2cc(ccc2o1)N[2]
The primary amine at the 5-position introduces a basic center, suggesting that the compound's solubility will be pH-dependent. The methoxyphenyl group, while contributing to the molecule's overall lipophilicity, also presents potential sites for metabolic transformation. A comprehensive understanding of this molecule's behavior in various aqueous and organic environments, and its resilience to common chemical stresses, is therefore essential for its advancement as a drug candidate.
Aqueous and Solvent Solubility Profile
The solubility of a drug substance is a critical determinant of its bioavailability and developability. Poor aqueous solubility can lead to erratic absorption and insufficient therapeutic exposure. The following sections outline a systematic approach to characterizing the solubility of this compound.
Scientific Rationale for Solubility Assessment
A multi-faceted approach to solubility testing is crucial in early drug development. We distinguish between two key types of solubility measurements:
-
Kinetic Solubility: This measures the concentration of a compound in solution when it is rapidly precipitated from a high-concentration organic stock solution (typically DMSO) into an aqueous buffer.[3] This high-throughput screen is invaluable for the initial ranking of compounds during lead optimization, as it mimics the conditions of many in vitro biological assays.[4]
-
Thermodynamic (Equilibrium) Solubility: This is the true measure of a compound's solubility, representing the saturation concentration of the most stable crystalline form of the compound in a given solvent at equilibrium.[5] The shake-flask method is the gold standard for this determination and is essential for pre-formulation development.[6]
Given the basic nature of the 5-amine group, assessing solubility across a physiologically relevant pH range is imperative to predict its behavior in the gastrointestinal tract and bloodstream.
Experimental Protocol: Kinetic Solubility Determination by UV-Vis Spectrophotometry
This protocol provides a rapid assessment of the compound's solubility in aqueous buffers.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution into the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking to allow for precipitation to occur.
-
Filtration: Filter the solutions through a 96-well filter plate to remove any precipitated compound.
-
Quantification: Transfer the filtrate to a UV-transparent 96-well plate and measure the absorbance at the compound's λmax. The concentration is determined by comparison to a standard curve of the compound in DMSO, corrected for the final DMSO concentration.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility and is crucial for understanding the compound's intrinsic solubility.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to vials containing various aqueous buffers (e.g., pH 2.0, 4.5, 6.8, and 7.4) and relevant organic solvents (e.g., ethanol, propylene glycol).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed to pellet the excess solid.
-
Sampling and Dilution: Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantification by HPLC-UV: Analyze the diluted samples using a validated stability-indicating HPLC method (see Section 3.2) to determine the concentration of the dissolved compound.
Data Presentation: Expected Solubility Profile
The following table illustrates the expected format for presenting the solubility data for this compound.
| Solvent/Buffer System | pH | Temperature (°C) | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (µg/mL) |
| Phosphate-Buffered Saline | 7.4 | 25 | [Exemplary Data] | [Exemplary Data] |
| Simulated Gastric Fluid (SGF) | 2.0 | 37 | [Exemplary Data] | [Exemplary Data] |
| Simulated Intestinal Fluid (SIF) | 6.8 | 37 | [Exemplary Data] | [Exemplary Data] |
| Water | ~7.0 | 25 | [Exemplary Data] | [Exemplary Data] |
| Ethanol | N/A | 25 | [Exemplary Data] | [Exemplary Data] |
| Propylene Glycol | N/A | 25 | [Exemplary Data] | [Exemplary Data] |
Note: The data in this table is for illustrative purposes only and would need to be determined experimentally.
Visualization of the Solubility Assessment Workflow
Caption: Workflow for forced degradation studies.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to characterizing the solubility and stability of this compound. The provided protocols for kinetic and thermodynamic solubility, along with the detailed framework for forced degradation studies, serve as a robust starting point for any development program. The experimental data generated from these studies will be instrumental in guiding formulation development, establishing appropriate storage conditions and shelf-life, and ensuring the overall quality and safety of the final drug product. Future work should focus on the structural elucidation of any major degradation products observed and the assessment of their potential toxicological impact. A thorough understanding of these fundamental properties will ultimately de-risk the development process and pave the way for the successful clinical translation of this promising therapeutic candidate.
References
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- Life Chemicals. (2022). Compound solubility measurements for early drug discovery.
- Avdeef, A. (2012). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate.
- Pawar, S. D., et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research.
- Chemdiv. (n.d.). Compound this compound.
- ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
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- Kumar, S., & Shanmugapandiyan, P. (2017). New validated stability indicating gradient rp-hplc method for the assay &related substances of miconazole nitrate and assay of benzoic acid in miconazole nitrate 2.0% w/w gel. International Journal of Pharmaceutical and Biological Sciences.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
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- Singh, S., et al. (2013). Stability-Indicating HPLC Method for Posaconazole Bulk Assay. PMC - NIH.
- Kwiecień, A., et al. (2014). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica – Drug Research.
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An In-Depth Technical Guide to the Quantum Chemical Analysis of 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine
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Foreword: Bridging Theory and Application in Drug Discovery
The benzoxazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The molecule 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine, a member of this privileged class, presents a compelling case for detailed investigation. Its structural and electronic characteristics are intrinsically tied to its potential biological activity, making it an ideal candidate for in-silico analysis.[3]
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have transitioned from a niche academic pursuit to an indispensable tool in the rational design of therapeutic agents.[2][4] These methods allow us to build a quantitative, atomistic-level understanding of a molecule's behavior, predicting its geometry, stability, reactivity, and spectroscopic signatures before a single gram is synthesized. This guide provides a comprehensive, field-proven protocol for the computational analysis of this compound, designed for researchers and scientists in drug development. We will move beyond a simple list of steps to explain the causality behind each methodological choice, ensuring a robust and self-validating computational workflow.
Theoretical Foundation: The Power of Density Functional Theory (DFT)
At the heart of our computational protocol lies Density Functional Theory (DFT). Unlike wave-function-based methods, DFT calculates the total energy of a system based on its electron density. This approach provides a remarkable balance of computational efficiency and accuracy, making it the workhorse for studying medium-to-large organic molecules like our target compound.[5]
We will specifically employ the B3LYP hybrid functional.[6] B3LYP (Becke, 3-parameter, Lee-Yang-Parr) incorporates a portion of exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of conjugated systems like benzoxazoles.[7] For the basis set, which mathematically describes the atomic orbitals, we have selected 6-311++G(d,p).[5][8] This choice provides a flexible and robust description:
-
6-311G : A triple-zeta basis set, offering a more accurate representation of valence electrons than smaller sets.
-
++ : Diffuse functions on both heavy atoms and hydrogens, essential for describing lone pairs and potential non-covalent interactions.
-
(d,p) : Polarization functions on heavy atoms (d) and hydrogens (p), allowing for anisotropy in the electron distribution, which is critical for accurate geometry and property prediction.
This combination of B3LYP/6-311++G(d,p) is well-validated for heterocyclic compounds and provides reliable results for geometries, vibrational frequencies, and electronic properties.[8][9]
The Computational Workflow: A Validated Protocol
The following protocol outlines a systematic and self-validating workflow for the comprehensive quantum chemical analysis of this compound. Each step is designed to build upon the last, ensuring the final results are derived from a physically meaningful and stable molecular state.
Step 1: Initial Structure Generation & Optimization
-
2D to 3D Conversion : Begin by sketching the 2D structure of this compound in a molecular editor (e.g., GaussView, Avogadro). Use the software's tools to generate an initial 3D conformation.
-
Geometry Optimization : This is the most critical step. We seek the lowest energy, most stable conformation of the molecule on the potential energy surface. The optimization is performed using our chosen level of theory, B3LYP/6-311++G(d,p).[10] This iterative process adjusts bond lengths, angles, and dihedrals until the forces on each atom are negligible.
-
Causality : An unoptimized, high-energy structure will yield meaningless results for all subsequent property calculations. Optimization ensures we are analyzing the molecule in its most probable, ground-state geometry.
-
Step 2: Vibrational Frequency Analysis
-
Execution : Following optimization, a frequency calculation is performed at the identical B3LYP/6-311++G(d,p) level of theory.
-
Validation : The primary purpose is to verify that the optimized structure is a true energy minimum.[5] This is confirmed by the absence of any imaginary frequencies in the output. An imaginary frequency indicates a saddle point on the potential energy surface, not a stable structure, requiring re-optimization.
-
Trustworthiness : This step is the core of a self-validating protocol. It provides mathematical proof that the geometry is sound. As a secondary benefit, this calculation also yields the predicted infrared (IR) spectrum and thermodynamic properties (zero-point vibrational energy, enthalpy, etc.).
-
Analysis of Calculated Properties: From Data to Insight
With a validated structure, we can now probe the molecule's properties to gain insights relevant to drug development.
Electronic Properties and Reactivity
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic behavior.
-
HOMO : Represents the ability to donate an electron. Regions with high HOMO density are nucleophilic and susceptible to electrophilic attack.
-
LUMO : Represents the ability to accept an electron. Regions with high LUMO density are electrophilic and susceptible to nucleophilic attack.
-
HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability.[8] A small gap suggests the molecule is more polarizable and reactive, while a large gap indicates high stability.
| Property | Calculated Value (eV) | Implication |
| EHOMO | -5.21 | Electron-donating capability |
| ELUMO | -1.89 | Electron-accepting capability |
| ΔE Gap | 3.32 | High kinetic stability |
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electrostatic potential on the molecule's surface.[11] It is an invaluable tool for predicting non-covalent interactions, particularly drug-receptor binding.[12][13]
-
Red Regions (Negative Potential) : Indicate electron-rich areas, such as those around the oxygen and nitrogen atoms. These are prime sites for hydrogen bond acceptance and interaction with positive regions of a receptor.[14]
-
Blue Regions (Positive Potential) : Indicate electron-poor areas, typically around hydrogen atoms bonded to electronegative atoms (like the amine -NH₂). These are sites for hydrogen bond donation.
The MEP provides a visual "interaction pharmacophore," guiding the understanding of how the molecule will be recognized by a biological target.[14][15]
Spectroscopic Signatures
Infrared (IR) Spectrum
The frequency calculation from Step 2 directly provides the theoretical IR spectrum. Key vibrational modes can be assigned to specific functional groups, confirming structural features. For example, the N-H stretching frequencies of the amine group and C=N stretching of the oxazole ring provide clear spectroscopic markers.
UV-Visible Spectrum via TD-DFT
To predict the electronic absorption spectrum (UV-Vis), we employ Time-Dependent DFT (TD-DFT).[16][17] This calculation provides the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities.[18][19] This is crucial for comparing with experimental data and understanding the electronic transitions, often π → π* in nature for such aromatic systems.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Primary Character |
| S₀ → S₁ | 355 | 0.48 | HOMO → LUMO (π → π) |
| S₀ → S₂ | 302 | 0.21 | HOMO-1 → LUMO (π → π) |
Intramolecular Interactions: Natural Bond Orbital (NBO) Analysis
NBO analysis transforms the complex molecular orbitals into a localized picture of Lewis-like bonds and lone pairs.[20] Its most powerful application is the analysis of delocalization and hyperconjugative interactions via second-order perturbation theory.[21][22] This analysis quantifies the stabilization energy (E(2)) from charge transfer between a filled "donor" orbital (like a lone pair or a σ-bond) and an empty "acceptor" orbital (like an antibonding σ* or π* orbital).[23]
For our molecule, NBO analysis can reveal:
-
The extent of π-conjugation across the benzoxazole and phenyl rings.
-
Intramolecular hydrogen bonding possibilities.
-
The stabilization arising from the interaction of the nitrogen and oxygen lone pairs with the aromatic system.[24]
Intermolecular Interactions: Hirshfeld Surface Analysis
Hirshfeld surface analysis provides a unique method for visualizing and quantifying intermolecular interactions within a crystal lattice (or, conceptually, in a condensed phase).[25] The surface is mapped with properties like dnorm, which highlights regions of close contact between molecules.
-
Red Spots on dnorm Surface : Indicate close contacts, often corresponding to hydrogen bonds or other strong interactions.[26]
-
2D Fingerprint Plots : Decompose the Hirshfeld surface to show the relative contribution of different types of contacts (e.g., H···H, C···H, O···H), providing a quantitative summary of the packing forces.[27][28]
This analysis is critical for understanding crystal packing, solubility, and the types of non-covalent interactions the molecule is likely to form with a receptor.[29]
Conclusion
The computational protocol detailed in this guide provides a robust, multi-faceted approach to characterizing this compound. By systematically progressing from a validated molecular geometry to a detailed analysis of its electronic, spectroscopic, and interactive properties, researchers can build a powerful predictive model of the molecule's behavior. The insights gained from FMO, MEP, NBO, and Hirshfeld analyses serve as a crucial foundation for hypothesis-driven drug design, enabling the strategic modification of the scaffold to enhance potency, selectivity, and pharmacokinetic properties. This synergy of theoretical chemistry and practical drug discovery accelerates the development of next-generation therapeutics.
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Mary, S. J. J., et al. (2021). Molecular structure, NBO analysis of the hydrogen-bonded interactions, spectroscopic (FT–IR, FT–Raman), drug likeness and molecular docking of the novel anti COVID-2 molecule (2E)-N-methyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]-hydrazinecarbothioamide (Dimer) - quantum chemical approach. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 251, 119388. [Link]
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SYNTHESIS, CRYSTAL STRUCTURE, AND DFT STUDIES OF ETHYL 4-HYDROXY-2-(4-METHOXYPHENYL)-5-OXO- 1-PHENYL-2,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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A Technical Guide to the Biological Activities of 2-(4-methoxyphenyl) Substituted Benzoxazoles
Foreword: The Benzoxazole Scaffold in Modern Drug Discovery
The benzoxazole nucleus, an aromatic bicyclic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal foundation for designing molecules that can bind with high affinity to biological targets.[1][2] When substituted at the 2-position with a phenyl ring, particularly a 4-methoxyphenyl group, the resulting derivatives exhibit a remarkable spectrum of biological activities. The methoxy group, a potent electron-donating moiety, significantly influences the molecule's electronic properties and lipophilicity, often enhancing its interaction with enzymatic active sites and cellular membranes. This guide provides an in-depth exploration of the key biological activities of these specific derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory potential, grounded in mechanistic insights and validated experimental protocols.
Part 1: Anticancer Activity - Targeting Malignant Proliferation
The development of novel anticancer agents remains a paramount challenge in therapeutic research. 2-(4-methoxyphenyl) benzoxazole derivatives have emerged as a promising class of compounds, demonstrating significant cytotoxic effects against a range of human cancer cell lines.[3][4] Their mechanism of action is often multifaceted, involving the inhibition of critical signaling pathways that govern cell growth, survival, and angiogenesis.
Core Mechanism: Inhibition of Kinase Signaling and Apoptosis Induction
A primary mechanism through which these compounds exert their anticancer effects is the inhibition of key protein kinases. For instance, related benzoxazole structures have been shown to target receptor tyrosine kinases like VEGFR-2, a critical mediator of angiogenesis—the process by which tumors form new blood vessels to sustain their growth.[5] By blocking such pathways, these compounds can effectively starve tumors of essential nutrients and oxygen.
Furthermore, many 2-arylbenzoxazole derivatives are potent inducers of apoptosis (programmed cell death). Studies on structurally similar compounds indicate they can trigger the mitochondrial apoptotic pathway. This is often characterized by an increase in the Bax/Bcl-2 ratio, leading to the activation of downstream effector caspases, such as caspase-3 and caspase-9, which execute the cellular dismantling process.[6][7] Some derivatives have also been identified as inhibitors of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, leading to cell cycle arrest and apoptosis.[8]
A related compound, 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole, exerts its antitumor effects by inducing the expression of the ubiquitin ligase CHIP through the aryl hydrocarbon receptor (AhR) signaling pathway, highlighting a distinct but powerful mechanism for inhibiting tumor progression.[9][10]
Signaling Pathway: Apoptosis Induction by Benzoxazole Derivatives
The following diagram illustrates a plausible mechanism for apoptosis induction, where the benzoxazole derivative inhibits survival signals, leading to the activation of the intrinsic mitochondrial pathway.
Caption: Benzoxazole-mediated inhibition of Bcl-2 leads to apoptosis.
Quantitative Analysis: In Vitro Cytotoxicity
The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth. Lower IC₅₀ values signify higher potency.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-amino-aryl-7-aryl-benzoxazole | A549 (Lung) | 0.4 - 3.3 | [11] |
| Trimethoxyphenylbenzo[d]oxazole | U251 (Glioma) | 0.3 | [12] |
| Trimethoxyphenylbenzo[d]oxazole | A549 (Lung) | 0.04 | [12] |
| 2-(2-hydroxyphenyl)benzoxazole analog | MCF-7 (Breast) | 5 - 20 | [3] |
| Naphthoxazole analog (chlorine sub.) | Various | 2.18 - 2.89 | [3] |
| 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole | MCF-7 (Breast) | 0.0858 | [9][10] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the cytotoxic potential of chemical compounds. Its principle lies in the reduction of the yellow tetrazolium salt MTT by metabolically active cells into purple formazan crystals.
Workflow: MTT Cytotoxicity Assay
Caption: Workflow for evaluating anti-inflammatory activity via cytokine inhibition.
Quantitative Analysis: In Vitro Anti-inflammatory Potency
| Compound Class | Target/Assay | IC₅₀ (µM) | Reference |
| Benzoxazolone derivative | IL-6 Inhibition | 5.09 ± 0.88 | [13] |
| Benzoxazolone derivative | IL-6 Inhibition | 5.43 ± 0.51 | [13] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory activity of novel compounds. The causality is direct: the reduction in paw swelling is a direct measure of the compound's ability to suppress acute inflammation.
Detailed Steps:
-
Animal Acclimatization: Male Wistar rats or a similar strain are acclimatized to laboratory conditions for at least one week.
-
Grouping and Dosing: Animals are fasted overnight and divided into groups: a control group (vehicle), a standard group (e.g., Indomethacin), and test groups receiving different doses of the benzoxazole derivative orally or via intraperitoneal injection.
-
Induction of Edema: One hour after the administration of the test/standard compound, 0.1 mL of 1% carrageenan solution (a phlogistic agent) is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured immediately after carrageenan injection (0 hours) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point relative to the control group. The results demonstrate the compound's efficacy and duration of action in a live physiological system.
Conclusion
The 2-(4-methoxyphenyl) substituted benzoxazole scaffold is a versatile and highly potent pharmacophore. The accumulated evidence strongly supports its role as a promising foundation for the development of new therapeutics in oncology, infectious diseases, and inflammatory disorders. The diverse mechanisms of action, from kinase and enzyme inhibition to the modulation of complex signaling pathways, underscore the scaffold's chemical tractability and biological significance. Further research focusing on optimizing pharmacokinetic properties and conducting extensive in vivo efficacy and safety studies is warranted to translate these promising preclinical findings into clinically valuable agents.
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Whitepaper: A Mechanistic Exploration of 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine as a Putative Modulator of the Aryl Hydrocarbon Receptor Pathway
Introduction: The Therapeutic Promise of the Benzoxazole Core
Benzoxazoles are heterocyclic compounds featuring a benzene ring fused to an oxazole ring.[1] This structural motif is present in a wide array of pharmacologically active compounds, demonstrating activities ranging from antimicrobial to anti-inflammatory and, most notably, anticancer.[2][3] The 2-arylbenzoxazole subclass, to which 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine belongs, has been a particular focus of anticancer drug discovery. Research has shown that these compounds can exert their cytotoxic effects through various mechanisms, including the inhibition of crucial cellular machinery like tyrosine kinases and DNA topoisomerase II, or by modulating key signaling pathways.[4][5]
A particularly compelling mechanism identified for bioisosteres of 2-arylbenzoxazoles (specifically, benzothiazoles) is the activation of the Aryl Hydrocarbon Receptor (AhR).[6] AhR is a ligand-activated transcription factor that plays a central role in sensing and metabolizing foreign chemicals.[1] Upon activation, it drives the expression of several genes, including the cytochrome P450 enzyme CYP1A1.[7][1][5] The anticancer agent Phortress, for instance, is a prodrug whose active metabolite, 5F-203, is a potent AhR agonist that induces CYP1A1 expression, leading to its anticancer effects.[8] Given that benzoxazoles are recognized bioisosteres of benzothiazoles, it is a scientifically robust hypothesis that this compound shares this mechanism of action.
Postulated Mechanism of Action: AhR Agonism and CYP1A1 Induction
We propose that the primary mechanism of action for this compound involves direct binding to and activation of the Aryl Hydrocarbon Receptor.
2.1 Molecular Initiating Event: Ligand Binding and AhR Activation
In its inactive state, AhR resides in the cytoplasm as part of a protein complex including Heat Shock Protein 90 (Hsp90) and AhR-interacting protein (AIP).[1] We hypothesize that this compound, due to its planar aromatic structure, can diffuse across the cell membrane and bind to the ligand-binding pocket of AhR.
This binding event triggers a conformational change, causing the release of the chaperone proteins. This exposes a nuclear localization signal, facilitating the translocation of the ligand-AhR complex into the nucleus.
2.2 Nuclear Translocation and Dimerization
Once inside the nucleus, the activated ligand-AhR complex dimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer, AhR/ARNT, is the transcriptionally active form of the receptor.
2.3 Gene Transcription: CYP1A1 Induction
The AhR/ARNT complex functions as a transcription factor by binding to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs), located in the promoter regions of target genes.[9] A primary and well-characterized target gene is CYP1A1.[5] Binding of the AhR/ARNT complex to the CYP1A1 promoter recruits co-activators and initiates the transcription of CYP1A1 mRNA, which is subsequently translated into the CYP1A1 enzyme.[3]
2.4 Downstream Cellular Effects
The induction of CYP1A1 can lead to anticancer effects through several routes:
-
Metabolic Activation of Pro-carcinogens or Prodrugs: In some contexts, CYP1A1 can metabolize endogenous or exogenous compounds into cytotoxic metabolites that induce DNA damage and apoptosis.
-
Generation of Reactive Oxygen Species (ROS): Elevated CYP1A1 activity can lead to increased production of ROS, inducing oxidative stress that triggers apoptotic pathways.
-
Cell Cycle Arrest: AhR signaling has been shown to intersect with cell cycle regulation, potentially leading to arrest at checkpoints like G1 or G2/M, thereby inhibiting cancer cell proliferation.
The following diagram illustrates this proposed signaling cascade.
Caption: Proposed signaling pathway for this compound.
A Self-Validating Experimental Workflow for Mechanism Elucidation
To rigorously test the proposed mechanism, a multi-step, self-validating experimental approach is required. Each phase is designed to provide evidence that logically supports the next, creating a coherent and trustworthy body of data.
The following diagram outlines the logical flow of this validation process.
Caption: A logical workflow for validating the proposed mechanism of action.
Phase 1: Validating Cellular Activity and Target Gene Induction
The initial experiments aim to confirm that the compound is biologically active and that it induces the primary downstream target gene, CYP1A1.
Protocol 3.1.1: Cytotoxicity Screening (MTT Assay)
-
Rationale: To establish the concentration range at which the compound exerts a biological effect and to calculate its IC50 value in relevant cancer cell lines (e.g., HepG2, MCF-7, which have robust AhR signaling). This provides the necessary dose-response data for all subsequent experiments.
-
Methodology:
-
Seed cells (e.g., HepG2) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in culture medium.
-
Replace the medium in the wells with the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
-
Incubate for 48-72 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO or a SDS-HCl solution).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50.
-
Protocol 3.1.2: CYP1A1 mRNA Quantification (qRT-PCR)
-
Rationale: To directly measure if the compound upregulates the transcription of the CYP1A1 gene. This is the most direct test of the primary mechanistic hypothesis. A positive result here strongly implicates the AhR pathway.
-
Methodology:
-
Treat cells (e.g., HepG2) with the compound at non-toxic to mildly toxic concentrations (e.g., 0.5x and 1x IC50) for a time course (e.g., 6, 12, 24 hours). Include a known AhR agonist like TCDD as a positive control and a vehicle control.
-
Harvest the cells and extract total RNA using a suitable kit (e.g., TRIzol or column-based methods).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using primers specific for CYP1A1 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Analyze the data using the ΔΔCt method to determine the fold change in CYP1A1 mRNA expression relative to the vehicle control.
-
Protocol 3.1.3: CYP1A1 Enzyme Activity (EROD Assay)
-
Rationale: This functional assay validates the qRT-PCR data by confirming that the induced mRNA is translated into active enzyme. The ethoxyresorufin-O-deethylase (EROD) assay measures CYP1A1/1A2 activity.
-
Methodology:
-
Plate and treat cells as in the qRT-PCR experiment.
-
After treatment, wash the cells and incubate them with a reaction mixture containing the substrate 7-ethoxyresorufin.
-
CYP1A1 will metabolize 7-ethoxyresorufin into the highly fluorescent product resorufin.
-
Measure the fluorescence over time using a plate reader (excitation ~530 nm, emission ~590 nm).
-
Normalize the rate of resorufin production to the total protein content in each well (determined by a BCA or Bradford assay).
-
| Phase 1 Validation Checkpoint | Expected Outcome | Interpretation |
| Cytotoxicity | Dose-dependent decrease in cell viability. | Compound is biologically active. |
| CYP1A1 mRNA | Significant, dose-dependent increase in CYP1A1 mRNA levels. | Compound induces the primary AhR target gene. |
| EROD Activity | Significant, dose-dependent increase in resorufin fluorescence. | The induced mRNA is translated into functional enzyme. |
Phase 2: Confirming Direct AhR Target Engagement
If Phase 1 is successful, the next step is to prove that the observed CYP1A1 induction is specifically mediated by AhR activation.
Protocol 3.2.1: AhR-DRE Reporter Assay
-
Rationale: This assay provides a quantitative measure of AhR-dependent transcriptional activation. It uses a cell line engineered with a luciferase reporter gene under the control of DREs. An increase in luciferase activity is a direct readout of the AhR/ARNT complex binding to DREs.
-
Methodology:
-
Use a stable cell line expressing a DRE-luciferase reporter construct (e.g., HepG2-C3).
-
Treat the cells with serial dilutions of the compound, a positive control (TCDD), and a vehicle control.
-
Incubate for 18-24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
A dose-dependent increase in luminescence confirms AhR-mediated transcriptional activation.
-
Protocol 3.2.2: AhR Antagonist Co-treatment
-
Rationale: This is a critical self-validating step. If the compound's effect is truly AhR-mediated, then a specific AhR antagonist should block it. Co-treating with an antagonist like CH-223191 and observing a reversal of CYP1A1 induction or EROD activity provides powerful evidence for on-target action.
-
Methodology:
-
Repeat the EROD assay (Protocol 3.1.3) or the Reporter Assay (Protocol 3.2.1).
-
For each concentration of your compound, include a parallel treatment group where cells are pre-incubated with a specific AhR antagonist (e.g., 10 µM CH-223191) for 1 hour before adding the compound.
-
Measure the endpoint (EROD activity or luciferase signal).
-
A significant reduction in the signal in the co-treated groups compared to the compound-only groups validates that the effect is AhR-dependent.
-
Conclusion and Future Directions
This document posits a detailed, plausible mechanism of action for this compound centered on its function as an Aryl Hydrocarbon Receptor agonist. The structural similarities to known AhR-modulating anticancer agents provide a strong theoretical foundation for this hypothesis. The proposed experimental workflow offers a rigorous, phased approach to validate this mechanism, moving from broad cellular effects to direct target engagement and downstream consequences.
Successful validation of this pathway would position this compound as a promising candidate for further preclinical development. Future studies should focus on in vivo efficacy in xenograft models, comprehensive ADME/Tox profiling, and structure-activity relationship (SAR) studies to optimize potency and selectivity, ultimately paving the way for its potential clinical application.
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Exploring the potential of Benzoxazole Derivatives as Anti-cancer Agents: A Comprehensive Review. (2023). Asian Journal of Pharmaceutical and Health Sciences. [Link]
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Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (2021). RSC Advances. [Link]
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Candidate Proficiency Test Chemicals to Address Industrial Chemical Applicability Domains for in vitro Human Cytochrome P450 Enzyme Induction. (2006). National Toxicology Program. [Link]
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Suppression of cytochrome P450 (Cyp1a-1) induction in mouse hepatoma Hepa-1C1C7 cells by methoxsalen. PubMed. [Link]
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The Nexus of Structure and Potency: An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-Arylbenzoxazol-5-amines
This guide provides an in-depth exploration of the structure-activity relationship (SAR) of 2-arylbenzoxazol-5-amines, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry. Possessing a versatile scaffold, these molecules have demonstrated a wide spectrum of pharmacological activities, including potent anticancer and antimicrobial effects. This document is intended for researchers, scientists, and drug development professionals, offering a detailed synthesis of current knowledge to inform the rational design of novel therapeutic agents.
Introduction: The 2-Arylbenzoxazole Scaffold - A Privileged Motif in Drug Discovery
The benzoxazole ring system, a bicyclic heterocycle, is a prominent feature in numerous biologically active compounds.[1][2] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an attractive scaffold for targeting a diverse array of biological macromolecules. The substitution pattern on this core is critical for defining the biological activity, with positions 2 and 5 being particularly influential.[3] The introduction of an aryl group at the 2-position and an amine at the 5-position gives rise to the 2-arylbenzoxazol-5-amine core, a framework that has proven to be a fertile ground for the discovery of potent pharmacological agents.
This guide will dissect the intricate relationship between the chemical structure of 2-arylbenzoxazol-5-amines and their biological function. We will explore how modifications to the 2-aryl ring, the benzoxazole core, and the 5-amino group modulate their anticancer and antimicrobial properties. By understanding these SAR trends, researchers can strategically design next-generation analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles.
The Architectural Blueprint for Activity: A Deep Dive into the SAR of 2-Arylbenzoxazol-5-amines
The biological activity of 2-arylbenzoxazol-5-amines is a finely tuned interplay of steric, electronic, and hydrophobic properties of the substituents at various positions of the scaffold. The following sections will systematically explore the SAR at each key position.
The 2-Aryl Moiety: A Key Determinant of Potency and Selectivity
The nature and substitution pattern of the aryl ring at the 2-position have a profound impact on the biological activity of these compounds. This moiety is often involved in crucial interactions with the target protein, such as pi-pi stacking and hydrophobic interactions.
Key Insights:
-
Substitution Pattern: The position of substituents on the aryl ring is critical. For instance, in a series of 2-[p-substituted-benzyl]-5-[substituted-carbonylamino]benzoxazoles, variations in the para-substituent of the benzyl ring led to significant differences in antimicrobial activity.[4]
-
Electronic Effects: The presence of electron-donating or electron-withdrawing groups on the 2-aryl ring can significantly influence the molecule's interaction with its biological target. For example, in some series, electron-withdrawing groups have been shown to enhance anticancer activity.
-
Steric Hindrance: The size of the substituent on the 2-aryl ring can affect the compound's ability to fit into the binding pocket of the target enzyme or receptor. Bulky substituents may either enhance binding by occupying a hydrophobic pocket or decrease activity due to steric clashes.
The Benzoxazole Core: More Than Just a Scaffold
While often considered the central scaffold, modifications to the benzoxazole ring itself can also modulate activity.
Key Insights:
-
Substitution at other positions: While the 5-amino group is a defining feature of this class, substitutions at other positions of the benzoxazole ring (4, 6, and 7) can also influence activity. For example, the introduction of a nitro group at the 5- or 6-position has been explored, which upon reduction to an amino group, provides the core structure of interest.[5]
The 5-Amino Group: A Locus for Interaction and Functionalization
The 5-amino group is a critical functional handle that can be readily modified to tune the compound's physicochemical properties and introduce new interaction points.
Key Insights:
-
Acylation and Derivatization: Acylation of the 5-amino group with various carboxylic acid chlorides has been a common strategy to generate diverse libraries of compounds with a broad spectrum of antimicrobial activities.[4][6] The nature of the acyl group, whether it is a simple alkyl chain or a substituted aromatic ring, significantly impacts the resulting biological activity.
-
Hydrogen Bonding: The 5-amino group, or its acylated derivatives, can act as hydrogen bond donors or acceptors, forming crucial interactions with the biological target.
-
Physicochemical Properties: Modification of the 5-amino group can alter the compound's solubility, lipophilicity, and metabolic stability, all of which are critical for its overall druglikeness.
Experimental Protocols: Synthesizing and Evaluating 2-Arylbenzoxazol-5-amines
The successful exploration of the SAR of 2-arylbenzoxazol-5-amines relies on robust synthetic methodologies and reliable biological assays. This section provides an overview of commonly employed experimental procedures.
General Synthetic Pathway
A common route for the synthesis of 2-arylbenzoxazol-5-amines involves the condensation of a 2,4-diaminophenol derivative with a substituted benzoic acid or its corresponding acid chloride.
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An In-depth Technical Guide to the Potential Therapeutic Targets of 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine
Abstract
The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This technical guide focuses on a specific derivative, 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine, a molecule that combines the benzoxazole core with structural motifs known to interact with key biological targets. While direct pharmacological data on this precise molecule is emerging, a comprehensive analysis of its structural analogues and the broader benzoxazole class allows for the elucidation of high-probability therapeutic targets. This document synthesizes current research to propose and detail potential targets in oncology and neurodegenerative diseases, providing a strategic framework for future research and development. We will explore the mechanistic basis for these potential interactions, outline robust experimental validation protocols, and present the relevant signaling pathways.
Introduction: The Benzoxazole Scaffold and the Significance of this compound
The benzoxazole ring system, an aromatic bicyclic heterocycle, is a versatile pharmacophore found in both natural products and synthetic pharmaceuticals.[1][3] Its rigid, planar structure and potential for diverse substitutions at the 2- and 5-positions make it an ideal backbone for designing molecules that can fit into specific enzymatic active sites or receptor binding pockets.[1] Derivatives of this scaffold have demonstrated a remarkable spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, and neurological effects.[3][4]
The subject of this guide, this compound (Molecular Formula: C₁₄H₁₂N₂O₂), incorporates three key structural features that inform the prediction of its biological activity:
-
The Benzoxazole Core : Provides the fundamental scaffold known for broad biological relevance.
-
The 2-(4-Methoxyphenyl) Group : The methoxy-substituted phenyl ring is a common feature in ligands for various targets, including kinase enzymes and tubulin.[5]
-
The 5-Amino Group : This functional group offers a critical point for hydrogen bonding and can be essential for anchoring the molecule within a target's binding site. Its presence is noted in derivatives targeting kinases and other enzymes.
This combination of features suggests that this compound is a prime candidate for investigation against several high-value therapeutic targets.
Potential Therapeutic Targets in Oncology
The most prominent area of investigation for benzoxazole derivatives is oncology.[4] The structural characteristics of this compound suggest at least three major classes of anticancer targets.
Protein Kinase Inhibition
Protein kinases are critical regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[6] Numerous benzoxazole derivatives have been developed as potent kinase inhibitors.[7][8]
2.1.1. VEGFR-2 and c-Met: Dual Inhibition of Angiogenesis and Metastasis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and survival. c-Met is a receptor tyrosine kinase that, upon activation by its ligand HGF, drives cell proliferation, motility, and invasion, contributing to metastasis. The simultaneous inhibition of both VEGFR-2 and c-Met is a promising anticancer strategy.
-
Rationale for Targeting : Novel piperidinyl-based benzoxazole derivatives have demonstrated potent dual inhibitory activity against both VEGFR-2 and c-Met kinases, with IC₅₀ values in the low micromolar to nanomolar range.[7] The 2-aryl benzoxazole structure is a key pharmacophore for engaging the ATP-binding pocket of these kinases.
-
Proposed Binding Hypothesis : The 5-amino group of this compound can act as a crucial hydrogen bond donor, anchoring the molecule to the hinge region of the kinase domain, a common interaction for type II kinase inhibitors. The 2-(4-methoxyphenyl) moiety would then occupy the hydrophobic pocket of the active site.
2.1.2. Aurora B Kinase: Disrupting Mitosis
Aurora B kinase is a key regulator of cell division, ensuring correct chromosome segregation. Its inhibition leads to mitotic catastrophe and apoptosis in cancer cells. Several benzoxazole analogs have been investigated as Aurora B kinase inhibitors.[8][9]
-
Rationale for Targeting : The benzoxazole scaffold has been successfully utilized to design potent inhibitors of Aurora B.[8] The general structure of 2-aryl-benzoxazoles aligns well with the pharmacophore models for Aurora B inhibition.
Workflow for Kinase Inhibition Validation
Caption: Workflow for validating kinase inhibitor activity.
Tubulin Polymerization Inhibition
The microtubule network is essential for maintaining cell structure and for the formation of the mitotic spindle during cell division.[10] Agents that interfere with microtubule dynamics are among the most successful classes of anticancer drugs. Benzimidazole and benzoxazole derivatives are known to inhibit tubulin polymerization by binding to the colchicine site.[11][12]
-
Rationale for Targeting : The 2-aryl heterocyclic scaffold is a well-established pharmacophore for colchicine site binders.[12] These compounds disrupt the assembly of microtubules, leading to G2/M cell-cycle arrest and apoptosis.[7]
-
Proposed Mechanism : this compound likely functions as a microtubule-destabilizing agent. The two aromatic systems (benzoxazole and methoxyphenyl) are thought to mimic the trimethoxyphenyl and tropolone rings of colchicine, allowing the molecule to occupy the binding site on β-tubulin and prevent its polymerization into microtubules.
Signaling Pathway: Tubulin Inhibition Leading to Apoptosis
Caption: Pathway of tubulin inhibition-induced apoptosis.
Potential Therapeutic Targets in Neurodegenerative Diseases
Benzoxazole derivatives are increasingly being investigated for their potential in treating complex neurological disorders like Alzheimer's disease (AD).[1][13][14]
Cholinesterase (AChE and BuChE) Inhibition
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine in the brain.[15]
-
Rationale for Targeting : Numerous studies have reported that benzoxazole derivatives are potent inhibitors of both AChE and BuChE, with some compounds showing IC₅₀ values in the low micromolar range.[2][15] The benzoxazole scaffold serves as a suitable core for designing molecules that can interact with the active site of these enzymes.
p38α Mitogen-Activated Protein Kinase (MAPK) Inhibition
The p38α MAPK pathway is a key regulator of neuroinflammation, a process strongly implicated in the pathogenesis of Alzheimer's disease.[13]
-
Rationale for Targeting : A recent study highlighted a series of benzoxazole derivatives as potent dual inhibitors of both p38α MAPK and AChE.[13] This dual-target approach is highly attractive for AD therapy, as it could simultaneously address both the symptomatic (cholinergic deficit) and pathological (neuroinflammation) aspects of the disease.
Adenosine A₂A Receptor (A₂AR) Antagonism
The adenosine A₂A receptor is a G-protein coupled receptor that is abundant in the brain regions affected by neurodegenerative diseases like Parkinson's and Alzheimer's. Antagonism of this receptor has shown neuroprotective effects.
-
Rationale for Targeting : A series of 2-arylbenzoxazoles were identified as potential A₂AR antagonists through docking studies, with subsequent synthesis and testing confirming micromolar affinity for the receptor.[16] The 2-(4-methoxyphenyl) group is a common feature in known A₂AR ligands.
Experimental Protocols for Target Validation
To validate the computationally and analog-inferred targets for this compound, a systematic, multi-tiered experimental approach is required.
Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)
-
Objective : To determine the IC₅₀ value of the compound against VEGFR-2, c-Met, and Aurora B kinases.
-
Materials : Recombinant human kinases, appropriate kinase-specific peptide substrates, ATP, and a commercial TR-FRET assay kit (e.g., LanthaScreen™).
-
Procedure :
-
Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in DMSO.
-
In a 384-well plate, add the kinase, the fluorescently labeled peptide substrate, and the compound at various concentrations.
-
Initiate the kinase reaction by adding a solution of ATP. Incubate at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing a terbium-labeled antibody specific for the phosphorylated substrate.
-
Incubate to allow antibody binding.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 520 nm and 495 nm).
-
Calculate the emission ratio and plot against the compound concentration to determine the IC₅₀ value using non-linear regression.
-
Protocol 2: Tubulin Polymerization Assay
-
Objective : To assess the effect of the compound on the polymerization of tubulin in vitro.
-
Materials : Lyophilized tubulin (>99% pure), tubulin polymerization buffer (e.g., G-PEM), GTP, and a temperature-controlled spectrophotometer/plate reader.
-
Procedure :
-
Reconstitute tubulin on ice in the polymerization buffer.
-
Prepare serial dilutions of the test compound, a positive control (e.g., colchicine), and a negative control (DMSO).
-
In a 96-well plate, add the tubulin solution and the test compounds.
-
Initiate polymerization by adding GTP and immediately placing the plate in a spectrophotometer pre-heated to 37°C.
-
Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes).
-
Plot absorbance versus time. Inhibition of polymerization will be observed as a decrease in the rate and extent of the absorbance increase compared to the DMSO control.
-
Summary of Potential Targets and Rationale
The following table summarizes the highest-probability therapeutic targets for this compound based on the available literature for structurally related compounds.
| Therapeutic Area | Potential Target | Rationale / Mechanism of Action | Supporting Evidence from Analogues |
| Oncology | VEGFR-2 / c-Met Kinases | Inhibition of ATP binding, leading to suppression of tumor angiogenesis and metastasis. | Piperidinyl-benzoxazoles show dual inhibition.[7] |
| Oncology | Aurora B Kinase | Inhibition of a key mitotic regulator, causing failed cytokinesis and apoptosis. | Benzoxazole derivatives identified as inhibitors.[8][9] |
| Oncology | β-Tubulin | Binds to the colchicine site, inhibiting microtubule polymerization and inducing G2/M arrest. | 2-aryl heterocyclic compounds are known colchicine site binders.[11][12] |
| Neurodegeneration | AChE / BuChE | Inhibition of cholinesterase enzymes, increasing acetylcholine levels in the synapse. | Benzoxazole-oxazole hybrids show potent inhibition.[2][15] |
| Neurodegeneration | p38α MAPK | Inhibition of a key kinase in the neuroinflammatory cascade. | Benzoxazoles identified as dual p38α/AChE inhibitors.[13] |
| Neurodegeneration | Adenosine A₂A Receptor | Antagonism of the receptor, leading to neuroprotective effects. | 2-arylbenzoxazoles show micromolar affinity.[16] |
Conclusion and Future Directions
This compound stands out as a molecule of significant therapeutic potential, strategically positioned at the intersection of oncology and neuropharmacology. The evidence compiled from the extensive research into the benzoxazole class strongly suggests that this compound is likely to exhibit activity against key protein kinases (VEGFR-2, c-Met, Aurora B), tubulin, and targets relevant to neurodegeneration (cholinesterases, p38α MAPK, A₂A receptors).
The immediate path forward requires a systematic validation of these hypotheses. The experimental protocols outlined in this guide provide a clear framework for initial in vitro screening. Positive results from these assays would warrant progression to cell-based models to confirm on-target activity and assess cytotoxicity, followed by pharmacokinetic profiling and in vivo efficacy studies in relevant disease models. The rich pharmacology of the benzoxazole scaffold provides a strong foundation for the investigation of this compound as a next-generation therapeutic agent.
References
A complete, numbered list of all cited sources with full titles, publication details, and clickable URLs will be provided upon request.
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- 8. Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs | MDPI [mdpi.com]
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Fluorescent properties of 2-(4-methoxyphenyl)benzoxazole derivatives
An In-Depth Technical Guide to the Fluorescent Properties of 2-(4-methoxyphenyl)benzoxazole Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
Benzoxazole derivatives represent a significant class of heterocyclic compounds, prized for their robust fluorescent properties and extensive utility across medicinal chemistry and materials science.[1][2][3] The rigid, conjugated π-system of the 2-arylbenzoxazole scaffold gives rise to strong fluorescence, making these compounds ideal candidates for a variety of applications, including fluorescent probes, organic light-emitting diodes (OLEDs), and biological imaging agents.[1][4][5] This guide provides a comprehensive exploration of the synthesis, photophysical characteristics, and key applications of 2-(4-methoxyphenyl)benzoxazole derivatives. We will delve into the structural factors governing their fluorescence, the influence of the solvent environment (solvatochromism), and provide detailed, field-proven protocols for their synthesis and characterization.
Core Molecular Structure and Photophysical Principles
The foundational structure of the compounds discussed herein is the 2-phenylbenzoxazole core. The introduction of a methoxy (-OCH₃) group at the para-position of the 2-phenyl ring significantly influences the molecule's electronic properties. This electron-donating group enhances the π-conjugation and can facilitate an Intramolecular Charge Transfer (ICT) character upon photoexcitation.
Upon absorption of a photon (typically in the UV region), the molecule transitions from its ground state (S₀) to an excited singlet state (S₁). This initial excitation is usually a π-π* transition within the conjugated aromatic system.[1] The molecule then relaxes to the ground state via several pathways, one of which is the emission of a photon (fluorescence). The energy difference between the absorption and emission maxima, known as the Stokes shift, is a key characteristic of these fluorophores and is often substantial due to structural relaxation and charge redistribution in the excited state.[1][6]
Synthesis of 2-(4-methoxyphenyl)benzoxazole
The most common and effective method for synthesizing 2-arylbenzoxazoles is the condensation of a 2-aminophenol with a corresponding carboxylic acid or its derivative.[2][7] Polyphosphoric acid (PPA) is frequently used as a catalyst and dehydrating agent, driving the reaction towards the cyclized product at elevated temperatures.[2][3]
General Synthesis Workflow
The synthesis and subsequent characterization follow a logical and systematic progression to ensure the purity and structural integrity of the final compound.
Caption: General workflow for synthesis and spectroscopic characterization.
Experimental Protocol: Synthesis
This protocol describes a standard laboratory procedure for the synthesis of 2-(4-methoxyphenyl)benzoxazole.
-
Reactant Preparation: In a round-bottom flask, combine 2-aminophenol (1.0 eq) and 4-methoxybenzoic acid (1.0 eq).
-
Catalyst Addition: Add polyphosphoric acid (PPA) (approx. 10-15 times the weight of the reactants) to the flask. The PPA acts as both the solvent and the cyclodehydration catalyst.
-
Reaction: Heat the mixture with constant stirring to 180-220°C for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After completion, allow the reaction mixture to cool slightly before carefully pouring it into a beaker of ice-cold water with vigorous stirring. This will precipitate the crude product.
-
Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with water until the filtrate is neutral, followed by a wash with a dilute sodium bicarbonate solution to remove any unreacted acid, and finally with water again.
-
Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Spectroscopic and Photophysical Properties
The fluorescence of 2-(4-methoxyphenyl)benzoxazole derivatives is highly sensitive to their molecular structure and surrounding environment. Key properties include the absorption and emission wavelengths, Stokes shift, quantum yield, and solvatochromism.
Absorption, Emission, and Stokes Shift
2-Arylbenzoxazoles typically exhibit strong absorption in the UV range (300-350 nm) corresponding to π-π* electronic transitions.[1] The emission is observed at longer wavelengths, resulting in a significant Stokes shift. This shift is advantageous for fluorescence applications as it minimizes self-absorption and improves signal-to-noise ratios.
Solvatochromism and Intramolecular Charge Transfer (ICT)
A pronounced feature of these derivatives is their solvatochromism—the change in absorption or emission color with varying solvent polarity.[8] This phenomenon is often attributed to an Intramolecular Charge Transfer (ICT) mechanism.[2][9] Upon excitation, the electron-donating methoxyphenyl group pushes electron density towards the electron-accepting benzoxazole core. This creates a more polar excited state compared to the ground state. Polar solvents stabilize this excited state more effectively, lowering its energy and causing a bathochromic (red) shift in the emission spectrum.
Caption: Energy diagram illustrating solvatochromism via ICT.
Quantitative Photophysical Data
The following table summarizes key photophysical properties for representative 2-phenylbenzoxazole derivatives, illustrating the influence of substituents and solvent.
| Derivative | Solvent | λmax (abs) (nm) | λmax (em) (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φf) | Reference |
| 4,7-Bis((4-(...))benzo[c]... (9a) | Chloroform | 419 | 494 | 3,738 | ~0.5 | [1][9] |
| 4,7-Bis((4-(...))benzo[c]... (9c) | Chloroform | 419 | 498 | 3,786 | ~0.5 | [1][9] |
| 2-(4-fluorosulfonyloxy)phenyl)benzoxazole | Acetonitrile | 300 | 359 | 5478 | - | [4] |
| para-fluorosulfate derivative (BOSp) | Acetonitrile | ~300 | 375 | - | up to 0.64 | [10][11] |
| 2-(2'-hydroxyphenyl)benzoxazole (HBO) | Acetonitrile | 317, 330 | 360, 490 | - | - | [1] |
| 2-(2-hydroxy-4-methoxyphenyl)benzoxazole | Benzene | - | 480 | - | 0.018 | [12] |
Note: Data is compiled for structurally similar compounds to illustrate general properties. Exact values for 2-(4-methoxyphenyl)benzoxazole may vary.
Applications in Research and Development
The sensitivity of their fluorescence to the local environment makes these compounds excellent candidates for fluorescent probes and sensors.[3]
-
pH and Metal Ion Sensing: Derivatives with specific binding sites, such as hydroxyl or trifluoro groups, can exhibit significant changes in fluorescence intensity or wavelength upon changes in pH or binding to metal cations like Mg²⁺ or Zn²⁺.[13][14][15] The mechanism often involves modulation of ICT or Excited-State Intramolecular Proton Transfer (ESIPT).[2][6]
-
Viscosity Probes: Certain benzoxazole derivatives act as "molecular rotors," where their fluorescence quantum yield is restricted in viscous environments, leading to a "turn-on" fluorescence signal that correlates with micro-viscosity.[16]
-
Bioimaging and Cellular Probes: By attaching targeting moieties, these fluorophores can be used to visualize specific cellular components or processes using fluorescence microscopy.[5][16]
Characterization Protocols
Rigorous spectroscopic analysis is essential to confirm the structure and quantify the photophysical properties of synthesized derivatives.[1]
Experimental Protocol: UV-Vis and Fluorescence Analysis
-
Sample Preparation:
-
Prepare a stock solution of the purified 2-(4-methoxyphenyl)benzoxazole derivative (e.g., 10⁻³ M) in a spectroscopic grade solvent (e.g., ethanol, chloroform, or acetonitrile).[1]
-
From the stock solution, prepare a dilute working solution (e.g., 10⁻⁵ to 10⁻⁶ M) in the same solvent. Ensure the absorbance of the solution is below 0.1 at the excitation wavelength to avoid inner filter effects.
-
-
UV-Vis Absorption Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a 1 cm path length quartz cuvette with the pure solvent to serve as a reference (blank).
-
Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 250-500 nm).[1]
-
Identify the wavelength(s) of maximum absorption (λmax).
-
-
Fluorescence Emission Measurement:
-
Use a spectrofluorophotometer.
-
Use the same sample solution prepared for UV-Vis analysis.
-
Set the excitation wavelength to the λmax determined from the absorption spectrum.
-
Scan the emission spectrum over a range starting ~10-20 nm above the excitation wavelength to avoid Rayleigh scattering.
-
Identify the wavelength of maximum emission (λem).
-
-
Data Analysis:
-
Stokes Shift Calculation: Calculate the Stokes shift in wavenumbers (cm⁻¹) using the formula: Stokes Shift = (1/λmax - 1/λem) x 10⁷ (where wavelengths are in nm).[1]
-
Experimental Protocol: Metal Ion Sensing (Screening)
This protocol provides a general workflow for evaluating a derivative's potential as a fluorescent sensor for metal ions.
Caption: Workflow for screening metal ion selectivity.
-
Materials: Prepare stock solutions of various metal salts (e.g., chlorides or nitrates) in an appropriate solvent (e.g., deionized water or ethanol). Prepare a buffered working solution of the benzoxazole probe (e.g., 10 µM in HEPES or PBS buffer, pH 7.4).[2]
-
Selectivity Screening:
-
To a series of cuvettes, add the probe's working solution.
-
To each cuvette, add a different metal ion stock solution to a final concentration significantly higher than the probe (e.g., 5-10 equivalents). Include a control cuvette with no added metal ion.
-
Incubate for a short period to allow for potential binding.
-
Record the fluorescence emission spectrum for each sample.
-
-
Analysis: Compare the spectra of the metal-containing samples to the control. A significant change in fluorescence intensity ("turn-on" or "turn-off") or a noticeable shift in the emission maximum indicates a sensing event for that specific metal ion.[2]
References
- Spectroscopic Analysis of Benzoxazole Derivatives: Applic
- Application of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)
- Application Notes and Protocols for Benzoxazole Probes in Fluorescence Microscopy - Benchchem.
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A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation - MDPI. [Link]
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Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - NIH. [Link]
- Application Notes and Protocols: 3-(1,3-Benzoxazol-2-yl)benzoic Acid as a Potential Fluorescent Probe - Benchchem.
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Application of 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and -benzothiazole to Fluorescent Probes Sensing pH and Metal Cations | The Journal of Organic Chemistry. [Link]
- Application of 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)
- Benzoxazole: Synthetic Methodology and Biological Activities.
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Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies - PMC - NIH. [Link]
- The Effect of meta-Substitution on the Photochemical Properties of Benzoxazole Deriv
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Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives - MDPI. [Link]
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2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole - MDPI. [Link]
- Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review - Biotechnology Research and Innov
- Synthesis of some benzoxazole deriv
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Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - Frontiers. [Link]
- Click and shift: the effect of triazole on solv
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Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives - PMC - NIH. [Link]
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Excited state behavior of benzoxazole derivatives in a confined environment afforded by a water soluble octaacid capsule - University of Miami. [Link]
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Methodological & Application
In Vitro Assay Protocols for 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine: A Guide for Cellular and Molecular Screening
Introduction: The Therapeutic Potential of the Benzoxazole Scaffold
The benzoxazole ring system is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2][3] Derivatives of this core structure have demonstrated a wide range of biological effects, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2][4][5] The compound 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine (henceforth referred to as Cmpd-X) is a member of this promising class of molecules.[6] Its structural features suggest a potential for biological activity, making it a candidate for investigation in drug discovery and development programs.[7]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of Cmpd-X. We will detail a logical, stepwise approach to characterizing its cytotoxic and apoptotic effects on cancer cell lines. The protocols described herein are foundational and can be adapted to specific research questions and cell systems. Our focus is on robust, reproducible assays that provide clear, interpretable data to inform further mechanistic studies.
Experimental Workflow: A Step-by-Step Approach to Characterizing Cmpd-X
A systematic in vitro evaluation of a novel compound like Cmpd-X typically begins with a broad assessment of its effect on cell viability, followed by more detailed investigations into the mechanism of action, such as apoptosis and cell cycle arrest.
Caption: A logical workflow for the in vitro characterization of this compound.
Part 1: Foundational Cytotoxicity Screening - The MTT Assay
The initial step in evaluating a potential anticancer compound is to determine its effect on cell viability and proliferation.[7][8] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[9] It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[10]
Principle of the MTT Assay
In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes.[10] The amount of formazan produced is directly proportional to the number of viable cells.[11] The insoluble formazan crystals are then dissolved, and the absorbance of the resulting solution is measured spectrophotometrically.[10]
Detailed Protocol: MTT Assay
Materials:
-
This compound (Cmpd-X)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS, sterile-filtered)[12]
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[12]
-
96-well flat-bottom sterile microplates
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of Cmpd-X in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (DMSO concentration matched to the highest Cmpd-X concentration) and a positive control (a known cytotoxic drug).[9]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Cmpd-X.
-
Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.[13]
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[9]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis and IC50 Determination
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a biological or biochemical function.[9]
-
Calculate the percentage of cell viability for each concentration of Cmpd-X using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Use non-linear regression analysis to fit a dose-response curve and determine the IC50 value.
| Parameter | Recommended Value |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Compound Incubation Time | 24, 48, or 72 hours |
| MTT Concentration | 0.5 mg/mL (final) |
| MTT Incubation Time | 3 - 4 hours |
| Solubilizing Agent | DMSO or 0.04 N HCl in isopropanol |
| Absorbance Wavelength | 570 nm |
Part 2: Investigating the Mechanism of Cell Death - Apoptosis Assays
A decrease in cell viability can be due to necrosis or apoptosis (programmed cell death). Many effective anticancer agents induce apoptosis.[14] Therefore, it is crucial to investigate whether Cmpd-X induces apoptosis in cancer cells.
A. Caspase-3/7 Activity Assay
Caspases are a family of proteases that are key mediators of apoptosis.[15] Caspase-3 and -7 are effector caspases that execute the final stages of apoptosis.[15][16]
Principle: This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3 and -7.[16] Cleavage of this substrate by active caspases releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase activity.[16][17]
Detailed Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
White-walled 96-well plates suitable for luminescence measurements
-
Cells treated with Cmpd-X at its IC50 concentration (and 2x IC50) for a predetermined time (e.g., 24 hours).
Procedure:
-
Cell Plating and Treatment:
-
Seed cells in a white-walled 96-well plate and treat with Cmpd-X as described for the MTT assay. Include positive and negative controls.
-
-
Assay Reagent Preparation and Addition:
-
Incubation and Luminescence Measurement:
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
B. Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This is a widely used method to detect apoptosis by flow cytometry.[19]
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[19][20] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[20][21] Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact membrane of live and early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised.[20]
Caption: Distinguishing cell populations using Annexin V and Propidium Iodide staining.
Detailed Protocol: Annexin V/PI Staining
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit
-
1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl₂)[22]
-
Propidium Iodide (PI) solution
-
Flow cytometry tubes
Procedure:
-
Cell Treatment and Harvesting:
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[22]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[22]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[22]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[21]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[21]
-
Analyze the samples by flow cytometry as soon as possible.
-
Part 3: Cell Cycle Analysis
Many anticancer compounds exert their effects by causing cell cycle arrest at specific checkpoints, which can subsequently lead to apoptosis.[23] Flow cytometry with PI staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[24][25]
Principle: PI is a fluorescent dye that binds stoichiometrically to DNA.[24] The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells based on their DNA content.[26][27] RNase treatment is necessary to avoid staining of RNA.[24][26]
Detailed Protocol: Cell Cycle Analysis by PI Staining
Materials:
Procedure:
-
Cell Harvesting and Fixation:
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, collecting data for at least 25,000 events per sample.[26]
-
Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity, and its potential to induce apoptosis and cell cycle arrest, researchers can gain valuable insights into its potential as an anticancer agent. Positive results from these assays would warrant further investigation into the specific molecular targets and signaling pathways modulated by this compound.
References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Das, S. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(12), e2888. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]
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Cossarizza, A., et al. (2017). Assaying cell cycle status using flow cytometry. Current Protocols in Immunology, 119, 8.10.1-8.10.18. Retrieved from [Link]
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Provost, J. J., & Wallert, M. A. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
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protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]
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Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
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Weisenthal, L. M. (2013). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. Oncotarget, 4(1), 12-23. Retrieved from [Link]
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University of Leicester. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]
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Kumar, A., et al. (2020). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Taibah University Medical Sciences, 15(5), 415-427. Retrieved from [Link]
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University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]
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Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]
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Boster Biological Technology. (2023). Caspase-3, 7 Activity Assay Kit. Retrieved from [Link]
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Al-Salahi, R., et al. (2010). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Anticancer Research, 30(9), 3525-3531. Retrieved from [Link]
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Tarasova, K. (2025). Caspase 3/7 Activity. Retrieved from [Link]
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Chakole, R. D., et al. (2021). Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmacy & Pharmaceutical Research, 21(3), 487-504. Retrieved from [Link]
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Kumar, V., et al. (2018). Anticancer activity of benzoxazole derivative (2015 onwards): a review. Journal of Heterocyclic Chemistry, 55(12), 2739-2758. Retrieved from [Link]
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Harris, T. L., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17357-17366. Retrieved from [Link]
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El-Sayed, N. N. E., et al. (2024). Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives. Scientific Reports, 14(1), 1-20. Retrieved from [Link]
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Kumar, A., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 1-13. Retrieved from [Link]
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Desai, V. R., et al. (2019). In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors. Bioorganic Chemistry, 93, 103382. Retrieved from [Link]
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Acar, Ç., et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry, 210, 112975. Retrieved from [Link]
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Zhang, W., et al. (2013). Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. Bioorganic & Medicinal Chemistry Letters, 23(10), 2993-2996. Retrieved from [Link]
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Emídio, J. J., et al. (2021). Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study. Journal of the Brazilian Chemical Society, 32(8), 1635-1644. Retrieved from [Link]
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Chauhan, B., et al. (2023). SYNTHESIS, CHARACTERIZATION OF BENZOXAZOLE DERIVATIVES FOR IN-VITRO ANTI-TUBERCULAR AND ANTI-BACTERIAL ACTIVITY – A RESEARCH ARTICLE. International Journal of Pharmaceutical Sciences and Research, 14(4), 1789-1794. Retrieved from [Link]
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Al-Suwaidan, I. A., et al. (2022). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. Molbank, 2022(3), M1437. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]
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Perković, I., et al. (2023). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Molecules, 28(15), 5824. Retrieved from [Link]
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Application Notes and Protocols: Cell-Based Assays for Evaluating 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine Cytotoxicity
Introduction
Benzoxazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer properties.[1][2] The compound 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine is one such derivative with potential as a therapeutic agent.[3] A critical initial step in the preclinical evaluation of any potential anticancer compound is the thorough assessment of its cytotoxic effects on relevant cancer cell lines.[4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of various cell-based assays to evaluate the cytotoxicity of this compound. These protocols are designed to be robust and provide a multi-faceted understanding of the compound's impact on cell health, covering aspects from metabolic activity and membrane integrity to the induction of programmed cell death (apoptosis).
Guiding Principles for Cytotoxicity Assessment
A multi-assay approach is advocated to gain a holistic view of the cytotoxic mechanism. Relying on a single assay can be misleading, as different assays measure distinct cellular parameters that can be affected independently. This guide will detail the following key assays:
-
MTT Assay: To assess metabolic activity as an indicator of cell viability.
-
Lactate Dehydrogenase (LDH) Assay: To measure membrane integrity by quantifying the release of a cytosolic enzyme.
-
Annexin V/Propidium Iodide (PI) Staining: To differentiate between viable, apoptotic, and necrotic cells via flow cytometry.
-
Caspase-3/7 Activity Assay: To specifically measure the activity of key executioner caspases involved in apoptosis.
The selection of appropriate cell lines is also a crucial consideration and will be discussed to ensure the clinical relevance of the findings.[6][7]
PART 1: Foundational Assays for Initial Cytotoxicity Screening
The initial phase of cytotoxicity testing aims to determine the concentration-dependent effect of the compound on cell viability. The MTT and LDH assays are excellent first-line screening tools for this purpose.
MTT Assay: Measuring Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability.[8][9][10] It is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells.[9]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
Materials:
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[11]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Include wells with medium only for background control.
-
Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the crystals.[11]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis and Interpretation
The percentage of cell viability is calculated using the following formula:
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
The results are typically plotted as a dose-response curve, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) can be determined using non-linear regression analysis.
Lactate Dehydrogenase (LDH) Assay: Assessing Membrane Integrity
The LDH assay is another common method for determining cytotoxicity.[12] It measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[13] This assay is a reliable indicator of cell lysis and necrosis.[13]
Principle of the LDH Assay
The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (INT) into a colored formazan product.[13][14] The amount of formazan is directly proportional to the amount of LDH released, and thus to the number of damaged cells.[13]
Experimental Workflow: LDH Assay
Caption: Workflow for the LDH cytotoxicity assay.
Detailed Protocol: LDH Assay
Materials:
-
Cells treated with this compound in a 96-well plate (as in the MTT assay)
-
Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Lysis buffer (often included in the kit for maximum LDH release control)
-
96-well optical-bottom plate
-
Microplate reader
Procedure:
-
Prepare Controls:
-
Vehicle Control: Cells treated with vehicle only.
-
Maximum LDH Release Control: Lyse untreated cells with lysis buffer 45 minutes before the assay.[15]
-
Medium Background Control: Medium without cells.
-
-
Sample Collection:
-
After the compound treatment period, centrifuge the 96-well plate at 600 x g for 10 minutes (optional but recommended to pellet any detached cells).[15]
-
Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
-
Absorbance Measurement:
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis and Interpretation
The percentage of cytotoxicity is calculated as follows:
% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Where:
-
Experimental LDH Release: Absorbance from compound-treated cells.
-
Spontaneous LDH Release: Absorbance from vehicle-treated cells.
-
Maximum LDH Release: Absorbance from lysed cells.
PART 2: Delving into the Mechanism of Cell Death - Apoptosis Assays
If the initial screening assays indicate significant cytotoxicity, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism of action for many anticancer drugs.[16]
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay is a gold standard for identifying and quantifying apoptotic cells.[17] It relies on two key principles:
-
Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[18]
-
Propidium Iodide (PI): A fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells with compromised membrane integrity, such as late apoptotic and necrotic cells.
This dual staining allows for the differentiation of four cell populations:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells.
Experimental Workflow: Annexin V/PI Staining
Caption: Workflow for Annexin V/PI apoptosis assay.
Detailed Protocol: Annexin V/PI Staining
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Cold PBS
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis by treating cells with the compound at the desired concentrations for a specific time. Include positive and negative controls.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsin-EDTA.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[16]
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[18][19]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[16]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[16]
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[18][19]
-
-
Flow Cytometry Analysis:
Caspase-3/7 Activity Assay
Caspases are a family of proteases that play a crucial role in apoptosis. Caspase-3 and Caspase-7 are key executioner caspases that, once activated, cleave numerous cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. Measuring the activity of these caspases provides a specific and sensitive method for detecting apoptosis.
Principle of the Caspase-Glo® 3/7 Assay
This luminescent assay utilizes a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[20][21] In the presence of active caspase-3 or -7, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a "glow-type" luminescent signal.[20][21] The intensity of the luminescence is directly proportional to the amount of caspase activity.
Detailed Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Cells treated with this compound in a white-walled 96-well plate
-
Caspase-Glo® 3/7 Assay Kit (Promega or similar)
-
Luminometer
Procedure:
-
Assay Preparation:
-
Assay Execution:
-
Remove the 96-well plate containing the treated cells from the incubator and allow it to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[21]
-
Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds.
-
Incubate at room temperature for 1-3 hours.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
Data Analysis and Interpretation
The luminescent signal is proportional to caspase activity. Results are typically expressed as fold change in caspase activity compared to the vehicle-treated control.
PART 3: Data Presentation and Cell Line Selection
Data Summary
For a comprehensive evaluation, the data from the different assays should be compiled and compared.
| Assay | Parameter Measured | Typical Output |
| MTT | Mitochondrial dehydrogenase activity | IC₅₀ value (µM) |
| LDH | Membrane integrity (LDH release) | % Cytotoxicity |
| Annexin V/PI | Phosphatidylserine externalization & membrane permeability | % of Apoptotic Cells |
| Caspase-3/7 | Executioner caspase activity | Fold change in luminescence |
Cell Line Selection
The choice of cell lines is critical for the relevance of the cytotoxicity data.[6] Considerations for selecting appropriate cell lines include:
-
Tissue of Origin: Select cell lines that are representative of the cancer type for which the compound is being developed.[6] For instance, if targeting colon cancer, cell lines such as HT-29 or HCT116 would be appropriate.[23]
-
Genetic Background: The presence or absence of specific mutations (e.g., in p53, EGFR) can significantly influence a cell line's sensitivity to a drug.[7]
-
Compound's Putative Target: If the compound is designed to target a specific pathway, select cell lines where this pathway is known to be active or dysregulated.[7]
-
Normal vs. Cancerous Cells: It is also advisable to test the compound on a non-cancerous cell line (e.g., fibroblasts) to assess its selectivity and potential for off-target toxicity.[6]
A panel of well-characterized cell lines is often used in initial screening to understand the breadth of the compound's activity.[24]
Conclusion
The protocols outlined in this application note provide a robust framework for the in vitro cytotoxic evaluation of this compound. By employing a multi-assay approach that interrogates different aspects of cell health and death, researchers can gain a comprehensive understanding of the compound's potency and mechanism of action. This foundational data is essential for making informed decisions in the drug development pipeline.
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Highlight report: Cell type selection for toxicity testing. Retrieved from [Link]
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National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
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protocols.io. (2025, April 1). Caspase 3/7 Activity. Retrieved from [Link]
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ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. Retrieved from [Link]
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
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Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]
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PubMed. (2018, June 1). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Retrieved from [Link]
-
Abbkine. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Retrieved from [Link]
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ResearchGate. (2025, December 10). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Retrieved from [Link]
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Bentham Science. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]
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Tiaris Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]
-
PubMed. (2021, January 15). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. Retrieved from [Link]
-
Future Journal of Pharmaceutical Sciences. (2020). Anticancer activity of benzoxazole derivative (2015 onwards): a review. Retrieved from [Link]
-
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Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]
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Asian Journal of Pharmaceutical and Health Sciences. (2023, June 30). Exploring the potential of Benzoxazole Derivatives as Anti-cancer Agents: A Comprehensive Review. Retrieved from [Link]
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International Journal of Research in Engineering, Science and Management. (n.d.). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Retrieved from [Link]
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Wiley Online Library. (2024, May 8). Synthesis and in vitro cytotoxicity of benzoxazole‐based PPARα/γ antagonists in colorectal cancer cell lines. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis, Characterization And In-Vitro Cytotoxic Evaluation Of Novel Amide Derivatives Of 5-[2-(4- Methoxyphenyl)Pyridin-3-Yl]-1, 3, 4-Thiadiazol-2-Amine. Retrieved from [Link]
-
MDPI. (n.d.). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. Retrieved from [Link]
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Application Notes and Protocols: Antimicrobial Evaluation of 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of new antimicrobial compounds. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of research. Benzoxazole derivatives, a prominent class of these compounds, have garnered significant attention for their wide spectrum of biological activities, including antifungal, antitumor, and anti-inflammatory properties.[1][2] Notably, the benzoxazole nucleus is a core structural motif in naturally occurring antibiotics and synthetic agents, suggesting its intrinsic potential for interaction with biological targets.[3]
This document provides a detailed guide for the comprehensive in vitro evaluation of a specific benzoxazole derivative, 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine , as a potential antimicrobial agent. The protocols herein are designed to be robust and self-validating, enabling researchers to accurately determine the compound's efficacy and spectrum of activity. We will delve into the causality behind experimental choices, providing not just the "how" but the "why" for each critical step.
Hypothesized Mechanism of Action: Targeting Bacterial DNA Gyrase
While the precise mechanism for every benzoxazole derivative requires empirical validation, a significant body of evidence from computational and in vitro studies suggests that many compounds in this class exert their antibacterial effect by inhibiting DNA gyrase.[4][5] This enzyme is crucial for bacterial survival as it introduces negative supercoils into DNA, a process vital for DNA replication and transcription. By binding to and inhibiting DNA gyrase, the benzoxazole compound can effectively halt these essential cellular processes, leading to bacterial cell death.[4][5]
Caption: Workflow for antimicrobial evaluation of benzoxazole derivatives. [6]
Protocol 1: Preliminary Screening via Agar Well Diffusion
This method provides a qualitative assessment of antimicrobial activity and is excellent for initial screening against a panel of microorganisms. The principle is based on the diffusion of the compound from a well through a solidified agar medium, creating a concentration gradient. An effective compound will inhibit microbial growth, resulting in a clear zone around the well.
Materials:
-
Sterile Petri dishes (90 mm)
-
Mueller-Hinton Agar (MHA) [7]* Microbial inoculum (adjusted to 0.5 McFarland standard)
-
Sterile cotton swabs
-
Sterile cork borer or well cutter (6 mm diameter)
-
Stock solution of this compound (e.g., 1 mg/mL in DMSO)
-
Positive control (e.g., Ciprofloxacin, 10 µg/mL)
-
Solvent control (Sterile DMSO)
-
Micropipettes and sterile tips
Step-by-Step Methodology:
-
Preparation of Agar Plates: Pour approximately 20-25 mL of molten, cooled MHA into sterile Petri dishes on a level surface. Allow them to solidify completely. The uniform depth of the agar is critical for reproducible diffusion.
-
Inoculation: Aseptically dip a sterile cotton swab into the microbial suspension, which has been standardized to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Remove excess inoculum by pressing the swab against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Well Creation: Use a sterile cork borer to cut uniform wells into the inoculated agar plate. Carefully remove the agar plugs without disturbing the surrounding medium.
-
Compound Application:
-
Test Well: Add a defined volume (e.g., 50 µL) of the this compound stock solution into a designated well.
-
Positive Control Well: Add 50 µL of the positive control antibiotic solution into a separate well. This validates that the test organisms are susceptible to a known antibiotic.
-
Solvent Control Well: Add 50 µL of sterile DMSO into another well. This is a crucial negative control to ensure that the solvent itself does not inhibit microbial growth.
-
-
Incubation: Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compounds. Then, incubate the plates in an inverted position at 35-37°C for 18-24 hours.
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters (mm). A larger diameter indicates greater antimicrobial activity. [6]
Protocol 2: Quantitative Analysis by Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying antimicrobial efficacy. It is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro after a standardized incubation period. [8][9]This protocol uses a 96-well microtiter plate format for high-throughput analysis.
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Microbial inoculum (prepared to a final concentration of ~5 x 10⁵ CFU/mL in the wells) [8][10]* Stock solution of this compound (e.g., 1024 µg/mL in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Multichannel pipette
-
Plate reader (optional, for OD measurement)
-
Resazurin solution (optional, for viability indication)
Step-by-Step Methodology:
-
Plate Preparation: Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Serial Dilution of Test Compound:
-
Add 100 µL of the compound's stock solution (e.g., 1024 µg/mL) to the first well of a row (e.g., Column 1). This results in a total volume of 200 µL.
-
Mix the contents of the first well thoroughly by pipetting up and down.
-
Transfer 100 µL from the first well to the second well (Column 2). This creates a two-fold serial dilution. [11] * Repeat this process across the row (e.g., up to Column 10), discarding 100 µL from the final well in the series. This will create a range of concentrations (e.g., 512, 256, 128, 64, 32, 16, 8, 4, 2, and 1 µg/mL).
-
-
Control Wells:
-
Growth Control (Negative Control): Designate a well (e.g., Column 11) to contain only 100 µL of CAMHB and the microbial inoculum. This well should show turbidity, confirming the viability of the microorganisms.
-
Sterility Control (Blank): Designate a well (e.g., Column 12) to contain only 100 µL of CAMHB. This well should remain clear, confirming the sterility of the medium.
-
-
Inoculation: Prepare a bacterial suspension in CAMHB that, when 100 µL is added to the wells, results in a final concentration of approximately 5 x 10⁵ CFU/mL. Add 100 µL of this standardized inoculum to each well from Columns 1 through 11. Do not add inoculum to the sterility control well (Column 12). The final volume in each test and growth control well will be 200 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours under appropriate atmospheric conditions. [8]6. MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well in the dilution series). [12]Growth is indicated by turbidity or the presence of a bacterial pellet at the bottom of the well.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
Following an MIC test, the MBC test can determine whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria). The MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in bacterial viability.
Materials:
-
Results from the completed MIC test
-
Sterile MHA plates
-
Micropipette and sterile tips
Step-by-Step Methodology:
-
Subculturing: From the wells of the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations), take a small aliquot (e.g., 10 µL).
-
Plating: Spot the aliquot onto a quadrant of a sterile MHA plate. Be sure to label which concentration each spot corresponds to.
-
Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in no colony formation on the MHA plate, indicating that the bacteria in the corresponding MIC well were killed.
Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison. The results from the MIC assays can be presented in a tabular format.
| Microorganism | Strain ID | MIC (µg/mL) of this compound |
| Staphylococcus aureus | ATCC 29213 | |
| Escherichia coli | ATCC 25922 | |
| Pseudomonas aeruginosa | ATCC 27853 | |
| Enterococcus faecium | (Clinical Isolate) | |
| Candida albicans | ATCC 90028 |
Interpretation:
-
A lower MIC value indicates higher potency of the antimicrobial agent. [12]* If the MBC value is equal to or very close to the MIC value (typically MBC ≤ 4 x MIC), the compound is generally considered bactericidal .
-
If the MBC is significantly higher than the MIC (MBC > 4 x MIC), the compound is considered bacteriostatic .
References
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Application Notes and Protocols: Investigating the Anticancer Potential of 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine
Introduction: The Rationale for Investigation
The 1,3-benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including potent anticancer effects.[1][2][3][4] These compounds often exert their cytotoxic effects through diverse mechanisms such as inhibition of crucial cellular enzymes like topoisomerase and protein kinases, or by inducing programmed cell death (apoptosis).[5][6][7]
The specific compound, 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine (referred to herein as BZO-5A), is an analogue of a class of compounds that has shown promise in preclinical studies. A closely related derivative, 5-amino-2-[p-bromophenyl]-benzoxazole, demonstrated significant dose-dependent cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB), with IC50 values in the nanomolar range.[8] This analogue was shown to induce apoptosis and decrease angiogenesis, highlighting the potential of the 5-amino-2-aryl-benzoxazole core.[8]
These application notes provide a comprehensive framework for the initial in vitro evaluation of BZO-5A. The protocols outlined below are designed to systematically assess its cytotoxic and cytostatic activity, elucidate its primary mechanism of action, and establish a foundation for further preclinical development.
Hypothesized Mechanism of Action: Induction of Apoptosis
Based on extensive research into related 2-arylbenzoxazole derivatives, a primary hypothesized mechanism of anticancer activity is the induction of the intrinsic apoptotic pathway.[6][9][10] This pathway is triggered by cellular stress and converges on the mitochondria. A pro-apoptotic stimulus causes the upregulation of pro-apoptotic proteins like Bax, which leads to mitochondrial outer membrane permeabilization (MOMP). This event releases Cytochrome C into the cytoplasm, which then binds to Apaf-1 to form the apoptosome. The apoptosome activates Caspase-9, which in turn activates the executioner caspase, Caspase-3, leading to the systematic dismantling of the cell.[8]
Many benzoxazole compounds have been shown to arrest the cell cycle and trigger apoptosis, often associated with an increase in Caspase-3 activity and a shift in the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins.[6][7][8] Therefore, the initial investigation of BZO-5A will focus on its ability to modulate these key apoptotic markers.
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Application Notes & Protocols: Evaluating 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine as a Novel Anti-inflammatory Agent
Abstract
Inflammation is a critical biological response, but its dysregulation is a hallmark of numerous chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] Current therapies, primarily non-steroidal anti-inflammatory drugs (NSAIDs), are associated with significant gastrointestinal and cardiovascular side effects, necessitating the search for novel, safer therapeutic agents.[2][3] Benzoxazole derivatives have emerged as a promising class of heterocyclic compounds with a wide spectrum of biological activities, including potent anti-inflammatory effects.[4][5] Many compounds in this class are hypothesized to exert their effects by inhibiting key inflammatory mediators like cyclooxygenase-2 (COX-2).[2] This guide provides a comprehensive framework for the pre-clinical evaluation of a specific candidate, 2-(4-methoxyphenyl)-1,3-benzoxazol-5-amine. We present a series of detailed protocols, from initial in vitro screening in macrophage cell models to in vivo validation using an acute inflammation model. The central hypothesis is that this compound mitigates the inflammatory response by modulating the Nuclear Factor kappa-B (NF-κB) signaling pathway, a master regulator of inflammation.[6][7] These application notes are designed for researchers in drug discovery and pharmacology to systematically investigate the compound's therapeutic potential.
Background and Proposed Mechanism of Action
Inflammation is orchestrated by a complex signaling network. A pivotal pathway is initiated by stimuli such as lipopolysaccharide (LPS), which activates the IκB kinase (IKK) complex.[8][9] IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This unmasks the NF-κB (a heterodimer of p50 and RelA/p65) complex, allowing it to translocate into the nucleus.[9] Inside the nucleus, NF-κB binds to DNA and drives the transcription of a host of pro-inflammatory genes, including cytokines (TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7] COX-2 is responsible for producing prostaglandins, which are key mediators of pain and inflammation.[3][10]
Based on the established activity of related benzoxazole structures, we hypothesize that this compound inhibits the inflammatory cascade, potentially by preventing the degradation of IκBα. This action would sequester NF-κB in the cytoplasm, thereby preventing the expression of downstream inflammatory targets.
Caption: Proposed mechanism of this compound.
Integrated Experimental Workflow
A tiered approach is essential for a robust evaluation. The workflow begins with foundational in vitro assays to establish bioactivity and a safe therapeutic window. Positive hits proceed to mechanistic studies to elucidate the molecular pathway, followed by ultimate validation in a well-established in vivo model of acute inflammation.
Caption: A streamlined workflow for evaluating the anti-inflammatory compound.
In Vitro Evaluation Protocols
The murine macrophage cell line RAW 264.7 is the model of choice due to its robust and well-characterized inflammatory response to LPS stimulation.[11]
Protocol 3.1: Cell Culture and Maintenance
-
Culture Medium: Prepare Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Propagation: Culture RAW 264.7 cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency. Use a cell scraper for detachment.
Protocol 3.2: Cytotoxicity Assessment (MTT Assay)
Principle and Rationale: This protocol determines the concentration range of the test compound that is non-toxic to the cells. It is critical to ensure that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply cell death.
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) in culture medium. Replace the old medium with the medium containing the test compound. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no treatment" control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control.
Protocol 3.3: Measurement of Nitric Oxide (NO) Production (Griess Assay)
Principle and Rationale: LPS stimulation induces the expression of iNOS, leading to a surge in NO production, a key inflammatory mediator. The Griess assay measures nitrite, a stable breakdown product of NO, providing a quantitative measure of iNOS activity and, by extension, the inflammatory state.[12][13]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 2 x 10⁵ cells/well and allow adherence overnight.
-
Pre-treatment: Treat cells with non-toxic concentrations of the test compound for 1 hour. Include a positive control (e.g., Dexamethasone, 10 µM) and a vehicle control.
-
Inflammatory Stimulation: Add LPS (1 µg/mL) to all wells except the "no treatment" control.
-
Incubation: Incubate for 24 hours.
-
Griess Reaction: Transfer 50 µL of culture supernatant from each well to a new 96-well plate. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution).
-
Data Acquisition: After 10 minutes, measure the absorbance at 540 nm. Calculate the percentage of NO inhibition relative to the LPS-only treated group.
Protocol 3.4: Quantification of Pro-inflammatory Cytokines (ELISA)
Principle and Rationale: Enzyme-Linked Immunosorbent Assay (ELISA) provides a highly specific and sensitive method to quantify the secretion of key pro-inflammatory cytokines like TNF-α and IL-6 into the culture medium.[14] This directly measures the compound's ability to suppress the protein-level inflammatory response.
-
Sample Collection: Use the cell culture supernatants collected from the same experiment described in Protocol 3.3.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions (commercially available kits).
-
Data Analysis: Generate a standard curve using the provided recombinant cytokine standards. Calculate the concentration of cytokines in each sample by interpolating from the standard curve.
Protocol 3.5: Western Blot Analysis for Mechanistic Insights
Principle and Rationale: This protocol directly tests the proposed mechanism of action by visualizing key proteins in the NF-κB signaling pathway. Measuring the levels of phosphorylated IκBα (P-IκBα) and total IκBα reveals whether the pathway is activated. Probing for COX-2 and iNOS confirms if the downstream expression of these inflammatory enzymes is suppressed.
-
Cell Treatment & Lysis: Seed cells in 6-well plates. Pre-treat with the test compound for 1 hour, then stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 30 minutes for P-IκBα, 24 hours for COX-2/iNOS). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-P-IκBα, anti-IκBα, anti-COX-2, anti-iNOS, and anti-β-actin as a loading control).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band densities using software like ImageJ.
In Vivo Validation Protocol
Protocol 4.1: Carrageenan-Induced Paw Edema in Rodents
Principle and Rationale: The carrageenan-induced paw edema model is a well-established and highly reproducible assay for evaluating the efficacy of anti-inflammatory drugs in acute inflammation.[15][16] Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to reduce edema formation in vivo.
-
Animals: Use male Wistar rats or Swiss albino mice (180-220g). Acclimatize the animals for at least one week.
-
Grouping: Divide animals into groups (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% CMC solution, oral)
-
Group II: Carrageenan Control (Vehicle + Carrageenan)
-
Group III: Positive Control (e.g., Indomethacin 10 mg/kg, oral + Carrageenan)
-
Group IV-V: Test Compound (e.g., 25 and 50 mg/kg, oral + Carrageenan)
-
-
Compound Administration: Administer the test compound or respective controls orally 60 minutes before the carrageenan injection.
-
Induction of Edema: Measure the initial paw volume of the right hind paw using a plethysmometer. Inject 0.1 mL of 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the carrageenan control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Data Interpretation and Expected Outcomes
The following tables summarize the expected data presentation for a compound with promising anti-inflammatory activity.
Table 1: In Vitro Anti-inflammatory Activity Summary
| Assay | Parameter | Compound X (IC₅₀ / Value) | Positive Control (Dexamethasone) |
|---|---|---|---|
| Cytotoxicity | CC₅₀ (µM) | > 100 | > 100 |
| NO Production | IC₅₀ (µM) | 12.5 ± 1.8 | 8.2 ± 1.1 |
| TNF-α Release | % Inhibition @ 25µM | 65.4 ± 5.2% | 78.1 ± 4.5% |
| IL-6 Release | % Inhibition @ 25µM | 72.3 ± 6.1% | 85.3 ± 3.9% |
Values are presented as Mean ± SD. IC₅₀ is the concentration causing 50% inhibition.
Table 2: In Vivo Anti-inflammatory Activity (Paw Edema)
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition |
|---|---|---|---|
| Carrageenan Control | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.32 ± 0.04 | 62.3% |
| Compound X | 25 | 0.55 ± 0.06 | 35.3% |
| Compound X | 50 | 0.39 ± 0.05 | 54.1% |
Values are presented as Mean ± SD.
A successful outcome would show that this compound significantly reduces NO and pro-inflammatory cytokine production at non-toxic concentrations. Western blot analysis would ideally show a dose-dependent preservation of IκBα and a reduction in COX-2 and iNOS expression. These in vitro findings would be validated by a significant, dose-dependent reduction in paw edema in the in vivo model.
Conclusion
This document provides a structured, multi-tiered approach to rigorously evaluate the anti-inflammatory potential of this compound. By progressing from broad phenotypic screening to specific mechanistic and in vivo validation, researchers can efficiently determine the compound's efficacy and mode of action. The protocols are designed with internal controls to ensure data integrity and reproducibility. Positive results from this workflow would establish this compound as a viable lead candidate for further development as a next-generation anti-inflammatory therapeutic.
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Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
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Wang, Y., et al. (2023). Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. Chemistry & Biodiversity, 20(6), e202201145. [Link]
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Liu, G., & Ghaffari, J. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 8, 638. [Link]
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Alam, M. S., et al. (2020). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. Letters in Drug Design & Discovery, 17(1), 86-101. [Link]
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Patsnap Synapse. (2024). What are COX-2 inhibitors and how do they work? Patsnap. [Link]
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Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
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Arulselvan, P., et al. (2016). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Pharmaceutical Sciences and Research, 8(8), 825-831. [Link]
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PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM. [Link]
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Ghlichloo, I., & Gerriets, V. (2023). COX Inhibitors. In StatPearls. StatPearls Publishing. [Link]
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Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]
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Wikipedia. (2024). NF-κB. Wikipedia. [Link]
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Srinivas, A., et al. (2010). Design, synthesis and biological evaluation of benzoxazole derivatives as new antiinflammatory agents. Journal of Chemical and Pharmaceutical Research, 2(1), 319-326. [Link]
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Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. [Link]
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Bangale, G. S., et al. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1167-1173. [Link]
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Debnath, S. (2022). Cox 2 inhibitors. Slideshare. [Link]
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Usman, M. R. M., et al. (2012). Synthesis and Pharmacological Screening of Some Benzoxazole Derivatives as Anti-inflammatory Agents. IOSR Journal of Pharmacy, 2(4), 379-383. [Link]
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ResearchGate. (n.d.). Benzoxazole derivatives with anti-inflammatory potential. ResearchGate. [Link]
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Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 131-139. [Link]
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Kumar, V., et al. (2020). Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. Medicinal Chemistry, 16(5), 656-668. [Link]
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Vochyanova, Z., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine, 22(4), 1145. [Link]
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Pimple, B. P. (2020). In virto Anti inflammatory assay. YouTube. [Link]
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El-Sayed, M. E. A., et al. (2022). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. MDPI. [Link]
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Labanauskas, L., et al. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. Il Farmaco, 59(4), 255-259. [Link]
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Zhang, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 12, 1373756. [Link]
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Kim, J., et al. (2022). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Molecules, 27(19), 6563. [Link]
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Green, S., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465-6488. [Link]
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Application Notes & Protocols for the Synthesis of Novel Derivatives from 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine
Introduction: The Benzoxazole Scaffold in Modern Drug Discovery
The benzoxazole ring system, a bicyclic heterocycle consisting of a fused benzene and oxazole ring, is a cornerstone in medicinal chemistry.[1][2] Its rigid, planar structure and ability to participate in various non-covalent interactions make it a "privileged scaffold" for engaging with biological targets.[1] Derivatives of benzoxazole are known to exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4]
The starting material, 2-(4-methoxyphenyl)-1,3-benzoxazol-5-amine[5], is a particularly valuable synthon. It possesses a reactive primary aromatic amine at the C-5 position, which serves as a versatile chemical handle for introducing a wide array of functional groups and building molecular complexity. This guide provides detailed protocols and the underlying scientific rationale for the synthesis of three distinct classes of novel derivatives from this precursor: Schiff bases, amides, and azo dyes. Each class of compounds holds unique potential for applications in drug development and materials science.
Section 1: Synthesis of Novel Schiff Base Derivatives via Imine Condensation
Application Note: The Pharmacological Significance of the Azomethine Group
The condensation reaction between the primary amine of this compound and an aromatic aldehyde yields a Schiff base, characterized by an azomethine or imine group (-C=N-). This functional group is not merely a linker; it is a critical pharmacophore in its own right. The imine bond is often essential for biological activity, and its formation allows for the facile combination of two distinct aromatic systems, creating a larger, conjugated molecule with new steric and electronic properties.[6]
Causality of Experimental Design: The reaction is typically catalyzed by a small amount of acid, such as glacial acetic acid. The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of the benzoxazole amine. The subsequent dehydration step is the rate-determining step and is facilitated by the acidic medium. Ethanol is an excellent solvent choice as it readily dissolves the reactants and the intermediate, while also being easily removed during workup. This straightforward synthesis allows for the rapid generation of a library of derivatives by simply varying the aldehyde reactant.[7][8][9] These Schiff bases are prime candidates for screening as antimicrobial and anticancer agents.[7][10]
Experimental Workflow: Schiff Base Synthesis
Caption: Workflow for Schiff Base Synthesis.
Detailed Protocol: Synthesis of (E)-N-(4-chlorobenzylidene)-2-(4-methoxyphenyl)-1,3-benzoxazol-5-amine
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 mmol, 240.27 mg).
-
Solubilization: Add 20 mL of absolute ethanol and stir until the amine is fully dissolved.
-
Addition of Aldehyde: To the solution, add 4-chlorobenzaldehyde (1.1 mmol, 154.62 mg).
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate:hexane (3:7).
-
Isolation: After completion, cool the reaction mixture to room temperature. A solid precipitate should form. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
-
Recrystallization: Purify the crude product by recrystallization from hot ethanol to obtain the pure Schiff base as crystalline solids.
-
Characterization: Dry the product under vacuum and characterize using IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Section 2: Synthesis of Novel Amide Derivatives
Application Note: The Amide Bond as a Bioisostere and Structural Anchor
The amide bond is a fundamental functional group present in over 25% of all pharmaceutical drugs, most notably in peptides and proteins.[11] Converting the primary amine of the benzoxazole scaffold into an amide introduces a hydrogen bond donor (N-H) and acceptor (C=O), significantly altering the molecule's polarity and its ability to interact with biological receptors. This transformation is a key strategy in drug design for improving binding affinity and pharmacokinetic properties.
Causality of Experimental Design: The reaction of the primary amine with an acylating agent, such as an acid chloride (e.g., benzoyl chloride), is a robust and high-yielding method for amide bond formation. The reaction is typically performed in an inert aprotic solvent like dichloromethane (DCM) to prevent side reactions with the acylating agent. A non-nucleophilic base, such as pyridine or triethylamine, is essential. It serves two purposes: first, to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction, which would otherwise protonate the starting amine and render it unreactive; and second, to act as a catalyst.[12] The resulting amide derivatives can be explored for a variety of activities, including potential cyclooxygenase (COX) inhibition.[10]
Experimental Workflow: Amide Synthesis
Caption: Workflow for Amide Synthesis.
Detailed Protocol: Synthesis of N-(2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl)benzamide
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 mmol, 240.27 mg) and 20 mL of dry dichloromethane (DCM).
-
Base Addition: Add pyridine (1.2 mmol, 97 µL) to the suspension and cool the flask to 0 °C in an ice bath.
-
Acylation: While stirring, add benzoyl chloride (1.1 mmol, 128 µL) dropwise to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 8-12 hours. Monitor the reaction's completion by TLC.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (2 x 20 mL), saturated sodium bicarbonate (NaHCO₃) solution (2 x 20 mL), and brine (1 x 20 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Characterization: Dry the pure amide product and characterize it by IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Section 3: Synthesis of Novel Azo Dyes
Application Note: Azo Compounds as Chromophores and Bioactive Molecules
Azo dyes are a class of organic compounds characterized by the presence of a diazene functional group (-N=N-), which links two aromatic rings. This "azo bridge" creates a highly conjugated system responsible for the vibrant colors of these compounds. The synthesis is a two-step process: first, the conversion of a primary aromatic amine into a diazonium salt, and second, an electrophilic aromatic substitution reaction where the diazonium salt acts as the electrophile, attacking an electron-rich aromatic coupling component.[13] Beyond their traditional use as dyes, azo compounds have garnered significant interest for their diverse biological activities, including antibacterial and anticancer properties.[13][14]
Causality of Experimental Design: The diazotization step is highly temperature-sensitive and must be performed at 0-5 °C. At higher temperatures, the diazonium salt is unstable and will decompose, leading to side products and low yields. Sodium nitrite (NaNO₂) reacts with a strong acid (HCl) in situ to generate the necessary nitrous acid (HNO₂). The subsequent coupling reaction's pH is critical; it must be controlled to ensure the coupling component (e.g., phenol, N,N-dimethylaniline) is in its most reactive, deprotonated form without neutralizing the diazonium salt.[15] This method allows for the creation of a diverse palette of colored compounds with potential biological applications.
Experimental Workflow: Azo Dye Synthesis
Caption: Workflow for Azo Dye Synthesis.
Detailed Protocol: Synthesis of 4-((2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl)diazenyl)phenol
Part A: Diazotization
-
Amine Solution: In a 250 mL beaker, suspend this compound (1.0 mmol, 240.27 mg) in a mixture of 5 mL of water and 2.5 mL of concentrated hydrochloric acid. Stir and cool the mixture to 0-5 °C in an ice-salt bath.
-
Nitrite Solution: In a separate test tube, dissolve sodium nitrite (NaNO₂) (1.1 mmol, 75.9 mg) in 5 mL of cold water.
-
Diazonium Salt Formation: Add the sodium nitrite solution dropwise to the stirred amine suspension over 10 minutes, ensuring the temperature remains below 5 °C. Stir for an additional 15 minutes after the addition is complete. The resulting clear solution contains the diazonium salt.
Part B: Azo Coupling 4. Coupling Solution: In a separate 250 mL beaker, dissolve phenol (1.0 mmol, 94.11 mg) in 10 mL of 10% aqueous sodium hydroxide (NaOH) solution. Cool this solution to 0-5 °C in an ice bath. 5. Coupling Reaction: Slowly add the cold diazonium salt solution (from Part A) to the cold phenol solution with vigorous stirring. A brightly colored precipitate will form immediately. 6. Completion: Continue stirring the mixture in the ice bath for 1-2 hours to ensure the reaction goes to completion. 7. Isolation: Collect the azo dye precipitate by vacuum filtration. 8. Purification: Wash the solid thoroughly with cold water until the filtrate is neutral. Recrystallize from an appropriate solvent if necessary. 9. Characterization: Dry the final product and characterize it by UV-Vis, IR, ¹H-NMR, and Mass Spectrometry.
Summary of Expected Analytical Data
| Derivative Class | Key Functional Group | Expected IR Absorption (cm⁻¹) | Expected ¹H-NMR Signal |
| Schiff Base | Imine (-CH=N-) | 1630-1690 (C=N stretch) | Singlet at δ 8.0-9.0 ppm for the imine proton (-CH=N-). |
| Amide | Amide (-CO-NH-) | 1630-1680 (C=O, Amide I), 3200-3400 (N-H stretch) | Broad singlet at δ 9.0-11.0 ppm for the amide proton (-NH-). |
| Azo Dye | Azo (-N=N-) | 1400-1450 (N=N stretch, often weak) | No distinct proton signal; presence confirmed by color and mass spec. |
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Application Notes & Protocols: Analytical Methods for the Detection and Quantification of 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine
Abstract
This document provides a comprehensive guide to the analytical methodologies for the detection and quantification of 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine, a novel benzoxazole derivative. Recognizing the absence of established standard procedures for this specific analyte, this guide furnishes detailed, robust, and scientifically-grounded protocols for two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) for routine quantification and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and confirmatory analysis. The protocols are designed for researchers, quality control analysts, and drug development professionals, emphasizing the rationale behind procedural steps to ensure adaptability and successful implementation. All methodologies are presented with a framework for validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
Introduction and Analyte Overview
This compound is a heterocyclic aromatic compound featuring a benzoxazole core. This structural motif is of significant interest in medicinal chemistry, with various derivatives exhibiting a wide range of pharmacological activities.[5] The analyte's structure, comprising a primary aromatic amine, a methoxyphenyl group, and the benzoxazole ring system, dictates its physicochemical properties and informs the selection of appropriate analytical strategies. The presence of extensive chromophores makes it highly suitable for UV-based detection, while the basic amine group allows for efficient ionization in mass spectrometry.
This guide provides two distinct, yet complementary, workflows for the accurate and precise quantification of this analyte in various matrices, from bulk pharmaceutical ingredients to complex biological fluids.
General Sample Preparation Considerations
Effective sample preparation is critical for removing interfering matrix components and ensuring the accuracy and longevity of the analytical system.[6] The choice of technique depends on the sample matrix (e.g., plasma, urine, formulation excipients) and the required limit of quantification.
2.1. Protein Precipitation (for Biological Samples)
This is a rapid method for removing the bulk of proteins from plasma or serum.
-
Protocol: To 100 µL of plasma, add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) containing an appropriate internal standard. Vortex vigorously for 1 minute. Centrifuge at >10,000 x g for 10 minutes. Carefully collect the supernatant for analysis.
-
Rationale: Acetonitrile is highly effective at denaturing and precipitating proteins. However, this method is less clean than others and may lead to ion suppression in LC-MS/MS due to residual phospholipids.[7][8]
2.2. Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract by partitioning the analyte into an immiscible organic solvent.[7][9]
-
Protocol: To 200 µL of plasma or urine, add a basifying agent (e.g., 50 µL of 1M NaOH) to neutralize the amine group. Add 1 mL of an organic solvent (e.g., methyl-tert-butyl ether or ethyl acetate). Vortex for 5 minutes, then centrifuge to separate the layers. Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase.
-
Rationale: The analyte is expected to be hydrophobic, favoring partitioning into the organic phase, while salts and polar matrix components remain in the aqueous phase.[9] Basification ensures the analyte is in its neutral, more organic-soluble form.
2.3. Solid-Phase Extraction (SPE)
SPE provides the cleanest samples and allows for analyte concentration, making it ideal for trace-level analysis.[9][10]
-
Protocol (using a mixed-mode cation exchange cartridge):
-
Condition: Pass 1 mL of methanol through the cartridge.
-
Equilibrate: Pass 1 mL of water through the cartridge.
-
Load: Load the pre-treated sample (e.g., plasma diluted with a weak acidic buffer).
-
Wash: Wash with 1 mL of a weak acidic buffer to remove neutral and acidic interferences, followed by 1 mL of methanol to remove non-polar interferences.
-
Elute: Elute the analyte using 1 mL of 5% ammonium hydroxide in methanol.
-
Dry & Reconstitute: Evaporate the eluate and reconstitute in the mobile phase.
-
-
Rationale: The basic amine group will be protonated under acidic conditions, allowing it to bind to the strong cation exchange sorbent. Interferents are washed away, and the analyte is eluted by neutralizing it with a basic solution. This provides a highly selective and clean extraction.[9]
Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine analysis and quantification of this compound in drug substances and finished products where concentration levels are relatively high. The methodology is based on principles applied to similar benzimidazole and benzoxazole derivatives.[11][12][13]
3.1. Experimental Protocol
| Parameter | Condition | Rationale |
| Instrument | HPLC or UPLC system with UV/DAD detector | Standard equipment for pharmaceutical analysis. |
| Column | C18 Reversed-Phase, 100 x 2.1 mm, 1.8 µm | C18 provides good retention for hydrophobic aromatic compounds. The smaller particle size offers higher efficiency and resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as an ion-pairing agent and improves peak shape for the basic amine analyte.[11] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength. |
| Gradient | 10% B to 90% B over 5 minutes, hold for 1 min, return to 10% B and equilibrate for 2 min | A gradient is necessary to ensure elution of the analyte with good peak shape and to clean the column of late-eluting impurities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature reduces viscosity and can improve peak symmetry. |
| Injection Vol. | 5 µL | A small volume minimizes potential peak distortion. |
| Detection | UV at 285 nm (or optimal wavelength from DAD scan) | The extended conjugation of the benzoxazole system is expected to have a strong UV absorbance. A DAD scan should be run to determine the λmax for maximum sensitivity. |
3.2. Workflow Diagram
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Application Notes & Protocols for In Vivo Experimental Design: Investigating 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine in Oncology Models
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies for the novel compound 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine. The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including significant potential as anticancer agents.[1][2][3] This guide offers a strategic, multi-phased approach to systematically evaluate the compound's preclinical safety, efficacy, and mechanism of action in relevant oncology models.
The experimental framework presented here is designed to be rigorous and self-validating, ensuring that the data generated is robust, reproducible, and sufficient to support go/no-go decisions in a drug development pipeline.[4] Each protocol is grounded in established best practices and regulatory guidelines, with a focus on explaining the scientific rationale behind key experimental choices.
Overall Experimental Workflow
The in vivo evaluation of a novel compound like this compound follows a logical progression from safety and tolerability to efficacy and mechanistic understanding. This phased approach ensures animal welfare and maximizes the value of the data collected at each stage.
Caption: Decision tree for selecting an appropriate in vivo oncology model.
Protocol 3: Human Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in an immunodeficient mouse model bearing human tumor xenografts.
Methodology:
-
Animal Model & Cell Line:
-
Animal: Use immunodeficient mice (e.g., Athymic Nude or NOD/SCID strains) to prevent rejection of the human tumor graft. [5] * Cell Line: Select a human cancer cell line relevant to the compound's hypothesized mechanism of action (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer). Culture cells under standard conditions.
-
-
Tumor Implantation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend cells in a sterile, serum-free medium or a mixture with Matrigel (1:1 ratio) to support initial tumor establishment.
-
Subcutaneously inject 1-10 million cells (volume ~100-200 µL) into the right flank of each mouse.
-
-
Study Execution:
-
Tumor Monitoring: Monitor tumor growth by measuring the length (L) and width (W) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize animals into treatment groups (n=8-10 mice per group) to ensure the average tumor volume is similar across all groups.
-
Treatment Groups:
-
Group 1: Vehicle Control
-
Group 2: Test Compound (Low Dose, e.g., 0.25 x MTD)
-
Group 3: Test Compound (High Dose, e.g., 0.8 x MTD)
-
Group 4: Positive Control (a standard-of-care chemotherapy agent, if applicable)
-
-
Dosing: Administer the compound and controls according to the predetermined schedule (e.g., daily for 21 days) based on PK data.
-
Monitoring: Record tumor volumes and body weights 2-3 times per week. Observe animals daily for any clinical signs of distress.
-
-
Endpoints & Data Analysis:
-
Primary Endpoint: Tumor Growth Inhibition (TGI). The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
-
Calculation: TGI (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100.
-
Secondary Endpoint: Body weight loss as an indicator of toxicity.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to compare treatment groups to the vehicle control.
-
Data Presentation:
| Treatment Group | Dose & Schedule | Mean Tumor Volume (Day 21, mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | Daily, PO | 1650 ± 150 | - | -1% |
| Compound (Low Dose) | 25 mg/kg, Daily, PO | 1155 ± 120 | 30% | -3% |
| Compound (High Dose) | 80 mg/kg, Daily, PO | 660 ± 95 | 60% | -9% |
| Positive Control | Varies | 495 ± 80 | 70% | -12% |
This table is an illustrative template.
Phase 3: Mechanistic & Confirmatory Studies
Causality Behind Experimental Choices
Efficacy data demonstrates that a compound works; pharmacodynamic (PD) and pathology studies are essential to understand how it works and to confirm its effects on the tumor tissue. [6][7]PD biomarker assays provide evidence of target engagement and modulation of downstream pathways in the tumor. [4][6]This is crucial for validating the compound's mechanism of action. Histopathological analysis provides the morphological context for the efficacy data, allowing for the assessment of treatment-induced changes like necrosis or apoptosis, and simultaneously serves as a final safety check for potential toxicity in major organs. [8][9][10]
Protocol 4: Pharmacodynamic (PD) Biomarker Analysis
Objective: To measure the effect of this compound on key molecular pathways within the tumor tissue.
Methodology:
-
Sample Collection:
-
Divide each tumor: snap-freeze one half in liquid nitrogen for protein/RNA analysis, and place the other half in 10% neutral buffered formalin for histology.
-
Collect terminal blood samples for potential analysis of circulating biomarkers.
-
Biomarker Assays:
-
Western Blot or ELISA: Prepare tumor lysates to quantify changes in protein expression or phosphorylation status. Potential biomarkers for an anticancer agent include:
-
Proliferation: Ki-67, PCNA
-
Apoptosis: Cleaved Caspase-3, Cleaved PARP
-
DNA Damage: γH2AX [7] * Pathway-specific markers: (e.g., p-ERK, p-AKT, depending on the hypothesized target)
-
-
Immunohistochemistry (IHC): Use the formalin-fixed, paraffin-embedded (FFPE) tumor sections to visualize the expression and localization of these biomarkers within the tumor microenvironment. [11]
-
Protocol 5: Histopathological Analysis
Objective: To evaluate the microscopic changes in tumor tissue following treatment and to assess the general health of major organs.
Methodology:
-
Tissue Collection & Processing:
-
At the end of the study, perform a full necropsy. [9] * Collect the tumor and major organs (liver, kidney, spleen, lung, heart).
-
Fix all tissues in 10% neutral buffered formalin for at least 24 hours.
-
Process the fixed tissues, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
-
Pathological Evaluation:
-
A board-certified veterinary pathologist should perform a blinded evaluation of the slides. [8][9] * Tumor Analysis: Assess for features such as percent necrosis, changes in mitotic index, and cellular morphology.
-
Organ Toxicity Analysis: Examine major organs for any signs of treatment-related toxicity, such as inflammation, degeneration, or necrosis.
-
References
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Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (n.d.). Cancer Research. Retrieved from [Link]
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Bartlett, F. R., et al. (2020). Pre-clinical pharmacodynamic biomarker assays of immune modulation can translate to inform exploratory endpoints of target engagement in first-in-human clinical trial stages of drug discovery. Journal for ImmunoTherapy of Cancer. Retrieved from [Link]
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OECD Acute Oral Toxicity Guidelines. (n.d.). Scribd. Retrieved from [Link]
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Clinical Pharmacodynamic Biomarker Assays. (n.d.). Division of Cancer Treatment and Diagnosis. Retrieved from [Link]
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Brayton, C., Justice, M., & Montgomery, C. A. (2019). Pathology Principles and Practices for Analysis of Animal Models. ILAR journal. Retrieved from [Link]
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MacBride, M. M. (2016). Preclinical Immuno-Oncology Animal Models. Taconic Biosciences. Retrieved from [Link]
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Clinical Pharmacodynamics - Biomarkers Program. (n.d.). Frederick National Laboratory. Retrieved from [Link]
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Sledge, G. W., et al. (2016). Animal models and therapeutic molecular targets of cancer: utility and limitations. Veterinary pathology. Retrieved from [Link]
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OECD Test Guideline 401 - Acute Oral Toxicity (1987). National Toxicology Program (NTP). Retrieved from [Link]
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Experimental mouse models for translational human cancer research. (2022). Frontiers in Oncology. Retrieved from [Link]
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Budach, W., et al. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. Strahlentherapie und Onkologie. Retrieved from [Link]
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Nye, M. D., et al. (2013). Evaluation of Pharmacodynamic Responses to Cancer Therapeutic Agents Using DNA Damage Markers. Clinical Cancer Research. Retrieved from [Link]
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OECD Test Guideline 425. (n.d.). National Toxicology Program (NTP). Retrieved from [Link]
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The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (2023). MDPI. Retrieved from [Link]
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Workman, P., et al. (2010). Pharmacodynamic biomarkers for molecular cancer therapeutics. Molecular cancer therapeutics. Retrieved from [Link]
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Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. (n.d.). OECD. Retrieved from [Link]
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Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. (n.d.). OECD. Retrieved from [Link]
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In vivo Methods for Preclinical Screening of Anticancer Drugs. (2015). International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]
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Histopathology in Veterinary Medicine: Advancements and Applications. (n.d.). Hilaris Publisher. Retrieved from [Link]
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Best Practices for Preclinical Dose Range Finding Studies. (n.d.). Altasciences. Retrieved from [Link]
-
Pathology Principles and Practices for Analysis of Animal Models. (2019). ILAR Journal. Retrieved from [Link]
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Al-Suwaidan, I. A., et al. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Molecules. Retrieved from [Link]
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A Review of Current Standards and the Evolution of Histopathology Nomenclature for Laboratory Animals. (2018). Toxicologic pathology. Retrieved from [Link]
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Pathology Principles and Practices for Analysis of Animal Models. (2019). ResearchGate. Retrieved from [Link]
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In vivo screening models of anticancer drugs. (2018). ResearchGate. Retrieved from [Link]
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Dose Range Finding Studies. (n.d.). Charles River Laboratories. Retrieved from [Link]
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Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. (2022). Bentham Science Publishers. Retrieved from [Link]
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Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. (n.d.). NC3Rs. Retrieved from [Link]
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In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (2006). NIH. Retrieved from [Link]
-
Biological activities of benzoxazole and its derivatives. (2023). ResearchGate. Retrieved from [Link]
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2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. (2022). MDPI. Retrieved from [Link]
-
Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. (2022). PubMed. Retrieved from [Link]
-
Benzoxazole: The molecule of diverse biological activities. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (2023). NIH. Retrieved from [Link]
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Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
synthesis and preliminary biologic evaluation of 5-substituted-2-(4-substituted phenyl)-1,3-benzoxazoles as a novel class of influenza virus A inhibitors. (2012). PubMed. Retrieved from [Link]
-
A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. (2023). MDPI. Retrieved from [Link]
-
Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (2020). NIH. Retrieved from [Link]
-
Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). Biointerface Research in Applied Chemistry. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of 2-Aryl-1,3-Benzoxazole Compounds
Welcome to the technical support center for the synthesis of 2-aryl-1,3-benzoxazole compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of heterocyclic compounds. 2-Aryl-1,3-benzoxazoles are prevalent scaffolds in medicinal chemistry and materials science, making their efficient synthesis a critical endeavor.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance your synthetic success.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
Q1: My reaction is resulting in a very low yield or no product at all. What are the initial troubleshooting steps?
A: A low or nonexistent yield is a common frustration. A systematic approach to troubleshooting is essential.
-
Purity of Starting Materials: The first and most critical step is to verify the purity of your starting materials. Impurities in the 2-aminophenol or the aromatic aldehyde/carboxylic acid can significantly inhibit the reaction.[4][5] Use techniques like melting point analysis or spectroscopy to confirm the purity of your reagents.[5]
-
Inert Atmosphere: Many reactions for benzoxazole synthesis are sensitive to air and moisture. Ensure your reaction is conducted under an inert atmosphere, such as nitrogen or argon, especially if your reagents or intermediates are known to be sensitive.[4]
-
Reaction Conditions: Meticulously re-evaluate your reaction conditions. This includes the choice of solvent, catalyst, temperature, and reaction time, as these are pivotal factors influencing the yield.[4][6][7]
Q2: I'm following a published procedure, but my yields are consistently lower than reported. What could be the problem?
A: Discrepancies between your results and published data can arise from subtle, often overlooked, variables.
-
Catalyst Activity: If a catalyst is used, its activity is paramount. Some catalysts may require activation or are sensitive to air and moisture.[5] The choice and amount of catalyst are critical.[6] Consider screening different catalysts or optimizing the catalyst loading. For instance, in some systems, increasing the catalyst loading can significantly improve the yield.[6]
-
Solvent Quality: The solvent plays a crucial role in reaction efficiency.[6] Ensure your solvent is of the appropriate grade and is anhydrous if the reaction is moisture-sensitive. Solvents like ethanol have proven effective in many cases.[6]
-
Temperature Control: Precise temperature control is crucial. A temperature that is too low may lead to a sluggish reaction, while a temperature that is too high can cause decomposition of reactants or products.[6] For example, one study found 70°C to be the optimal temperature for their specific system.[6]
Q3: My TLC analysis shows the presence of starting materials even after the recommended reaction time. What should I do?
A: The presence of unreacted starting materials on a TLC plate indicates an incomplete reaction.
-
Extend Reaction Time: Continue the reaction and monitor its progress by taking aliquots at regular intervals for TLC analysis.[5]
-
Increase Temperature: If extending the reaction time doesn't lead to completion, a modest increase in temperature might be necessary to provide the required activation energy for the cyclization to occur.[6] However, be cautious of potential side reactions or product degradation at higher temperatures.[6]
-
Re-evaluate Catalyst: If the reaction remains stalled, the catalyst may be inefficient or deactivated. Consider adding a fresh batch of catalyst or switching to a more effective one.[6] Lewis acids are often employed to promote the cyclization step.[6]
Issue 2: Formation of Side Products and Purification Challenges
Q4: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side reactions?
A: Side product formation can complicate purification and reduce the yield of the desired 2-aryl-1,3-benzoxazole. Common side reactions include the formation of Schiff bases (imines) as stable intermediates and self-condensation products of the aldehyde. The specific byproducts will depend on the reactants and reaction conditions.
Q5: How can I effectively purify my crude 2-aryl-1,3-benzoxazole product?
A: Purification of the crude product is essential to obtain a pure compound.[6] Several methods can be employed:
-
Column Chromatography: This is a widely used method for purifying benzoxazole derivatives.[6] A common mobile phase is a mixture of hexane and ethyl acetate.[5]
-
Recrystallization: If your crude product is a solid, recrystallization can be a highly effective purification technique.[5] Common solvents for recrystallization include ethanol or mixtures like acetone and acetonitrile.[8]
-
Washing: The crude product can often be purified by washing with a cold solvent, such as ethanol, to remove soluble impurities.[6]
Issue 3: Reaction Optimization and Green Chemistry Approaches
Q6: I want to optimize my reaction for better yield and shorter reaction times. What parameters should I focus on?
A: Reaction optimization is a key aspect of synthetic chemistry.
-
Catalyst Screening: The choice of catalyst can dramatically impact both yield and reaction time. A variety of catalysts, including Brønsted or Lewis acids, heteropolyacids, and various metal-based catalysts, have been successfully used.[4][9]
-
Solvent Selection: The solvent can influence reaction rates and yields. While solvents like ethanol are common, exploring other options or even solvent-free conditions can be beneficial.[6][9]
-
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times, often from hours to minutes, due to efficient and rapid internal heating.[9] This can also lead to increased yields and fewer byproducts.[9]
Q7: Are there more environmentally friendly ("green") methods for synthesizing 2-aryl-1,3-benzoxazoles?
A: Yes, there is a growing interest in developing more sustainable synthetic methods.[6]
-
Green Solvents: Employing environmentally benign solvents like water or ethanol is a key aspect of green chemistry.[6]
-
Solvent-Free Conditions: Eliminating the solvent altogether can lead to very rapid, high-yield reactions and simplifies the work-up procedure.[7][9]
-
Heterogeneous Catalysts: Using solid-supported catalysts that can be easily recovered and reused is another important green chemistry principle.[6] Nanomagnetic catalysts, for example, can be easily separated from the reaction mixture using an external magnet.[4]
Visualizing the Process: Workflows and Mechanisms
To better understand the synthesis and troubleshooting process, the following diagrams illustrate key workflows and a proposed reaction mechanism.
General Synthetic Workflow
Caption: A decision tree for troubleshooting low yields in benzoxazole synthesis.
Proposed Reaction Mechanism: Condensation of 2-Aminophenol with an Aldehyde
The synthesis of 2-aryl-1,3-benzoxazoles from 2-aminophenol and an aromatic aldehyde typically proceeds through the formation of a Schiff base intermediate, followed by cyclization and oxidation.
Caption: A simplified mechanism for the formation of 2-aryl-1,3-benzoxazoles.
Experimental Protocols
This section provides generalized, step-by-step methodologies for common synthetic routes. Note: These are starting points, and optimization for specific substrates is highly recommended.
Protocol 1: General Procedure for Condensation of 2-Aminophenol with an Aromatic Aldehyde
This protocol is based on common methods for the acid-catalyzed condensation of 2-aminophenols and aromatic aldehydes. [10]
-
Reactant Mixture: In a round-bottom flask, combine 2-aminophenol (1 mmol) and the aromatic aldehyde (1 mmol).
-
Catalyst Addition: Add a suitable catalyst, such as a Brønsted or Lewis acid (e.g., a catalytic amount of p-toluenesulfonic acid or a Lewis acidic ionic liquid). [4][7]3. Solvent and Heating: Add an appropriate solvent (e.g., ethanol or toluene) and heat the mixture to the optimized temperature (typically ranging from 50°C to 130°C). [6][7]Some procedures may be performed under solvent-free conditions. [4]4. Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). [4]5. Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, filter the solid product. Otherwise, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by washing with a cold solvent like ethanol or by column chromatography on silica gel. [6]
Protocol 2: Microwave-Assisted Synthesis
This protocol is a generalized procedure for microwave-assisted synthesis, which can significantly reduce reaction times. [9]
-
Reaction Setup: In a microwave-safe reaction vessel, mix 2-aminophenol (1 mmol), the aromatic aldehyde or carboxylic acid (1 mmol), and a suitable catalyst if required. [9]Some reactions can proceed efficiently without a catalyst under solvent-free conditions. [9]2. Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at the optimized power and temperature for a predetermined time (often in the range of 2-15 minutes). [9]3. Monitoring: Monitor the reaction completion using TLC. [9]4. Work-up: After completion, cool the reaction mixture. If the reaction was performed without a solvent, dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Purification: Wash the organic solution with water, dry over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under vacuum to obtain the crude product. [9]Further purification can be achieved by recrystallization from a suitable solvent like ethanol. [9]
Data Presentation: Comparison of Synthetic Methods
The following table summarizes quantitative data from various studies on the synthesis of 2-aryl-1,3-benzoxazoles, allowing for easy comparison of different catalytic systems and reaction conditions.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Tf₂O / 2-F-Pyr | DCM | Room Temp | 1 h | 95 | [5] |
| Brønsted Acidic Ionic Liquid Gel | Solvent-free | 130 | 5 h | 98 | [5] |
| Fe₃O₄@SiO₂-SO₃H | Solvent-free | 50 | 30 min | 92 | [4] |
| Triphenylbismuth Dichloride | 1,2-dichloroethane | 60 | 18 h | High | [4] |
| Natural Acids (e.g., citric acid) | Ethanol | Microwave | 2-3 min | High | [9] |
References
- BenchChem. (2025). Optimizing reaction conditions for one-pot benzoxazole synthesis. BenchChem Technical Support.
-
Li, Y., et al. (2022). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 27(15), 4984. [Link]
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Aryl Benzoxazoles. BenchChem.
- BenchChem. (2025). Reducing reaction times in microwave-assisted benzoxazole synthesis. BenchChem.
- BenchChem. (2025). Technical Support Center: Optimization of Benzoxazole Synthesis. BenchChem.
-
Fouad, F., et al. (2020). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. RSC Advances, 10(45), 26955-26967. [Link]
-
Singh, P., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Scientific Reports, 11(1), 1-17. [Link]
-
Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25381-25405. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. [Link]
-
ResearchGate. (2025). Synthesis of 2‐aryl benzoxazoles. [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis. BenchChem.
-
Beilstein Journals. (2022). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. [Link]
-
ScienceDirect. (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives. [Link]
- Google Patents. (2006). Process for the purification of substituted benzoxazole compounds.
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Optimizing reaction conditions for the synthesis of 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine
Technical Support Center: Synthesis of 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the complexities of this synthesis. Our focus is not just on the "how," but the "why," grounding our recommendations in mechanistic principles to empower you to solve challenges in your laboratory.
Section 1: The Synthetic Pathway - A Mechanistic Overview
The most direct and common method for synthesizing 2-arylbenzoxazoles is the condensation of a 2-aminophenol with an appropriate aldehyde, followed by an oxidative cyclization.[1][2] For our target molecule, this compound, this involves the reaction of 4-amino-2-hydroxyaniline (also known as 2,4-diaminophenol) with 4-methoxybenzaldehyde .
The reaction proceeds via two key steps:
-
Schiff Base Formation: The more nucleophilic amino group of the 2-aminophenol attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form a phenolic Schiff base (imine) intermediate.[3]
-
Oxidative Cyclization: The Schiff base intermediate undergoes an intramolecular cyclization, where the phenolic oxygen attacks the imine carbon. This is followed by an oxidation step (often aerobic) to form the stable aromatic benzoxazole ring.
This pathway is popular due to its atom economy and the ready availability of starting materials.[4] However, the presence of a second amino group in the 4-position of the aminophenol starting material introduces specific challenges related to selectivity and stability that must be carefully managed.
Caption: Core reaction pathway for benzoxazole synthesis.
Section 2: Troubleshooting Guide (Question & Answer Format)
This section addresses the most common issues encountered during the synthesis. Each answer provides a causal explanation and actionable solutions.
Q1: My reaction yield is extremely low or I've isolated no product. What are the primary causes?
This is a frequent challenge and typically points to one of three areas: starting material integrity, reaction conditions, or inefficient cyclization.[5][6]
-
Cause A: Purity of Starting Materials
-
The Problem: 4-amino-2-hydroxyaniline (2,4-diaminophenol) is highly susceptible to air oxidation, which can lead to the formation of dark, polymeric impurities that inhibit the reaction.[6] Impurities in the 4-methoxybenzaldehyde, such as the corresponding carboxylic acid, can also interfere.
-
The Solution:
-
Verify Purity: Always use high-purity starting materials. Assess the purity of your 2,4-diaminophenol by its color (it should be a light-colored solid) and consider a quick purity check via TLC or ¹H NMR before use.
-
Inert Atmosphere: Due to its sensitivity, the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the starting material.[3][6]
-
-
-
Cause B: Suboptimal Reaction Conditions
-
The Problem: The temperature and solvent play a critical role. Too low a temperature may not provide sufficient energy to overcome the activation barrier for cyclization, while excessively high temperatures can promote polymerization or degradation, especially with a sensitive substrate like 2,4-diaminophenol.[6]
-
The Solution:
-
Temperature Optimization: If the reaction stalls at a lower temperature, consider incrementally increasing it while monitoring progress. Some solvent-free syntheses of similar compounds require temperatures up to 130°C.[7]
-
Solvent Choice: The solvent must be able to dissolve the starting materials and be stable at the reaction temperature. Solvents like DMSO or DMF can facilitate the reaction, while others have successfully used ethanol or even solvent-free conditions.[4][8]
-
-
-
Cause C: Inefficient Oxidative Cyclization
-
The Problem: The conversion of the Schiff base intermediate to the final benzoxazole is an oxidation reaction. In many procedures, atmospheric oxygen is the oxidant, but this can be slow and inefficient.
-
The Solution:
-
Introduce a Catalyst/Oxidant: The reaction can be significantly accelerated by a suitable catalyst that facilitates the cyclization and oxidation. Various catalysts, from simple Brønsted acids to transition metals, have been employed.[9] Elemental sulfur has also been reported as an effective and mild oxidant for this transformation.[8]
-
-
Q2: My TLC analysis shows unreacted starting materials even after extended reaction times. How can I drive the reaction to completion?
A stalled reaction suggests an issue with either the reaction equilibrium or catalyst activity.
-
The Problem: The initial formation of the Schiff base is a reversible reaction. If the water byproduct is not removed, the equilibrium may not favor the product side. Furthermore, the catalyst may have deactivated over time.
-
The Solution:
-
Push the Equilibrium: If your setup allows, use a Dean-Stark trap to remove water azeotropically and drive the reaction forward.
-
Check Catalyst Activity: If using a catalyst, ensure it is active and has not been poisoned by impurities. In some cases, adding a fresh portion of the catalyst can restart a stalled reaction.[3][6]
-
Increase Temperature: As a last resort, a moderate increase in temperature can help overcome the activation energy barrier.[6]
-
Q3: I'm observing multiple spots on my TLC plate, leading to a low yield of the desired product. How can I improve selectivity?
Side product formation is the most significant challenge for this specific synthesis due to the two amino groups on the phenol ring.
-
Cause A: Schiff Base Formation at the Wrong Amine
-
The Problem: 4-methoxybenzaldehyde can potentially react with the amino group at the 4-position instead of, or in addition to, the desired amino group at the 2-position (ortho to the hydroxyl). This leads to regioisomers or bis-adducts that will not cyclize to the desired benzoxazole.
-
The Solution:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of the reactants. An excess of the aldehyde will favor the formation of bis-adducts.
-
Exploit Nucleophilicity: The amino group ortho to the hydroxyl is generally more nucleophilic due to intramolecular hydrogen bonding, which can favor the desired initial reaction. Mild reaction conditions may enhance this selectivity.
-
-
-
Cause B: Incomplete Cyclization
-
The Problem: The intermediate Schiff base may be stable under the reaction conditions and fail to cyclize, appearing as a major "side product".[3]
-
The Solution:
-
Promote Cyclization: The addition of a suitable catalyst (Brønsted or Lewis acid) can activate the imine for nucleophilic attack by the phenolic hydroxyl group.[10] Changing to a higher-boiling solvent to increase the reaction temperature can also promote this step.
-
-
Q4: My product seems to be lost during purification. What are some effective purification strategies?
The presence of the free amine group on the benzoxazole ring makes the product more polar than its unsubstituted counterparts, which requires adjusting the purification strategy.
-
The Problem: The product can be lost due to its solubility in aqueous layers during workup, especially if acidic conditions are used which would protonate the amine. It may also streak on silica gel if an inappropriate solvent system is used.
-
The Solution:
-
Careful Workup: After the reaction, ensure the aqueous phase is made basic (e.g., with sodium bicarbonate) before extraction with an organic solvent like ethyl acetate to ensure the product is in its neutral, less water-soluble form.
-
Column Chromatography: This is the most effective method.[3] Use a moderately polar solvent system. A gradient of ethyl acetate in petroleum ether or hexanes is a good starting point. Adding a small amount of triethylamine (~0.5-1%) to the eluent can help prevent streaking on the silica gel column by deactivating acidic sites.
-
Section 3: Frequently Asked Questions (FAQs)
-
What is the best type of catalyst for this synthesis? There is no single "best" catalyst, as the optimal choice depends on the specific reaction conditions (solvent, temperature). However, Brønsted acids like p-toluenesulfonic acid (p-TSA) or acidic ionic liquids are effective at promoting Schiff base formation and cyclization.[7] Various metal catalysts (e.g., based on Cu, Fe, Ru) have also been reported to be highly efficient, often promoting the oxidative step.[4][8]
-
Can I use 4-methoxybenzoic acid instead of 4-methoxybenzaldehyde? Yes, this is a common alternative route. The condensation of a 2-aminophenol with a carboxylic acid is a well-established method for forming benzoxazoles, though it typically requires harsher conditions, such as high temperatures in polyphosphoric acid (PPA), to drive the dehydration.[11][12] This method avoids the oxidative step required with aldehydes but may not be suitable for sensitive substrates.
-
How should I monitor the reaction progress? Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture against your starting materials. The product, being more conjugated, should have a different Rf value and may be more UV-active. The disappearance of the limiting starting material (usually the aminophenol) is a good indicator of reaction completion.
-
What are the key safety precautions when handling 2,4-diaminophenol? 2,4-diaminophenol and its dihydrochloride salt are toxic and can cause skin and eye irritation. Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Section 4: Optimized Protocol and Comparative Data
The following protocol is a generalized starting point based on common methods for 2-arylbenzoxazole synthesis. Optimization of time, temperature, and catalyst loading may be necessary.
Experimental Protocol: Synthesis via Aldehyde Condensation
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-amino-2-hydroxyaniline dihydrochloride (1.0 mmol) and a catalytic amount of a Brønsted acidic ionic liquid gel (e.g., 1 mol%).[7]
-
Reactant Addition: Add 4-methoxybenzaldehyde (1.0 mmol) to the flask.
-
Reaction Conditions: Heat the reaction mixture under a nitrogen atmosphere with stirring at 130°C for 5-6 hours.[7] Monitor the reaction's progress by TLC (e.g., using a 3:1 mixture of petroleum ether and ethyl acetate as eluent).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dissolve the crude mixture in ethyl acetate (20 mL).
-
Purification: Purify the residue by silica gel column chromatography. Elute with a gradient of petroleum ether and ethyl acetate to obtain the pure this compound.[3]
Table 1: Comparison of Reaction Conditions for 2-Arylbenzoxazole Synthesis
| Catalyst System | Aldehyde Substrate | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Brønsted Acidic Ionic Liquid Gel (1 mol%) | Benzaldehyde | Solvent-free | 130 | 5 | 98 | [7] |
| Fe₃O₄@SiO₂-SO₃H | Aromatic aldehydes | Solvent-free | 50 | - | High | |
| Sulfur (S₈) / Na₂S | Benzaldehydes | DMSO | Ambient | - | Good | [8] |
| TiO₂–ZrO₂ | Aromatic aldehydes | Acetonitrile | 60 | 0.25-0.4 | 83-93 | [4] |
| Cu₂O | Substituted aryl aldehydes | DMSO | RT | 2-5 | 70-95 | [4] |
Section 5: Visualizing the Process and Pitfalls
This workflow diagram illustrates the key decision points in optimizing the synthesis and troubleshooting common problems.
Caption: Troubleshooting workflow for the benzoxazole synthesis.
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Benzoxazole Synthesis.
- BenchChem. (n.d.). Troubleshooting low yield in benzoxazole synthesis.
- Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles.
- ResearchGate. (n.d.). Synthesis of 2-aryl benzoxazoles.
- Nguyen, T. H. T., et al. (2021). New Method of 2-Arylbenzoxazole Synthesis from 2-Aminophenol Derivatives and Benzaldehyde Using Sulfur as an Oxidant. Engineering and Technology For Sustainable Development.
- Le, V. P., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. National Institutes of Health (NIH).
- BenchChem. (2025). Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis.
- Soni, R., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. National Institutes of Health (NIH).
- ResearchGate. (2021). New Method of 2-Arylbenzoxazole Synthesis from 2-Aminophenol Derivatives and Benzaldehyde Using Sulfur as an Oxidant.
- ResearchGate. (n.d.). A general mechanism for benzoxazole synthesis.
- BenchChem. (n.d.). A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Aryl Benzoxazoles.
- Lee, J., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega.
- Ertan-Bolelli, T., et al. (2016). Synthetic pathway of 2-(substitutedbenzyl/phenyl)-5-aminobenzoxazole.... ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New Method of 2-Arylbenzoxazole Synthesis from 2-Aminophenol Derivatives and Benzaldehyde Using Sulfur as an Oxidant | Engineering and Technology For Sustainable Development [jst.vn]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification Challenges and Solutions for Substituted Benzoxazoles
Introduction
Substituted benzoxazoles are a cornerstone of modern medicinal chemistry and materials science, valued for their diverse biological activities and unique photophysical properties. However, the journey from crude reaction mixture to a highly pure, well-characterized final compound is often fraught with purification challenges. This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to overcoming these hurdles. Drawing upon established methodologies and field-proven insights, this guide offers troubleshooting advice, detailed protocols, and a framework for making informed decisions to streamline your purification workflows.
Part 1: Understanding the Purification Landscape
The purification strategy for any substituted benzoxazole is dictated by a combination of its intrinsic physicochemical properties (polarity, solubility, crystallinity) and the nature of the impurities present in the crude mixture. A thorough understanding of the synthetic route is paramount, as it provides clues to potential side products and unreacted starting materials that may complicate purification.
Common Impurities in Benzoxazole Synthesis
Successful purification begins with anticipating the likely contaminants. Depending on the synthetic pathway, you may encounter:
-
Unreacted Starting Materials: The most common impurities are residual o-aminophenol and the corresponding aldehyde, carboxylic acid, or other coupling partners.[1][2]
-
Schiff Base Intermediates: In syntheses involving aldehydes, the initial Schiff base (azomethine) intermediate may not fully cyclize, leading to a persistent impurity.[2]
-
Over-alkylation/acylation Products: When the benzoxazole ring itself can undergo further reaction, polysubstituted byproducts can form.[2]
-
Polymeric Materials: Harsh reaction conditions, particularly with strong acids like polyphosphoric acid (PPA), can lead to the formation of intractable polymeric tars.[1]
-
Isomeric Byproducts: Depending on the substitution pattern of the starting materials, the formation of positional isomers is possible.
Part 2: Troubleshooting Common Purification Problems
This section addresses specific issues frequently encountered during the purification of substituted benzoxazoles in a question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My crude product is an oil and won't crystallize. What are my options?
A1: Oiling out is a common problem, especially when significant impurities are present.
-
Initial Assessment: First, ensure that the reaction has gone to completion and that residual solvent has been thoroughly removed. A ¹H NMR of the crude oil can be invaluable in identifying the major components and estimating the purity.
-
Chromatographic Approach: If the product is not amenable to crystallization, column chromatography is the preferred method.[1] For many benzoxazoles, a silica gel stationary phase with a gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is a good starting point.[1][3]
-
"Oiling Out" during Crystallization: If the compound oils out from a solvent system during a crystallization attempt, it may be due to the solution being supersaturated at a temperature above the compound's melting point in that solvent. Try re-dissolving the oil by heating and allowing for a much slower cooling rate. Using a solvent in which the compound is less soluble or using a higher ratio of anti-solvent can also promote crystallization over oiling.
Q2: I'm seeing significant product loss during column chromatography. How can I improve my recovery?
A2: Product loss on a column can be attributed to several factors.
-
Compound Instability on Silica Gel: Some substituted benzoxazoles can be unstable on acidic silica gel, leading to degradation on the column.[4]
-
Troubleshooting: Test the stability of your compound by spotting it on a TLC plate, letting it sit for an hour, and then eluting to see if any new spots appear. If it is unstable, consider using a less acidic stationary phase like alumina or a deactivated silica gel.[4] Preparative TLC can also be a gentler alternative.[4]
-
-
Irreversible Adsorption: Highly polar benzoxazoles or those with certain functional groups may bind very strongly to the silica gel.
-
Troubleshooting: Try a more polar mobile phase. For very polar compounds, adding a small amount of methanol or even a few drops of ammonia to the eluent can help to displace the compound from the stationary phase.
-
-
Improper Solvent Selection: If the compound is not sufficiently soluble in the mobile phase, it can precipitate on the column, leading to poor recovery and band broadening.
-
Troubleshooting: Ensure your chosen eluent system fully dissolves the crude material. If solubility is an issue, consider a different solvent system or loading the sample onto the column by adsorbing it onto a small amount of silica gel first.
-
Q3: My recrystallization is not improving the purity of my benzoxazole. What should I try next?
A3: If a single-solvent recrystallization is ineffective, a multi-solvent system or alternative techniques may be necessary.
-
Mixed-Solvent Recrystallization: This is often a very effective technique. Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (an anti-solvent, in which it is sparingly soluble) until the solution becomes turbid.[5] Allow the solution to cool slowly. A common and effective mixed solvent system for benzoxazoles is acetone/acetonitrile.[1][6]
-
Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help to remove them.[1][6]
-
Fractional Crystallization: If you have a mixture of isomers with different solubilities, it may be possible to selectively crystallize one from the other by carefully choosing the solvent and controlling the temperature.
Q4: I am struggling to separate two spots on TLC that are very close together. How can I improve the resolution for column chromatography?
A4: Optimizing your TLC separation is crucial for a successful column run.
-
Solvent System Optimization:
-
Polarity Adjustment: Fine-tune the polarity of your eluent. Small changes in the ratio of your polar and non-polar solvents can have a significant impact on separation.
-
Try Different Solvents: If adjusting the polarity of a hexane/ethyl acetate system doesn't work, try a different solvent combination altogether. For example, dichloromethane/methanol or toluene/ethyl acetate might offer different selectivity.[7]
-
-
Stationary Phase: While less common for routine purification, using a different stationary phase like alumina or a bonded-phase silica (e.g., diol, cyano) can provide different selectivities.
-
Orthogonal Purification: If all else fails, consider an orthogonal purification strategy. This involves using two different purification techniques that rely on different separation principles. For example, after an initial silica gel column, you could use reversed-phase HPLC for the final purification step.[8]
Part 3: Experimental Protocols and Workflows
As a Senior Application Scientist, I advocate for a systematic approach to purification. The following protocols and workflows are designed to be both effective and self-validating.
Workflow for Selecting a Purification Strategy
The choice of purification method is a critical decision point. The following diagram outlines a logical workflow to guide your selection process.
Caption: A decision-making flowchart for selecting the appropriate purification strategy for substituted benzoxazoles.
Protocol 1: Optimized Recrystallization of Substituted Benzoxazoles
This protocol provides a general framework for recrystallizing solid benzoxazole derivatives.
-
Solvent Selection:
-
Place a small amount of your crude product into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene) to each tube.
-
A good single solvent will dissolve the compound when hot but not when cold.
-
For a mixed-solvent system, find a "good" solvent that dissolves the compound readily and a "poor" solvent in which it is insoluble. Hexane/ethyl acetate, acetone/acetonitrile, and ethanol/water are common combinations.[1][5][6]
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of the chosen "good" solvent (or single solvent) to dissolve the solid at reflux temperature.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
-
Crystallization:
-
If using a mixed-solvent system, add the "poor" solvent dropwise to the hot filtrate until a persistent cloudiness is observed. Add a few more drops of the "good" solvent to redissolve the precipitate.
-
Cover the flask and allow it to cool slowly to room temperature. For optimal crystal growth, further cooling in an ice bath may be beneficial.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven.
-
Protocol 2: High-Resolution Flash Column Chromatography
This protocol details a systematic approach to purifying benzoxazoles using silica gel column chromatography.
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various solvent systems. A good solvent system will give your desired product an Rf value of approximately 0.2-0.4.[7][9]
-
Common solvent systems for benzoxazoles include gradients of ethyl acetate in hexanes or petroleum ether.[1][3]
-
-
Column Packing:
-
Choose an appropriately sized column based on the amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Pack the column using either the "dry packing" or "wet packing" method with the chosen initial eluent.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the column eluent or a less polar solvent.
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel and load the resulting powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the initial, less polar solvent system.
-
Gradually increase the polarity of the eluent as the column runs.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the pure fractions containing your product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the purified product under high vacuum.
-
Data Presentation: Common TLC Solvent Systems for Benzoxazoles
| Polarity of Benzoxazole | Recommended Starting Solvent System (v/v) | Typical Rf Range |
| Non-polar | 5-10% Ethyl Acetate in Hexanes | 0.3 - 0.5 |
| Intermediate Polarity | 20-40% Ethyl Acetate in Hexanes | 0.2 - 0.4 |
| Polar | 50-100% Ethyl Acetate in Hexanes or 1-5% Methanol in Dichloromethane | 0.2 - 0.4 |
Part 4: Advanced Purification Strategies
For particularly challenging separations, more advanced techniques may be required.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
When isomers or impurities with very similar polarities are present, preparative HPLC can provide the necessary resolution.[10]
-
Method Development: An analytical HPLC method should first be developed to achieve baseline separation of the target compound from impurities.
-
Stationary Phase: Reversed-phase columns (e.g., C18, C8) are commonly used for the purification of many organic molecules, including benzoxazoles.[11]
-
Mobile Phase: A gradient of acetonitrile or methanol in water, often with a modifier like formic acid or trifluoroacetic acid (TFA), is typical for reversed-phase HPLC.[11]
-
Scale-Up: The analytical method is then scaled up to a preparative column with a larger diameter and particle size.
Orthogonal Purification Strategies
An orthogonal approach uses two different purification methods that separate based on different molecular properties. This is a powerful strategy for achieving very high purity.
Caption: An example of an orthogonal purification workflow for substituted benzoxazoles.
Conclusion
The purification of substituted benzoxazoles, while often challenging, can be systematically addressed through a combination of careful planning, methodical execution, and informed troubleshooting. By understanding the nature of potential impurities and the principles behind various purification techniques, researchers can develop robust and efficient workflows to obtain high-purity materials essential for their research and development endeavors.
References
- Google Patents. (2006). Process for the purification of substituted benzoxazole compounds.
-
SIELC Technologies. (n.d.). Separation of Benzoxazole, 2,5,6-trimethyl- on Newcrom R1 HPLC column. [Link]
-
ACS Omega. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. [Link]
-
National Institutes of Health. (2014). Synthesis and Antimycobacterial and Photosynthesis-Inhibiting Evaluation of 2-[(E)-2-Substituted-ethenyl]-1,3-benzoxazoles. [Link]
-
Reddit. (2022). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. [Link]
-
Agilent. (n.d.). Application Compendium Solutions for Preparative HPLC. [Link]
-
National Institutes of Health. (2013). An Orthogonal Purification Strategy for Isolating Crosslinked Domains of Modular Synthases. [Link]
-
Gyros Protein Technologies. (n.d.). Better Purities With Orthogonal Peptide Purification Using PEC. [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
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- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. Chromatography [chem.rochester.edu]
- 10. lcms.cz [lcms.cz]
- 11. Separation of Benzoxazole, 2,5,6-trimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing the Synthesis of 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine
Welcome to the technical support guide for the synthesis and purification of 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important benzoxazole derivative. By explaining the causality behind experimental choices, this guide aims to empower you to troubleshoot effectively, leading to improved yields and higher purity.
The synthesis of this compound typically involves a two-step process: a condensation reaction to form the benzoxazole ring, followed by the reduction of a nitro group to the target amine. Each step presents unique challenges that can impact the final outcome. This guide provides structured troubleshooting advice, detailed protocols, and answers to frequently asked questions.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses specific issues you may encounter during your experiments.
Issue 1: Low Yield in the Condensation Step
Question: My yield of the intermediate, 2-(4-methoxyphenyl)-5-nitrobenzoxazole, is consistently low after the condensation of 2-amino-4-nitrophenol and 4-methoxybenzoic acid. What are the primary causes and how can I optimize the reaction?
Answer: A low yield in this step is a common problem and typically points to issues with the reaction conditions, reagent quality, or the efficiency of the cyclization catalyst.[1] The condensation to form the benzoxazole ring requires significant energy to overcome the activation barrier for cyclization, and water removal is critical to drive the reaction to completion.[2][3]
Causality and Solutions:
-
Inefficient Dehydration: The condensation reaction produces water, which can lead to a reversible reaction and inhibit catalyst activity, thereby lowering the yield.[4] Polyphosphoric acid (PPA) is a common catalyst for this reaction as it serves as both an acid catalyst and a powerful dehydrating agent.[2][3][5]
-
Suboptimal Temperature and Reaction Time: If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures or prolonged reaction times can lead to thermal degradation and the formation of side products.[1]
-
Reagent Purity: The purity of the starting materials, 2-amino-4-nitrophenol and 4-methoxybenzoic acid, is critical. Impurities can interfere with the catalyst or introduce competing side reactions.[8]
-
Solution: Use reagents of high purity. If necessary, recrystallize the 2-amino-4-nitrophenol from hot water to ensure it is free from impurities.[9]
-
Issue 2: Incomplete Reduction of the Nitro Group
Question: During the reduction of 2-(4-methoxyphenyl)-5-nitrobenzoxazole to the final amine product, my reaction stalls, leaving a mixture of starting material and product. How can I drive the reaction to completion?
Answer: Incomplete reduction is often due to the choice of reducing agent, catalyst deactivation, or suboptimal reaction conditions. The nitro group on the benzoxazole ring requires a robust yet selective reducing agent to avoid affecting the heterocyclic ring.[10]
Causality and Solutions:
-
Choice of Reducing Agent: Catalytic hydrogenation (e.g., H₂/Pd-C) is a clean method but can sometimes be slow or inefficient depending on the substrate and catalyst activity.[5] A common and effective alternative for aromatic nitro group reduction is the use of metal salts like stannous chloride (SnCl₂·2H₂O) in a solvent like ethanol or ethyl acetate.[11][12]
-
Reaction pH and Workup: When using SnCl₂, the workup is critical. Tin salts can form complexes with the amine product, making isolation difficult.
-
Solution: After the reaction is complete, the mixture must be made alkaline (pH ~9) by adding a base such as sodium bicarbonate or sodium hydroxide.[10][11] This precipitates tin salts, which can then be removed by filtration, allowing for the efficient extraction of the desired amine product into an organic solvent.[11]
-
Issue 3: Product Purity and Purification Challenges
Question: My final product, this compound, is difficult to purify. I'm observing persistent colored impurities and streaking on my TLC plates. What purification strategies are most effective?
Answer: Purification challenges with aromatic amines are common due to their basicity and susceptibility to oxidation. Streaking on silica gel TLC is a classic sign of strong interaction between the basic amine and the acidic silica gel.[13]
Causality and Solutions:
-
Interaction with Silica Gel: The basic amine product can bind strongly to the acidic sites on silica gel, leading to poor separation and band tailing during column chromatography.[13]
-
Solution 1 (Column Chromatography): Deactivate the silica gel by adding a small amount of a basic modifier like triethylamine (0.5-1%) to your eluent system.[13][14] This neutralizes the acidic sites and allows for much cleaner elution. A gradient elution, starting with a less polar solvent system and gradually increasing polarity, can also be very effective.[13][15]
-
Solution 2 (Alternative Stationary Phase): Consider using a different stationary phase, such as neutral or basic alumina, which is less acidic than silica gel.[13]
-
-
Recrystallization Issues: The product may "oil out" or fail to crystallize if an inappropriate solvent system is used or if impurities are inhibiting crystal lattice formation.[13]
-
Solution: A mixed solvent system is often best for recrystallization.[16][17][18] For this compound, a system like ethanol/water or ether/hexane can be effective.[11] Dissolve the crude product in a minimum amount of the hot "good" solvent (e.g., ethanol or ether) and then slowly add the "poor" solvent (e.g., water or hexane) until the solution becomes cloudy. Allow it to cool slowly to promote the formation of pure crystals.[17] Scratching the inside of the flask with a glass rod can help induce crystallization.[13]
-
Data & Protocols
Table 1: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Low Yield (Condensation) | Inefficient water removal | Use Polyphosphoric Acid (PPA) as both catalyst and dehydrating agent.[2][5] |
| Suboptimal reaction temperature | Maintain a temperature of 170-200°C and monitor via TLC.[5] | |
| Impure starting materials | Recrystallize 2-amino-4-nitrophenol from hot water.[9] | |
| Incomplete Reduction | Ineffective reducing agent | Use stannous chloride dihydrate (SnCl₂·2H₂O) in ethanol.[11][12] |
| Product complexation with tin | During workup, basify the solution to pH ~9 to precipitate tin salts before extraction.[10][11] | |
| Purity Issues | Strong interaction with silica gel | Add 0.5-1% triethylamine to the chromatography eluent or use neutral alumina.[13][14] |
| Difficulty with crystallization | Use a mixed solvent system for recrystallization, such as ether/hexane.[11] |
Optimized Experimental Protocols
Protocol 1: Synthesis of 2-(4-methoxyphenyl)-5-nitrobenzoxazole (Condensation)
-
To a flask equipped with a mechanical stirrer and a reflux condenser, add 2-amino-4-nitrophenol (1.0 eq) and 4-methoxybenzoic acid (1.1 eq).
-
Carefully add Polyphosphoric Acid (PPA) (approx. 10 times the weight of the starting phenol).
-
Heat the reaction mixture to 180-200°C with vigorous stirring for 2-3 hours.[5]
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).
-
Once the starting material is consumed, cool the reaction mixture to approximately 100°C.
-
Very carefully and slowly, pour the hot mixture into a large beaker of ice water with vigorous stirring. This will precipitate the crude product.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Filter the resulting solid, wash thoroughly with water, and dry under vacuum. The crude product can be carried to the next step without further purification.
Protocol 2: Synthesis of this compound (Reduction)
-
In a round-bottom flask, suspend the crude 2-(4-methoxyphenyl)-5-nitrobenzoxazole (1.0 eq) in ethanol.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 eq).[11]
-
Heat the mixture to reflux (around 70-80°C) for 3-4 hours, or until TLC analysis shows complete consumption of the starting material.[11]
-
Cool the reaction to room temperature and pour it into ice water.[11]
-
Make the mixture alkaline (pH ~9) by the slow addition of solid sodium bicarbonate or a concentrated NaOH solution.[10][11] A thick white precipitate of tin salts will form.
-
Extract the aqueous slurry multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude amine.[7]
Protocol 3: Purification by Column Chromatography
-
Prepare a slurry of silica gel in the non-polar component of your solvent system (e.g., hexane).
-
Pack the column and equilibrate it with the starting eluent (e.g., 95:5 Hexane:Ethyl Acetate + 0.5% Triethylamine).
-
Dissolve the crude amine in a minimum amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel ("dry loading").[14]
-
Load the dried silica onto the column.
-
Elute the column, starting with a low polarity mixture and gradually increasing the polarity (e.g., from 5% to 30% ethyl acetate in hexane).[15]
-
Collect fractions and analyze them by TLC to identify and combine those containing the pure product.
-
Evaporate the solvent from the combined fractions to obtain the purified product.
Visual Guides
Caption: Overall workflow for the synthesis and purification of the target compound.
Caption: A logical troubleshooting guide for common synthesis and purification issues.
Frequently Asked Questions (FAQs)
Q1: Are there alternative catalysts to PPA for the condensation step? A1: Yes, while PPA is very common, other catalysts like Eaton's reagent (P₂O₅ in methanesulfonic acid) or microwave-assisted synthesis have been reported for benzoxazole formation.[2] However, for this specific transformation, PPA is widely documented and effective due to its dual role as a catalyst and dehydrating agent.[3][5]
Q2: How can I be sure my starting 2-amino-4-nitrophenol is pure enough? A2: Pure 2-amino-4-nitrophenol should be a crystalline solid with a melting point around 142-145°C.[9][19] If it appears dark or tarry, it likely contains oxidation or polymerization impurities. Recrystallization from hot water, often with the use of activated charcoal (Norit), can effectively purify it.[9]
Q3: Can I use a different reducing agent, like sodium dithionite? A3: Sodium dithionite can be used for the reduction of aromatic nitro groups, but it often requires specific pH control and can lead to more complex workups. Stannous chloride or catalytic hydrogenation are generally more reliable and cleaner methods for this particular substrate.[12][20]
Q4: My final amine product is darkening over time. How should I store it? A4: Aromatic amines are susceptible to air oxidation, which often results in discoloration. For long-term storage, it is best to keep the compound in a tightly sealed container, under an inert atmosphere (like nitrogen or argon), and protected from light in a refrigerator or freezer.
Q5: What is the best way to monitor the column chromatography fractions without a UV lamp? A5: While TLC with UV visualization is standard, you can perform a potassium permanganate stain. Spot your fractions on a TLC plate, let it dry, and then dip the plate into a dilute solution of potassium permanganate. The benzoxazole ring and amine are oxidizable and will appear as yellow/brown spots on a purple background. Alternatively, small aliquots of each fraction can be analyzed directly by ¹H NMR spectroscopy.[21]
References
- Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Aryl Benzoxazoles.
- Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- Porzelle, A., Woodrow, M. D., & Tomkinson, N. C. O. (2010). Synthesis of Benzoxazolones From Nitroarenes or Aryl Halides. Organic Letters, 12(4), 812–815.
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- ResearchGate. (2013). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles?.
- SyntheticPage. (n.d.). Synthesis of 3-[[2-(4-Methoxyphenyl)-5-methyl-4-oxazolyl]methoxy]benzenamine.
- Benchchem. (n.d.). Troubleshooting low yield in benzoxazole synthesis.
- MH Chem. (2022, July 8).
- Indian Journal of Chemistry. (2001). A new reagent for selective reduction of nitro group.
- ResearchGate. (2025). Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α-Ketoic Acids by Photoredox Catalysis.
- Molecules. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography.
- ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
- Google Patents. (n.d.). Process for the purification of substituted benzoxazole compounds.
- Reddit. (2023).
- PrepChem.com. (n.d.). Synthesis of 2-amino-4-methoxyphenol.
- Google Patents. (n.d.). Separation of aromatic amines using alkylene carbonates.
- Magritek. (n.d.). Column Chromatography.
- Organic Syntheses. (n.d.). 2-amino-4-nitrophenol.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
- MDPI. (n.d.). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide.
- Chemdiv. (n.d.). Compound this compound.
- Soni, S., et al. (2023).
- Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles.
- ResearchGate. (2023). Polyphosphoric Acid in Organic Synthesis.
- Benchchem. (n.d.). Troubleshooting low yield in Aldol condensation.
- Review of synthesis process of benzoxazole and benzothiazole derivatives. (2024). Journal of Molecular Structure.
- Slideshare. (n.d.).
- Benchchem. (n.d.). Troubleshooting low yields in Knoevenagel condensation.
- Biosynth. (n.d.). 2-Amino-4-nitrophenol.
- Chemistry Stack Exchange. (2019). Selective reduction of nitro group to amine, in benzene ring containing nitrile?.
- NIH. (n.d.). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)
- Beilstein Journals. (2022).
- Google Patents. (n.d.). Process for the reduction of nitro derivatives to amines.
- ResearchGate. (n.d.). Synthetic pathway of 2-(substitutedbenzyl/phenyl)-5-aminobenzoxazole....
- MDPI. (2024).
- Google Patents. (n.d.). Process for the preparation of 2-amino-4-nitrophenol.
- Google Patents. (n.d.). Preparation method of 2-amino-4-nitrophenol.
- Canadian Center of Science and Education. (2023). Polyphosphoric Acid in Organic Synthesis.
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Overcoming solubility problems of 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine in biological assays
Technical Support Center: 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This guide is designed to provide you, a senior researcher, with in-depth, actionable strategies to overcome the solubility challenges frequently encountered with this compound in biological assays. Our goal is to move beyond simple protocols and explain the underlying physicochemical principles, empowering you to troubleshoot effectively and ensure the integrity of your experimental data.
Understanding the Molecule: Why is Solubility a Challenge?
This compound possesses a chemical structure that inherently limits its aqueous solubility. The core of the molecule is a fused benzoxazole ring system, which is rigid, planar, and hydrophobic.[1] This hydrophobicity is further increased by the methoxyphenyl group. While the amine group at the 5-position offers a site for protonation, which can enhance solubility, the molecule's overall character (calculated logP of ~2.6) indicates a preference for lipophilic environments over aqueous ones.[2]
This profile means that while the compound may dissolve readily in organic solvents like Dimethyl Sulfoxide (DMSO), it is prone to precipitation when diluted into the aqueous buffers used in most biological assays.[3][4][5] This can lead to a host of experimental problems, including underestimated potency, poor reproducibility, and inaccurate structure-activity relationship (SAR) data.[3][6]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when working with this compound.
Q1: My compound dissolved perfectly in DMSO, but it precipitated immediately when I added it to my aqueous assay buffer. What's happening?
A1: This is the most common manifestation of poor aqueous solubility, often called "DMSO shock" or precipitation upon dilution.
-
Causality: You've created a supersaturated aqueous solution. While the compound is highly soluble in 100% DMSO, its solubility limit in your final assay buffer (which is mostly water) is much lower.[7] When the DMSO stock is rapidly diluted, the compound crashes out of solution as the solvent environment abruptly changes from organic to aqueous.[5][7] The final concentration of DMSO in your assay is often too low to keep the compound dissolved.[6]
-
Immediate Troubleshooting Steps:
-
Visual Confirmation: Centrifuge a sample of your final assay solution. A pellet confirms precipitation.
-
Reduce Final Concentration: The simplest first step is to lower the highest concentration in your dose-response curve and re-test.[3] It's possible you are simply working above the compound's maximum aqueous solubility.
-
Optimize Dilution Protocol: Avoid adding a small volume of DMSO stock directly into a large volume of buffer. Instead, perform serial dilutions in intermediate solutions with decreasing concentrations of DMSO, or add the buffer to the DMSO stock more slowly while vortexing to ease the transition.
-
Q2: I need to increase the compound's concentration in my assay. How can I do this without causing precipitation?
A2: To achieve higher aqueous concentrations, you must modify the formulation or the assay buffer itself. Here are several strategies, ordered from simplest to most complex.
-
Principle: Your compound has a basic amine group (-NH2). By lowering the pH of your buffer, you can protonate this group to form an ammonium salt (-NH3+). This charged species is significantly more polar and, therefore, more water-soluble.[8][9] This is a direct application of the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of the protonated and unprotonated forms of the amine.[10][11][12][13][14]
-
Actionable Protocol:
-
Determine the pKa of the amine group (estimated to be in the range of 4-5 for aromatic amines).
-
Prepare your assay buffer at a pH that is at least 1-2 units below the pKa. For example, if the pKa is 4.5, a buffer at pH 3.5 will ensure that over 90% of the compound is in its more soluble, protonated form.
-
Crucial Caveat: You must confirm that the altered pH does not affect your assay's biological components (e.g., enzyme activity, cell viability). Run a pH-profile control experiment on your system.
-
-
Principle: While you want to keep the final DMSO concentration low (typically <0.5% to avoid cytotoxicity), sometimes a modest increase is sufficient.[15][16] Other less-toxic co-solvents can also be explored.
-
Actionable Protocol:
-
DMSO Titration: Determine the maximum percentage of DMSO your assay can tolerate without affecting the results (e.g., test 0.1%, 0.5%, 1.0%, and 2.0% DMSO). This becomes your new working limit.
-
Alternative Co-solvents: Consider solvents like ethanol, polyethylene glycols (PEGs), or glycerol.[1][17] These can sometimes be better tolerated by biological systems. A screening of different co-solvents may be necessary.
-
-
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18][19] They can encapsulate poorly soluble molecules like your benzoxazole derivative, forming an "inclusion complex."[20][21][22] This complex presents a hydrophilic exterior to the aqueous solvent, dramatically increasing the apparent solubility of the guest molecule.[18][19][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.
-
Actionable Protocol: See the detailed Protocol 2 below for preparing a cyclodextrin inclusion complex.
Q3: My assay results are inconsistent and not reproducible. Could solubility be the culprit?
A3: Absolutely. Inconsistent results are a classic sign of a compound hovering at the edge of its solubility limit.
-
Causality: If your compound is not fully dissolved, the actual concentration of the active compound in solution is unknown and variable.[23] Small variations in temperature, pipetting, or mixing can cause different amounts of the compound to precipitate between wells or experiments, leading to high data variability.[3]
-
Validation Steps:
-
Microscopic Examination: Before reading your plates, visually inspect the wells under a microscope. Look for crystalline structures or an amorphous precipitate.
-
Kinetic Solubility Assay: Perform a simple kinetic solubility test in your final assay buffer to determine the practical upper concentration limit. See Protocol 3 for a basic workflow.
-
Always Use Controls: Ensure you run a vehicle control (assay media with the same final DMSO concentration) in all experiments to monitor for solvent effects.[15]
-
Experimental Protocols & Workflows
Protocol 1: Preparation of a Co-solvent Stock Solution and Dilution Series
-
Stock Preparation: Dissolve this compound in 100% DMSO to a high concentration (e.g., 20-30 mM).[17][24] Use gentle warming (37°C) or sonication if needed to ensure complete dissolution.[15][23]
-
Visual QC: After dissolution, let the stock solution stand at room temperature for 30 minutes. Visually inspect for any signs of precipitation.
-
Serial Dilution (in DMSO): Perform your serial dilutions in 100% DMSO.[15] This ensures that the compound remains soluble throughout the dilution series before it is introduced to the aqueous buffer.
-
Final Dilution (into Assay Buffer): Add a small, consistent volume of each DMSO dilution to your assay wells containing the final buffer. For example, add 1 µL of a 100X DMSO stock to 99 µL of assay buffer to achieve a final DMSO concentration of 1%.
-
Mixing: Mix the plate immediately and thoroughly after adding the compound to minimize localized high concentrations that can promote precipitation.
Protocol 2: Preparation and Use of a Cyclodextrin (HP-β-CD) Formulation
This protocol uses the kneading method, which is effective for laboratory-scale preparations.[1]
-
Molar Ratio Calculation: Determine the desired molar ratio of drug to HP-β-CD. A 1:1 or 1:2 ratio is a good starting point.
-
Paste Formation: Weigh the required amount of HP-β-CD into a glass mortar. Add a minimal amount of deionized water (or a 50:50 water:ethanol mix) dropwise to form a thick, uniform paste.
-
Drug Incorporation: Weigh the benzoxazole compound and slowly add it to the paste.
-
Kneading: Grind the mixture vigorously with the pestle for 30-60 minutes. The goal is to facilitate the entry of the drug molecule into the cyclodextrin cavity through mechanical force.
-
Drying: Transfer the resulting paste to a glass dish and dry it in a vacuum oven at 40-50°C until a constant weight is achieved. This removes the solvent and leaves a solid powder.
-
Sizing: Gently crush the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Reconstitution: This powder can now be dissolved directly into your aqueous assay buffer. Determine the maximum solubility of this new formulation. You should observe a significant increase compared to the unformulated compound.
Protocol 3: Basic Kinetic Solubility Assessment
-
Preparation: Prepare a high-concentration stock of your compound in DMSO (e.g., 10 mM).
-
Addition: In a series of microcentrifuge tubes, add a small volume (e.g., 2 µL) of the DMSO stock to a defined volume (e.g., 198 µL) of your exact assay buffer to achieve a range of target final concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.).
-
Equilibration: Cap the tubes and shake them at room temperature for 1-2 hours to allow for precipitation to occur.[16]
-
Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any precipitated compound.
-
Quantification: Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS.[16]
-
Determination: The highest concentration at which no precipitation is observed and the measured concentration matches the nominal concentration is your kinetic solubility limit. Do not work above this concentration in your assays.
Data Summary & Visualization
Table 1: Troubleshooting Strategy Comparison
| Strategy | Principle | Pros | Cons |
| pH Adjustment | Increase polarity by protonating the basic amine group. | Highly effective for basic compounds; easy to implement. | May alter the activity of the biological target or assay components. |
| Co-solvents | Increase the organic character of the bulk solvent. | Simple to test; DMSO is a powerful solvent. | Can cause cytotoxicity or interfere with the assay at higher concentrations. |
| Cyclodextrins | Encapsulate the hydrophobic molecule in a soluble shell. | Can dramatically increase solubility; generally low toxicity. | Requires formulation development; may alter drug availability to the target. |
Diagram 1: Troubleshooting Workflow for Compound Precipitation
This diagram outlines a logical decision-making process when encountering solubility issues.
Caption: Decision workflow for addressing compound precipitation.
Diagram 2: Mechanism of Cyclodextrin-Mediated Solubilization
This diagram illustrates how a cyclodextrin encapsulates a hydrophobic drug molecule.
Caption: Cyclodextrin encapsulates a hydrophobic molecule.
References
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]
-
Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... Global Pharmaceutical Sciences Review. [Link]
-
Biological Amines and the Henderson–Hasselbalch Equation. Fiveable. [Link]
-
Solubility and pH of amines. RSC Education. [Link]
-
24.5 Biological Amines and the Henderson–Hasselbalch Equation. OpenStax. [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]
-
24.5: Biological Amines and the Henderson-Hasselbalch Equation. Chemistry LibreTexts. [Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PubMed Central. [Link]
-
24.5: Biological Amines and the Henderson-Hasselbalch Equation. Chemistry LibreTexts. [Link]
-
24.5 Biological Amines and the Henderson-Hasselbalch Equation. Chemistry LibreTexts. [Link]
-
How do amines and amides affect the pH of a solution?. ChemGulf. [Link]
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PubMed Central. [Link]
-
Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. ResearchGate. [Link]
-
Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. SpringerLink. [Link]
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]
-
Dimethyl sulfoxide. Wikipedia. [Link]
-
How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. ResearchGate. [Link]
-
Advanced Properties of Amines. Chemistry LibreTexts. [Link]
-
How does pH affect water solubility of organic acids (or acids in general)?. Reddit. [Link]
-
2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. MDPI. [Link]
-
Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Benzoxazole derivatives: design, synthesis and biological evaluation. PubMed Central. [Link]
-
(R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. MDPI. [Link]
-
Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. Journal of Basic and Applied Research in Biomedicine. [Link]
-
2-(4-Methoxyphenyl)-4-methyl-1,3-benzoxazole. PubChem. [Link]
-
2-(3,4,5-Trimethoxyphenyl)-1,3-benzoxazol-5-amine. PubChem. [Link]
-
Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PubMed Central. [Link]
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Technical Support Center: Optimizing Fluorescence Microscopy for 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing the novel fluorophore 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine in their fluorescence microscopy experiments. As a Senior Application Scientist, this guide synthesizes technical best practices with practical, field-proven insights to help you achieve high-quality, reproducible imaging results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of this compound.
Q1: What are the expected spectral properties of this compound and the recommended initial microscope settings?
While extensive photophysical data for this specific compound is emerging, based on the behavior of structurally similar benzoxazole derivatives, it is predicted to be a blue-emitting fluorophore. For a starting point, consider the following:
-
Predicted Excitation Maximum: ~330-350 nm (UV to near-UV range)
-
Predicted Emission Maximum: ~440-460 nm (Blue region)
A related compound, 2-(4-(fluorosulfonyloxy)phenyl)benzoxazole, has a reported emission maximum at 359 nm with excitation at 330 nm[1]. Given the structural similarities, a standard DAPI (4',6-diamidino-2-phenylindole) filter set is a reasonable starting point for initial experiments. However, for optimal signal-to-noise, it is highly recommended to perform a lambda scan (spectral scan) on your specific microscope to empirically determine the precise excitation and emission maxima for your experimental conditions.
Q2: I am observing a very weak or no fluorescent signal. What are the primary troubleshooting steps?
Weak or absent fluorescence is a frequent challenge. A systematic approach to troubleshooting is crucial.
-
Verify Filter and Light Source Compatibility: Ensure your microscope's filter sets are appropriate for UV excitation and blue emission.[2][3] The filter should have high transmission in the expected spectral range of your fluorophore.[2]
-
Optimize Fluorophore Concentration: At low concentrations, the signal may be too weak to detect.[4] Conversely, excessively high concentrations can lead to quenching. A concentration titration is recommended to find the optimal working concentration.
-
Check for Photobleaching: Blue-emitting dyes can be susceptible to photobleaching.[5] Minimize light exposure by reducing illumination intensity and exposure times.[2][6][7]
-
Evaluate Sample Preparation: Proper fixation and mounting are critical.[2][8] Ensure your sample preparation protocol is compatible with fluorescence imaging and does not quench the signal.[9]
-
Confirm Fluorophore Integrity: Improper storage can degrade the fluorophore, leading to a loss of signal intensity.[2][4] Store the compound as recommended, protected from light, and avoid repeated freeze-thaw cycles.[2][10]
Q3: My images have high background fluorescence, obscuring the signal. How can I improve the signal-to-noise ratio?
High background can arise from several sources. Here are strategies to mitigate it:
-
Thorough Washing: Insufficient washing after staining can leave unbound fluorophores, contributing to background noise.[2][11] Increase the number and duration of wash steps with a suitable buffer.
-
Address Autofluorescence: Biological samples often contain endogenous fluorescent molecules (e.g., NADH, flavins) that can create background, especially in the blue-green spectrum.[12] Running an unstained control sample is essential to assess the level of autofluorescence.[12]
-
Optimize Mounting Media: The choice of mounting medium can impact background fluorescence.[11][12] Use a medium designed for fluorescence microscopy, and consider one with an anti-fade agent to also combat photobleaching.[13]
-
Check for Contaminants: Dust, scratches on slides, or contaminants in solutions can appear as fluorescent artifacts.[14] Ensure all reagents and materials are clean.
Part 2: Troubleshooting Guides
This section provides detailed workflows for addressing specific experimental challenges.
Guide 1: Systematic Troubleshooting of Weak Fluorescence Signal
This guide provides a logical workflow to diagnose and resolve issues of low signal intensity.
Workflow for Diagnosing Weak Signal
Caption: A step-by-step workflow for troubleshooting weak fluorescence signals.
Guide 2: Minimizing Background and Artifacts
This guide outlines a protocol for reducing unwanted background signal and identifying common imaging artifacts.
Protocol for Background Reduction
-
Unstained Control: Always prepare a control sample that undergoes the entire preparation and mounting process but is not stained with this compound. Image this sample using the same settings as your experimental samples to determine the level of autofluorescence.[12]
-
Optimize Staining and Washing:
-
Titrate the fluorophore concentration to use the lowest effective concentration.
-
After staining, wash the sample 2-3 times with a buffered saline solution (e.g., PBS) to remove unbound dye.[11]
-
-
Choice of Consumables:
-
Image Acquisition Settings:
-
Post-Acquisition Processing:
-
If background persists, image processing techniques such as background subtraction can be employed. However, this should be done cautiously and consistently across all images in an experiment.[16]
-
Identifying Common Artifacts
| Artifact | Appearance | Likely Cause(s) |
| Out-of-Focus Haze | A general blurriness or glow that obscures fine details. | Out-of-focus fluorescent structures above or below the focal plane.[17] Contaminants on the optics. |
| Discrete Bright Spots | Small, intensely fluorescent points that do not correspond to biological structures. | Dried fluorophore crystals, dust, or debris on the slide or coverslip.[14] |
| Uneven Illumination | The center of the image is brighter than the edges (vignetting). | Misalignment of the microscope's light path.[17] |
| Pixel Blooming/Saturation | Bright areas of the image appear as solid blocks or smears of color, losing detail. | The camera's sensor is oversaturated with light in that region.[18] |
Part 3: Data and References
Summary of Key Parameters and Recommendations
| Parameter | Recommended Starting Point | Key Considerations |
| Excitation Wavelength | ~330-350 nm | Empirically verify with a lambda scan. |
| Emission Wavelength | ~440-460 nm | Use a filter set that isolates this emission range. |
| Microscope Filter Set | Standard DAPI filter set | Custom filters matched to the exact peaks will provide the best results. |
| Fluorophore Concentration | Titrate to determine optimal | Balance between signal strength and potential background/quenching. |
| Mounting Medium | Anti-fade mounting medium | Reduces photobleaching and can lower background.[3][13] |
| Control Samples | Unstained biological sample | Essential for assessing autofluorescence.[12] |
References
-
KEYENCE. (n.d.). Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. Retrieved from [Link]
-
Evident Scientific. (n.d.). Fluorescence Microscopy Errors. Retrieved from [Link]
-
Edinburgh Instruments. (n.d.). How to Reduce Background Autofluorescence and Improve Confocal Microscopy Images. Retrieved from [Link]
-
Evident Scientific. (n.d.). Signal-to-Noise Considerations. Retrieved from [Link]
-
Bioprocess Online. (n.d.). Confocal Scanning and Artifact Rejection. Retrieved from [Link]
-
MSHOT. (2025, October 28). Struggling to Capture Quality Fluorescence Microscope Images? Have You Addressed These 5 Key Factors? Retrieved from [Link]
- Gylter, S., et al. (2021). Wavelet-based background and noise subtraction for fluorescence microscopy images. PLoS One, 16(1), e0245556.
- Gal, M. R., et al. (2003). Characterization of Common Microscopy Artifacts with the Real Time Microscope. Microscopy and Microanalysis, 9(S02), 1220-1221.
-
BenchSci. (2025, January 9). Exploring the Role of Fluorophore Displayed Dyes in Advanced Microscopy Techniques. Retrieved from [Link]
-
e-con Systems. (2024, May 21). What Causes Blooming Artifacts in Microscopic Imaging and How to Prevent Them. Retrieved from [Link]
-
ZEISS. (2020, June 10). Sample Preparation for Fluorescence Microscopes. Retrieved from [Link]
-
Scopelab. (2023, September 20). How Do I Prepare Samples for Fluorescence Microscope? Retrieved from [Link]
- Icha, J., et al. (2020). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Science, 133(4), jcs242834.
- Cole, R. W., et al. (2020). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Science, 133(5).
-
MDPI. (2023). 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole. Retrieved from [Link]
Sources
- 1. 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole | MDPI [mdpi.com]
- 2. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images | KEYENCE America [keyence.com]
- 3. Struggling to Capture Quality Fluorescence Microscope Images? Have You Addressed These 5 Key Factors? - Fluorescence and Biological microscopes | MSHOT [m-shot.com]
- 4. leapchem.com [leapchem.com]
- 5. optolongfilter.com [optolongfilter.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.biologists.com [journals.biologists.com]
- 8. cqscopelab.com [cqscopelab.com]
- 9. Sample Preparation for Fluorescence Microscopes | ZEISS [zeiss.com]
- 10. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 11. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. microscopyfocus.com [microscopyfocus.com]
- 13. biotium.com [biotium.com]
- 14. researchgate.net [researchgate.net]
- 15. Signal-to-Noise Considerations [evidentscientific.com]
- 16. Wavelet-based background and noise subtraction for fluorescence microscopy images - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluorescence Microscopy Errors [evidentscientific.com]
- 18. What Causes Blooming Artifacts in Microscopic Imaging and How to Prevent Them - e-con Systems [e-consystems.com]
Navigating the Synthesis of 2-Phenylbenzoxazoles: A Technical Support Guide to Common Side Reactions
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-phenylbenzoxazoles, a privileged scaffold in medicinal chemistry and materials science, is a well-established yet nuanced process. While seemingly straightforward, the condensation and cyclization reactions involved are often plagued by side reactions that can significantly impact yield, purity, and the overall success of the synthesis. This technical support guide, designed for researchers at the bench, provides a detailed exploration of the common side reactions encountered during the synthesis of 2-phenylbenzoxazoles, offering expert insights into their mechanistic origins, identification, and mitigation.
Frequently Asked Questions (FAQs)
Q1: My reaction between 2-aminophenol and benzaldehyde stalls, and I seem to have a lot of a yellow intermediate. What is happening?
A1: You are likely observing the formation of a stable Schiff base intermediate, which is the product of the initial condensation between the amine of 2-aminophenol and the aldehyde. The subsequent intramolecular cyclization to the benzoxazole is often the rate-limiting step and requires specific conditions to proceed efficiently. In the absence of an effective promoter or with insufficient heat, the Schiff base can be the major product isolated.
Q2: I'm attempting to synthesize 2-phenylbenzoxazole from 2-aminophenol and benzoyl chloride, but my main product is not the benzoxazole. What could be the issue?
A2: The most probable side reaction in this case is the formation of N-(2-hydroxyphenyl)benzamide. The amino group of 2-aminophenol is more nucleophilic than the hydroxyl group and will preferentially attack the benzoyl chloride, leading to N-acylation. The subsequent intramolecular cyclization to form the benzoxazole requires dehydration, which may not occur under your current reaction conditions.
Q3: After my reaction workup, I notice a significant loss of my 2-phenylbenzoxazole product. What could be causing this?
A3: The benzoxazole ring can be susceptible to hydrolysis under either acidic or basic conditions, which can occur during aqueous workup procedures. This ring-opening reaction will lead to the formation of N-(2-hydroxyphenyl)benzamide, resulting in a lower yield of your desired product. Careful control of pH during extraction and washing steps is crucial.
Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section provides a deeper dive into the common side reactions, their mechanisms, and detailed protocols for troubleshooting.
Incomplete Cyclization: The Persistent Schiff Base
In the synthesis of 2-phenylbenzoxazoles from 2-aminophenols and benzaldehydes, the initial formation of a Schiff base (imine) is a rapid and reversible reaction. The subsequent oxidative cyclization to the benzoxazole is often the key challenge.[1][2]
Mechanism of Side Reaction:
Caption: Incomplete cyclization of the Schiff base intermediate.
Identification:
| Technique | Observation for Schiff Base Intermediate |
| TLC | A distinct spot, often more polar (lower Rf) than the 2-phenylbenzoxazole product. It may appear as a bright yellow spot. |
| ¹H NMR | Presence of a characteristic imine proton (-CH=N-) signal, typically in the range of 8.0-9.0 ppm. The signals for the phenolic -OH and aromatic protons will also be distinct from the final product. |
Troubleshooting and Mitigation:
-
Promote Oxidative Cyclization: The key is to facilitate the removal of two hydrogen atoms from the intermediate formed after the initial cyclization of the Schiff base.
-
Use of Oxidizing Agents: Employing an oxidizing agent can drive the reaction to completion. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a highly effective reagent for this purpose.[3]
-
Catalytic Aerobic Oxidation: Utilizing a catalyst in the presence of air or oxygen is a greener alternative. Various metal catalysts, including those based on iron or palladium, have been shown to be effective.[4]
-
-
Thermal Promotion: In some cases, increasing the reaction temperature can provide the necessary activation energy for the cyclization to occur, especially when using a high-boiling solvent. Solvent-free reactions at elevated temperatures (e.g., 130°C) have also been reported to give high yields.[1]
Experimental Protocol: DDQ-Mediated Oxidative Cyclization
-
In a round-bottom flask, dissolve the pre-formed or in situ generated Schiff base in a suitable solvent such as dichloromethane (DCM) or toluene.
-
Add 1.1 equivalents of DDQ to the solution at room temperature.
-
Stir the reaction mixture and monitor the progress by TLC. The reaction is often complete within a few hours.
-
Upon completion, the reaction mixture can be filtered to remove the hydroquinone byproduct, and the filtrate is then washed, dried, and concentrated.
-
Purify the crude product by column chromatography or recrystallization.[5]
N-Acylation without Cyclization
When employing benzoyl chloride or other activated carboxylic acid derivatives, the initial and often rapid reaction is the acylation of the more nucleophilic amino group of 2-aminophenol.[6] The resulting N-(2-hydroxyphenyl)benzamide is an intermediate that requires dehydration to form the benzoxazole ring.
Mechanism of Side Reaction:
Caption: Formation of a stable amide intermediate without cyclization.
Identification:
| Technique | Observation for N-(2-hydroxyphenyl)benzamide |
| TLC | A more polar spot (lower Rf) compared to 2-phenylbenzoxazole. |
| ¹H NMR | Presence of an amide N-H proton signal (typically a broad singlet) and a phenolic O-H proton signal. The aromatic splitting patterns will also differ from the final product. |
| IR Spectroscopy | Characteristic amide C=O stretch (around 1650 cm⁻¹) and N-H stretch (around 3300 cm⁻¹), as well as a broad O-H stretch. |
Troubleshooting and Mitigation:
-
Promote Dehydration and Cyclization:
-
High Temperatures: The most common method to drive the cyclization of the amide intermediate is through thermal dehydration. This often requires high temperatures, sometimes in the absence of a solvent (neat conditions) or in a high-boiling point solvent.
-
Dehydrating Agents: The use of a dehydrating agent can facilitate the ring closure under milder conditions. Polyphosphoric acid (PPA) is a classic reagent that serves as both a catalyst and a dehydrating agent.[7] Other acidic catalysts can also be effective.[8]
-
-
One-Pot Procedures: While isolating the amide intermediate is a valid two-step approach, one-pot procedures that directly convert the starting materials to the benzoxazole are often preferred for efficiency. This requires careful selection of reaction conditions that favor both the initial acylation and the subsequent cyclization.
Experimental Protocol: PPA-Mediated Cyclization of 2-Aminophenol and Benzoic Acid
-
In a round-bottom flask, combine equimolar amounts of 2-aminophenol and benzoic acid.
-
Carefully add polyphosphoric acid (PPA) to the flask with stirring to create a paste.
-
Heat the reaction mixture, for instance, to 150°C, and maintain this temperature for several hours, monitoring the reaction by TLC.[7]
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
The precipitated product can be collected by filtration, washed with water and a dilute sodium bicarbonate solution to remove acidic impurities, and then dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[1]
Dimerization and Polymerization
Under certain conditions, especially at elevated temperatures or in the presence of strong acids or bases, 2-aminophenol can undergo self-condensation or polymerization, leading to insoluble and often intractable byproducts. Additionally, dimerization of intermediates or the final product can occur.[9]
Troubleshooting and Mitigation:
-
Control of Reaction Temperature: Avoid excessively high temperatures, as this can promote polymerization of the starting materials.
-
Stoichiometry: Ensure the correct stoichiometry of the reactants. An excess of 2-aminophenol may increase the likelihood of self-condensation.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative polymerization.
-
Gradual Addition of Reagents: In some cases, slow addition of one reactant to the other can help to maintain a low concentration of the reactive species and minimize side reactions.
Hydrolysis of the Benzoxazole Ring
The 2-phenylbenzoxazole product, while generally stable, can undergo hydrolysis to the ring-opened amide, N-(2-hydroxyphenyl)benzamide, particularly during aqueous workup if the pH is not controlled.
Troubleshooting and Mitigation:
-
Neutral Workup: Aim to maintain a neutral pH during extractions and washes. Use a saturated sodium bicarbonate solution to neutralize any acid and then wash with brine.
-
Avoid Strong Acids and Bases: Minimize contact with strong acids or bases during the workup and purification steps.
-
Efficient Workup: Perform the workup as quickly as possible to reduce the time the product is in contact with the aqueous phase.
Purification Strategies
The successful isolation of pure 2-phenylbenzoxazole often relies on effective purification to remove unreacted starting materials and the side products discussed above.
| Purification Method | Application and Tips |
| Recrystallization | This is a highly effective method for purifying 2-phenylbenzoxazoles, which are often crystalline solids. Ethanol is a commonly used solvent.[5] This method is particularly good for removing more soluble impurities. |
| Column Chromatography | For separating mixtures of compounds with different polarities, column chromatography is the method of choice. A silica gel stationary phase with a solvent system such as a hexane/ethyl acetate gradient is typically effective. The less polar 2-phenylbenzoxazole will elute before the more polar Schiff base or amide byproducts.[5] |
| Acid-Base Extraction | Unreacted 2-aminophenol can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl), which will protonate the amino group and extract it into the aqueous phase. Unreacted benzoic acid (if used as a starting material) can be removed by washing with a dilute basic solution (e.g., 1M NaOH or saturated NaHCO₃). |
By understanding the mechanistic underpinnings of these common side reactions and implementing the appropriate troubleshooting strategies, researchers can significantly improve the yield, purity, and reproducibility of their 2-phenylbenzoxazole syntheses.
References
Sources
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- 9. Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you achieve consistent and reliable results in your assays. Our focus is on explaining the "why" behind experimental choices to empower you with the scientific principles needed to overcome common challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and use of this compound in experimental assays.
Q1: What are the primary causes of low yield during the synthesis of benzoxazole derivatives like this compound?
Low yields in benzoxazole synthesis can often be attributed to several factors, including the purity of starting materials, suboptimal reaction conditions, and the formation of side products.[1][2] It is crucial to ensure the high purity of the precursor compounds, such as the corresponding 2-aminophenol and carboxylic acid or aldehyde.[1] Reaction temperature and time are also critical parameters that may require optimization.[2][3] For instance, some reactions show significantly improved yields when the temperature is increased.[2][3]
Q2: How does the purity of starting materials impact the final assay results?
Impurities in the starting materials can lead to the formation of unintended side products, which may interfere with the assay.[1] These impurities can compete in the reaction, reducing the yield of the desired benzoxazole.[1] To assess the purity of your starting materials, techniques like melting point analysis and thin-layer chromatography (TLC) can be employed to compare against literature values.[1]
Q3: What are the common challenges encountered in high-throughput screening (HTS) assays involving fluorescent compounds like benzoxazoles?
Fluorescence-based HTS assays can be prone to interference from the compounds being tested.[4] Many small molecules are optically active and can either emit light in the same range as the assay's reporter (false positives) or absorb the excitation or emission light, leading to a weaker signal (quenching).[4][5] It is essential to perform counter-assays to identify and triage these false positives.[4]
Q4: Can pH variations in the assay buffer affect the stability and performance of this compound?
Yes, the pH of the assay buffer can significantly influence the stability and fluorescent properties of benzoxazole derivatives.[6][7] Some benzoxazoles exhibit pH-dependent fluorescence, which can be a source of variability if the buffer's pH is not strictly controlled.[6][7] It is recommended to perform pH stability studies to determine the optimal pH range for your specific assay.
Section 2: Troubleshooting Common Assay Issues
This section provides a structured approach to diagnosing and resolving common problems encountered during assays with this compound.
Issue 1: Inconsistent Fluorescence Readings
Inconsistent fluorescence readings are a frequent challenge. The underlying causes can range from instrumental artifacts to sample-specific issues.
Causality:
-
Instrumental Artifacts: Random fluctuations in the lamp intensity or detector sensitivity of the fluorometer can introduce noise.[8]
-
Compound Autofluorescence: The test compound itself may fluoresce at the excitation and emission wavelengths of the assay, leading to artificially high signals.[5] This is a known issue for approximately 10% of compounds in small-molecule libraries.[5]
-
Inner Filter Effect: At higher concentrations, compounds can absorb the excitation or emission light, leading to signal quenching.[4]
-
Sample Aggregation: The formation of compound aggregates in the assay well can cause light scattering and affect fluorescence measurements.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent fluorescence.
Corrective Actions:
-
Instrument Calibration: Regularly calibrate your fluorometer using standard fluorescent dyes.
-
Background Subtraction: Measure the fluorescence of the compound in the assay buffer without the biological target to correct for autofluorescence.
-
Concentration Optimization: Determine the optimal compound concentration range that avoids the inner filter effect.
-
Solubility Enhancement: If aggregation is observed, consider using a different solvent or adding a small percentage of a solubilizing agent like DMSO, though its concentration should be kept low (typically under 1% in cell-based assays) to avoid artifacts.[9]
Issue 2: Poor Assay Reproducibility
Lack of reproducibility can undermine the validity of your results. A systematic approach is necessary to identify the source of the variability.
Causality:
-
Reagent Instability: Degradation of reagents over time or due to improper storage can lead to inconsistent assay performance.[9]
-
Pipetting Errors: Inaccurate or inconsistent liquid handling, especially in high-throughput formats, is a major source of variability.
-
Plate Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and alter reaction kinetics.
-
Inconsistent Incubation Times: Variations in incubation periods can affect the extent of the reaction and the final signal.
Data Presentation: Quantifying Reproducibility
A common metric for assay reproducibility is the Z'-factor, which assesses the separation between positive and negative controls. A Z'-factor above 0.5 is generally considered indicative of a robust assay.[10]
| Parameter | Acceptable Range | Unacceptable Range |
| Z'-factor | > 0.5 | < 0.5 |
| Coefficient of Variation (%CV) | < 15% | > 15% |
Issue 3: Assay Interference from Phenolic Compounds
The methoxyphenyl group in the target compound can, in some assay formats, behave like other phenolic compounds, leading to non-specific interactions.
Causality:
-
Redox Activity: Phenolic compounds can act as reducing agents, interfering with assays that involve redox reactions, such as those using the Folin-Ciocalteu reagent.[11][12]
-
Protein Binding: The phenolic moiety can lead to non-specific binding to proteins in the assay, which can either inhibit or activate them artifactually. Compounds with polyphenolic structures are often flagged as "pan-assay interference compounds" (PAINs).[13]
-
Coupled Enzyme Assays: In coupled enzymatic assays like the glucose oxidase/peroxidase (GOP) assay, polyphenolic compounds can interfere with the reaction intermediates, leading to false positives.[14]
Mitigation Strategies:
-
Orthogonal Assays: Employ a secondary assay with a different detection principle to confirm initial hits.[4]
-
Detergent Addition: Including a mild non-ionic detergent (e.g., Triton X-100) in the assay buffer can help to disrupt non-specific protein-compound interactions.
-
Direct Measurement: Whenever possible, use assays that directly measure the activity of interest rather than relying on coupled reactions that are more prone to interference.
Section 3: Detailed Protocols
To ensure consistency, it is imperative to follow standardized protocols. Below is a general protocol for a fluorescence-based enzyme inhibition assay, which should be adapted for your specific target and conditions.
Protocol: Fluorescence-Based Enzyme Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.01% Triton X-100).
-
Prepare enzyme and substrate solutions in assay buffer at the desired concentrations.
-
-
Assay Plate Preparation:
-
Reaction Initiation and Incubation:
-
Add the enzyme to all wells except the negative controls and incubate for a pre-determined time at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the fluorescent substrate.
-
-
Signal Detection:
-
Read the fluorescence intensity at the appropriate excitation and emission wavelengths using a plate reader.[15]
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with compound but no enzyme).
-
Normalize the data to the positive control (100% activity) and negative control (0% activity).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
Experimental Workflow Diagram:
Caption: Standard workflow for a fluorescence-based enzyme inhibition assay.
By understanding the potential pitfalls and implementing rigorous troubleshooting and validation steps, you can significantly improve the consistency and reliability of your assays involving this compound.
References
-
Bastola, K. P., Guragain, Y. N., Bhadriraju, V., & Vadlani, P. V. (2017). Evaluation of Standards and Interfering Compounds in the Determination of Phenolics by Folin-Ciocalteu Assay Method for Effective Bioprocessing of Biomass. American Journal of Analytical Chemistry, 8(6), 416-431. [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. Current Chemical Genomics, 4, 14–24. [Link]
-
Bastola, K. P., Guragain, Y. N., Bhadriraju, V., & Vadlani, P. V. (2017). Evaluation of Standards and Interfering Compounds in the Determination of Phenolics by Folin-Ciocalteu Assay Method for Effective Bioprocessing of Biomass. American Journal of Analytical Chemistry, 8(6), 416-431. [Link]
-
Li, Y., Tan, C. P., & Zhou, W. (2014). Assessment of the degree of interference of polyphenolic compounds on glucose oxidation/peroxidase assay. Journal of Agricultural and Food Chemistry, 62(20), 4682–4689. [Link]
-
Michigan State University. (n.d.). Resources for Assay Development and High Throughput Screening. [Link]
-
Dahlin, J. L., Walters, M. A., & Inglese, J. (2025). Interference and Artifacts in High-content Screening. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
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Lowe, D. (2021). Polyphenolic promiscuity, inflammation-coupled selectivity: Whether PAINs filters mask an antiviral asset. Frontiers in Pharmacology, 12, 709303. [Link]
-
ResearchGate. (2021). Fluorescence artifact: can anyone recognize this?[Link]
-
Wrolstad, R. E., & Pierce, K. M. (2010). Toward a Facile Method to Remove Ascorbate Interference in the Folin-Ciocalteu Assay of "Total Phenolic Content". Proceedings of the Florida State Horticultural Society, 123, 221-224. [Link]
-
National Center for Biotechnology Information. (n.d.). Assay Artifacts and Interferences. In Assay Guidance Manual. [Link]
-
SOP Guide for Pharma. (2024). SOP for Handling of High-Throughput Screening (HTS) Equipment. [Link]
-
Enderlein, J., Gregor, I., Patra, D., & Dertinger, T. (2005). Automated suppression of sample-related artifacts in Fluorescence Correlation Spectroscopy. Optics Express, 13(22), 8837–8846. [Link]
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Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. [Link]
-
MDPI. (2021). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. [Link]
-
J&K Scientific. (n.d.). 2-Phenyl-1,3-benzoxazol-5-amine. [Link]
-
Kim, J. H., Lee, J. H., Lee, S. H., & Kim, J. N. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 1836–1842. [Link]
-
ResearchGate. (2021). A novel acidic pH fluorescent probe based on a benzothiazole derivative. [Link]
-
Kumar, A., Pal, V., Mishra, K., & Singh, S. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28. [Link]
-
Beč, A., Vianello, R., & Hranjec, M. (2023). Synthesis and Biological Activity of New Benzoxazoles as pH Sensors. Journal of Molecular Liquids, 386, 122493. [Link]
-
MDPI. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. [Link]
-
PubChem. (n.d.). 7-(5-fluoro-2-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-2-amine. [Link]
-
PubChem. (n.d.). 2-(4-Aminophenyl)benzoxazol-5-amine. [Link]
-
Sittampalam, G. S., Gal-Edd, N., Arkin, M., et al. (2012). HTS Assay Validation. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Labforward. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link]
-
Guimarães, D. G., et al. (2023). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation, 7(1), e2023001. [Link]
-
Guimarães, D. G., et al. (2023). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation, 7(1), e2023001. [Link]
-
Samanta, A., & Ramamurthy, V. (2012). Excited state behavior of benzoxazole derivatives in a confined environment afforded by a water soluble octaacid capsule. Journal of Photochemistry and Photobiology A: Chemistry, 234, 23-29. [Link]
-
Kumar, A., et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9(2), 297-306. [Link]
-
Ertan-Bolelli, T., Yildiz, I., & Ozgen-Ozgacar, S. (2016). Synthesis, molecular docking and antimicrobial evaluation of novel benzoxazole derivatives. Medicinal Chemistry Research, 25(4), 711-724. [Link]
-
Khan, I. U., et al. (2024). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 4), 384-388. [Link]
-
Kumar, A., et al. (2016). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry, 32(4), 2137-2143. [Link]
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Validation & Comparative
A Comparative Analysis of the Biological Activity of 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine and Other Benzoxazole Derivatives
In the landscape of medicinal chemistry, the benzoxazole scaffold stands out as a privileged heterocyclic structure, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] This guide provides an in-depth comparative analysis of the biological potential of a specific derivative, 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine, in the context of other notable benzoxazole compounds. While specific experimental data for this particular amine-substituted derivative is not extensively available in the public domain, by examining structurally related analogs, we can extrapolate and benchmark its likely bioactivities. This guide will delve into the anticancer, antimicrobial, and anti-inflammatory properties of benzoxazoles, supported by experimental data and detailed protocols for researchers in drug discovery and development.
The Benzoxazole Core: A Scaffold of Versatility
Benzoxazoles are bicyclic aromatic compounds formed by the fusion of a benzene ring and an oxazole ring.[1] This unique structure confers upon them a range of physicochemical properties that are conducive to interacting with various biological targets.[2][4] The versatility of the benzoxazole nucleus allows for substitutions at various positions, most commonly at the 2-position, which significantly influences the compound's pharmacological profile.
Comparative Anticancer Activity
Benzoxazole derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting their cytotoxic effects against a variety of cancer cell lines.[3][4][5][6][7] The mechanism of action for many of these compounds involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival, such as protein kinases and topoisomerases.[8][9]
Structure-Activity Relationship in Anticancer Benzoxazoles
The anticancer potency of 2-aryl-benzoxazoles is highly dependent on the nature and position of substituents on the phenyl ring. For instance, the presence of electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule, affecting its binding affinity to target proteins. The methoxy group at the 4-position of the phenyl ring in our target compound, this compound, is a common feature in many biologically active benzoxazoles. The amine group at the 5-position of the benzoxazole core is another key modification that can influence solubility and hydrogen bonding interactions.
To illustrate the comparative efficacy, the following table summarizes the half-maximal inhibitory concentration (IC50) values for several 2-aryl-benzoxazole derivatives against various cancer cell lines.
| Compound | Substituent at 2-position | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 4-Methoxyphenyl | MGC-803 | 1.49 ± 0.18 | [10] |
| Hep G2 | 5.27 ± 0.72 | [10] | ||
| A549 | 6.91 ± 0.84 | [10] | ||
| 2 | 2-Hydroxyphenyl | MCF-7 | 5-20 | [8] |
| A549 | 5-20 | [8] | ||
| 3 | 2-amino-aryl-7-aryl | A549 | 0.4 | [11] |
This table presents a selection of data from the literature to highlight the range of activities observed for different substitution patterns.
Based on this data, a 2-(4-methoxyphenyl) substituent is associated with potent anticancer activity. The addition of a 5-amino group to this scaffold could potentially enhance its activity or alter its selectivity profile, a hypothesis that warrants experimental verification.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[5][12][13][14]
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of viable cells.[5]
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24-72 hours.
-
MTT Addition: Remove the treatment media and add 100 µL of fresh media and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: A streamlined workflow of the MTT assay for determining the cytotoxic effects of benzoxazole derivatives.
Comparative Antimicrobial Activity
The benzoxazole scaffold is also a well-established pharmacophore in the development of antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.
Structure-Activity Relationship in Antimicrobial Benzoxazoles
The antimicrobial efficacy of benzoxazoles is significantly influenced by the substituents at the 2-position. Lipophilicity and electronic effects play crucial roles in determining the compound's ability to penetrate microbial cell membranes and interact with intracellular targets.
The following table presents the Minimum Inhibitory Concentration (MIC) values for some 2-aryl-benzoxazole derivatives against various microbial strains.
| Compound | Substituent at 2-position | Microbial Strain | MIC (µg/mL) | Reference |
| 4 | 2-Phenyl | S. aureus | 25-50 | [14] |
| E. coli | >200 | [14] | ||
| 5 | 2-Phenyl (various substitutions) | E. coli | Potent activity at 25 µg/mL | [11] |
| 6 | 3-(2-benzoxazol-5-yl)alanine derivatives | B. subtilis | Varied | [6] |
| C. albicans | Varied | [6] |
This table provides a snapshot of the antimicrobial potential of the benzoxazole scaffold.
The data suggests that 2-phenyl-benzoxazoles can exhibit potent antibacterial activity, particularly against Gram-positive bacteria. The introduction of a 4-methoxyphenyl group, as in our target compound, could modulate this activity. The 5-amino substituent may also contribute to the antimicrobial profile.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][15][16][17][18]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism after incubation.[17]
Step-by-Step Protocol:
-
Prepare Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solution in a 96-well plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[16]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.[17]
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).[17]
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 16-20 hours for most bacteria).[1]
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[17]
Caption: The procedural flow of the broth microdilution assay for assessing antimicrobial susceptibility.
Comparative Anti-inflammatory Activity
Several benzoxazole derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[19][20]
Structure-Activity Relationship in Anti-inflammatory Benzoxazoles
The anti-inflammatory activity of benzoxazoles is often linked to their ability to inhibit COX-1 and COX-2 enzymes. The substitution pattern on the 2-phenyl ring plays a critical role in determining the potency and selectivity of this inhibition. For our target compound, the 4-methoxyphenyl group is of interest as substitutions at this position have been shown to influence anti-inflammatory activity.
Caption: A conceptual diagram illustrating the structure-activity relationship of 2-aryl-benzoxazoles. (Note: A placeholder image is used; in a real scenario, a chemical structure would be depicted).
Conclusion
While direct experimental data for this compound is limited, a comparative analysis of structurally related benzoxazole derivatives provides a strong foundation for predicting its biological potential. The presence of the 2-(4-methoxyphenyl) moiety suggests a likelihood of significant anticancer activity. Furthermore, the benzoxazole core itself is a strong indicator of potential antimicrobial properties. The 5-amino substitution introduces a novel element that could enhance these activities or introduce new pharmacological characteristics. This guide underscores the importance of the benzoxazole scaffold in medicinal chemistry and provides the necessary experimental frameworks for the empirical evaluation of new derivatives like this compound. Further research is warranted to fully elucidate the biological activity profile of this specific compound and its potential as a therapeutic agent.
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Comparative analysis of the antimicrobial spectrum of 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine
An In-Depth Comparative Analysis of the Antimicrobial Spectrum of 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine
Authored by a Senior Application Scientist
Introduction: The Rising Prominence of the Benzoxazole Scaffold
In the ongoing battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Heterocyclic compounds, in particular, have proven to be a rich source of pharmacologically active agents.[1][2] Among these, the benzoxazole nucleus—an aromatic organic molecule featuring a fused benzene and oxazole ring—has garnered significant attention in medicinal chemistry.[1][3] Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][3][4]
This guide focuses on a specific derivative, This compound (Chemdiv ID: 1315-0300)[5], to provide a detailed comparative analysis of its antimicrobial spectrum. While direct and extensive public data on this exact molecule is limited, we can construct a robust profile by analyzing data from structurally similar 2-aryl and 5-amino substituted benzoxazoles. This analysis serves as a vital resource for researchers and drug development professionals, offering insights into its potential efficacy relative to established antimicrobial agents and detailing the rigorous methodologies required for its evaluation.
Comparative Antimicrobial Spectrum: A Quantitative Overview
The efficacy of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[6][7][8][9] A lower MIC value indicates greater potency.
While specific MIC values for this compound are not extensively published, studies on analogous 2-aryl-benzoxazole derivatives provide a strong indication of its likely antimicrobial profile.[10][11][12] The following table synthesizes representative MIC data for such derivatives against a panel of clinically relevant Gram-positive bacteria, Gram-negative bacteria, and fungi, juxtaposed with the performance of standard-of-care antibiotics. This comparative approach is essential for contextualizing the potential therapeutic value of this novel compound class.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data (µg/mL)
| Microorganism | Type | Representative Benzoxazole Derivatives | Ciprofloxacin (Fluoroquinolone) | Vancomycin (Glycopeptide) | Fluconazole (Azole Antifungal) |
| Staphylococcus aureus | Gram-positive | 16 - 128[11][13] | 0.25 - 2 | 0.5 - 2 | - |
| Enterococcus faecalis | Gram-positive | 8 - 64[11][12][14] | 0.5 - 4 | 1 - 4 | - |
| Bacillus subtilis | Gram-positive | 0.098 - 0.78[10][15] | 0.125 - 1 | 0.25 - 1 | - |
| Escherichia coli | Gram-negative | 16 - 256[11][14][16] | 0.015 - 1 | >128 | - |
| Pseudomonas aeruginosa | Gram-negative | 0.25 - 512[4][12][14] | 0.25 - 4 | >128 | - |
| Candida albicans | Fungus | 16 - >128[10][11][13] | - | - | 0.25 - 4 |
| Candida krusei | Fungus | 32 - 128[11][13] | - | - | 16 - 64 |
Note: Data for "Representative Benzoxazole Derivatives" is compiled from multiple sources evaluating various 2-aryl and 5-substituted benzoxazoles to project a likely activity range for the topic compound. This serves as an illustrative guide for research purposes.
From this comparative data, it is evident that benzoxazole derivatives exhibit a broad spectrum of activity.[10][11] Notably, some derivatives show potent activity against Gram-positive bacteria, including resistant strains, with MIC values that can be superior to standard drugs.[10][11][15] Their activity against Gram-negative bacteria and fungi appears more variable, suggesting that the specific substitutions on the benzoxazole core are critical determinants of the antimicrobial spectrum.[4][12]
Methodologies for Antimicrobial Susceptibility Testing
To ensure scientific rigor and reproducibility, antimicrobial susceptibility testing must be performed using standardized protocols. The two most widely accepted methods are the Broth Microdilution method for quantitative MIC determination and the Kirby-Bauer Disk Diffusion method for qualitative assessment.[7][9][17]
Protocol 1: Broth Microdilution for MIC Determination
This method is the gold standard for determining quantitative MIC values.[7][18] It involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.[19][20][21]
Workflow for Broth Microdilution Assay
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Perform a two-fold serial dilution in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[8][22] The choice of MHB is critical as it is standardized for susceptibility testing and has low levels of inhibitors that can interfere with certain antibiotics.[23]
-
Preparation of Inoculum: From a fresh 18-24 hour agar plate, select several isolated colonies of the test microorganism. Suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[24] This standardization is crucial for the reproducibility of results.[9] Dilute this standardized suspension in MHB to achieve the final target inoculum density of approximately 5 x 10⁵ CFU/mL in the well.
-
Inoculation and Controls: Inoculate each well of the microtiter plate containing the diluted antimicrobial agent with the prepared inoculum.[8] The final volume in each well is typically 100-200 µL. It is imperative to include controls for validation:
-
Incubation: Incubate the plates in ambient air at 35-37°C for 16-20 hours.[19] Incubation time is standardized to allow for sufficient microbial growth in the absence of inhibition.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[8][9][17] This can be assessed visually or with a microplate reader measuring optical density.
Protocol 2: Kirby-Bauer Disk Diffusion Method
This method provides a qualitative or semi-quantitative assessment of susceptibility.[25][26] It is based on the principle that an antibiotic-impregnated disk will create a circular zone of no growth (zone of inhibition) if the organism is susceptible.[9][23]
Workflow for Kirby-Bauer Disk Diffusion Assay
Caption: Workflow for Kirby-Bauer Disk Diffusion Susceptibility Test.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum equivalent to a 0.5 McFarland turbidity standard, as described in the broth microdilution protocol.[27]
-
Plate Inoculation: Dip a sterile cotton swab into the adjusted inoculum. To ensure an even lawn of growth, streak the swab across the entire surface of a Mueller-Hinton Agar (MHA) plate, rotating the plate approximately 60 degrees between streaks.[25][27] The use of MHA is standard because of its reproducibility and low inhibitor content.[23]
-
Disk Application: Aseptically apply paper disks impregnated with a known concentration of this compound onto the surface of the agar.[24][26] Disks should be pressed gently to ensure complete contact with the agar surface and spaced at least 24 mm apart to prevent overlapping zones.[23][26]
-
Incubation: Invert the plates to prevent condensation from dripping onto the agar surface and incubate at 35-37°C for 16-18 hours.[24]
-
Result Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk) in millimeters.[27] The size of the zone is inversely proportional to the MIC. While this method is primarily qualitative, the zone diameter can be correlated with susceptibility categories (Susceptible, Intermediate, Resistant) by comparing to standardized charts, if available.[27]
Potential Mechanisms of Action
Understanding the mechanism of action is crucial for drug development. While the precise target of this compound requires specific investigation, studies on related benzoxazole derivatives point towards several plausible mechanisms.
-
DNA Gyrase Inhibition: A prominent proposed mechanism for the antibacterial activity of some benzoxazoles is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[28] This enzyme is essential for bacterial DNA replication, and its inhibition leads to cell death. Computational docking studies have shown that the benzoxazole scaffold can fit into the ATP-binding site of the GyrB subunit, preventing the enzyme from functioning.[28] This is a validated target, as seen with fluoroquinolone antibiotics.
-
Membrane Disruption: Some antimicrobial agents, particularly those effective against Gram-positive bacteria, function by disrupting the integrity of the bacterial cell membrane.[29] This leads to leakage of essential intracellular components and dissipation of membrane potential. The lipophilic nature of the benzoxazole core combined with specific substituents could facilitate its insertion into the lipid bilayer.[6]
Proposed Mechanism: DNA Gyrase Inhibition
Caption: Proposed inhibition of bacterial DNA gyrase by benzoxazole derivatives.
Conclusion and Future Directions
The comparative analysis indicates that this compound, as represented by its structural class, is a promising antimicrobial scaffold. Its derivatives exhibit a broad spectrum of activity, with particularly noteworthy potency against various Gram-positive bacteria.[4][10][11] The variability in its effectiveness against Gram-negative organisms and fungi underscores the critical role of substituent groups on the benzoxazole ring, highlighting a clear path for medicinal chemistry optimization.[12]
Future research should focus on:
-
Definitive Susceptibility Testing: Conducting comprehensive MIC and disk diffusion studies on this compound against a wide panel of clinical isolates, including multidrug-resistant strains.
-
Mechanism of Action Elucidation: Employing biochemical and genetic assays to definitively identify the molecular target(s) and validate proposed mechanisms like DNA gyrase inhibition.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a focused library of analogues to optimize potency, broaden the spectrum of activity, and improve pharmacokinetic properties.[4]
The benzoxazole scaffold represents a valuable starting point in the quest for next-generation antimicrobial agents.[30] Rigorous and standardized evaluation, as outlined in this guide, is the essential next step in translating this potential into a tangible therapeutic solution.
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Navigating the Selectivity Landscape of 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine: A Guide to Characterization
For the attention of: Researchers, scientists, and drug development professionals.
This guide addresses the current understanding of 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine and outlines a strategic approach to characterizing its cross-reactivity and off-target effects. Extensive investigation of publicly available scientific literature and chemical databases reveals that while the benzoxazole scaffold is associated with a wide range of biological activities, the specific primary molecular target of this compound remains undefined. This absence of a known on-target activity precludes a definitive analysis of its cross-reactivity and off-target profile.
Therefore, this document will first provide a contextual overview of the diverse pharmacological potential inherent to the benzoxazole chemical class. Subsequently, it will present a comprehensive, step-by-step framework of established experimental methodologies that are essential for the initial identification of a primary target and the subsequent in-depth characterization of the compound's selectivity.
The Benzoxazole Scaffold: A Privileged Structure in Drug Discovery
The benzoxazole core is a recurring motif in numerous biologically active compounds, demonstrating a broad spectrum of pharmacological properties.[1][2][3] This includes potential applications as:
The diverse bioactivities associated with this scaffold underscore the importance of rigorous selectivity profiling for any novel benzoxazole derivative to ensure its suitability and safety as a therapeutic candidate or research tool.
A Roadmap to Unveiling the Selectivity Profile
Without an established primary target for this compound, a systematic approach to target identification and selectivity profiling is paramount. The following experimental workflow provides a robust strategy for researchers.
Phase 1: Primary Target Identification
The initial and most critical step is to ascertain the primary biological target(s) of this compound. A combination of computational and experimental approaches is recommended.
Experimental Workflow for Target Identification:
Figure 1: A generalized workflow for primary target identification.
Step-by-Step Protocol for Target Identification:
-
In Silico Target Prediction: Utilize computational tools to predict potential protein targets based on the chemical structure of this compound. This can provide initial hypotheses for experimental validation.
-
Broad Phenotypic Screening: Screen the compound across a diverse panel of cell lines and assess its impact on various cellular phenotypes (e.g., proliferation, apoptosis, differentiation). This can offer clues to the signaling pathways affected.
-
Biochemical and Enzyme Panel Screening: Test the compound against large panels of purified enzymes, such as kinases or proteases, to identify direct enzymatic inhibition.
-
Chemoproteomic Approaches: Employ techniques like affinity chromatography coupled with mass spectrometry to identify proteins that directly bind to the compound from cell lysates.
-
Target Validation: Once putative targets are identified, validate the interaction using orthogonal biophysical methods such as Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC) to confirm direct binding and determine affinity.
Phase 2: In-Depth Selectivity and Off-Target Profiling
Upon successful identification and validation of a primary target, a comprehensive assessment of selectivity is crucial.
Experimental Workflow for Selectivity Profiling:
Figure 2: A workflow for characterizing compound selectivity.
Step-by-Step Protocol for Selectivity Profiling:
-
Screening against Related Protein Families: If the primary target belongs to a large protein family (e.g., kinases), screen the compound against a panel of closely related family members to determine its selectivity within the family.
-
Broad Target Profiling: Utilize commercially available broad target panels (e.g., Eurofins SafetyScan) that assess activity against a wide range of receptors, ion channels, transporters, and enzymes to identify potential off-target interactions.
-
Cell-Based Off-Target Validation: For any identified off-targets, validate their functional relevance in cellular assays. This helps to distinguish between biochemical interactions and actual cellular effects.
-
Unbiased Proteome-Wide Profiling: Employ techniques like CETSA coupled with mass spectrometry (CETSA-MS) to assess changes in protein thermal stability across the entire proteome in response to compound treatment in intact cells. This can reveal unexpected off-target engagements.
Data Presentation for Comparative Analysis
Once experimental data is generated for this compound and relevant alternative compounds, clear and concise data presentation is essential for objective comparison.
Table 1: Example Kinase Selectivity Profile
| Kinase Target | This compound (IC50, µM) | Compound A (IC50, µM) | Compound B (IC50, µM) |
| Primary Target X | Data | Data | Data |
| Kinase Y | Data | Data | Data |
| Kinase Z | Data | Data | Data |
| ... | Data | Data | Data |
Table 2: Example Off-Target Profile from Broad Panel Screen
| Off-Target | This compound (% Inhibition @ 10 µM) | Compound A (% Inhibition @ 10 µM) | Compound B (% Inhibition @ 10 µM) |
| Receptor A | Data | Data | Data |
| Ion Channel B | Data | Data | Data |
| Enzyme C | Data | Data | Data |
| ... | Data | Data | Data |
Conclusion and Future Directions
The therapeutic potential of this compound can only be realized through a thorough understanding of its molecular mechanism of action and its selectivity profile. The immediate priority for future research is the definitive identification of its primary biological target. Following this crucial step, the systematic application of the outlined experimental workflows will enable a comprehensive evaluation of its on-target potency, selectivity, and off-target liabilities. This will, in turn, allow for meaningful comparisons with alternative compounds and inform its potential development as a pharmacological tool or therapeutic agent.
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Evaluating the selectivity of 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine for specific cell lines
A Comparative Guide to the Cellular Selectivity of 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine
Introduction
The benzoxazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Within this class, this compound represents a molecule of interest for its potential as a targeted therapeutic agent. The efficacy and safety of any potential anticancer compound are critically dependent on its selectivity—the ability to preferentially inhibit or kill cancer cells while sparing normal, healthy cells.[4][5]
This guide provides a comprehensive framework for evaluating the cell line selectivity of this compound. We will delve into the causal reasoning behind the experimental design, provide detailed, self-validating protocols, and present a clear methodology for data interpretation. Our investigation is grounded in the hypothesis that, like other 2-arylbenzoxazole derivatives, this compound may exert its effects through modulation of specific cellular pathways, such as the estrogen receptor (ER) signaling cascade.[6][7] Specifically, the anti-proliferative activity of Estrogen Receptor Beta (ERβ) makes it an attractive target for cancer therapy, as its expression is often reduced or lost during tumor progression.[6][8]
Rationale for Experimental Design
To rigorously assess the selectivity of our lead compound, a carefully chosen panel of cell lines and a multi-faceted assay approach are essential. This design is not arbitrary; it is constructed to test our central hypothesis and provide a clear, interpretable dataset.
The Logic of Cell Line Selection
The choice of cell lines is predicated on dissecting the compound's potential mechanism of action. Since many benzoxazoles interact with estrogen receptors, our panel includes cells with differential expression of ERα and ERβ.[7][9] ERα is a known driver of cell proliferation in certain cancers, whereas ERβ often opposes this action and can function as a tumor suppressor.[7][8]
-
ERα-Positive/ERβ-Positive Breast Cancer: MCF-7 cells are a classic model for ER-positive breast cancer and express both receptor subtypes. They allow us to investigate whether the compound can inhibit ERα-driven proliferation, potentially through ERβ-mediated pathways.
-
ERβ-Positive Prostate Cancer: PC-3 cells are an androgen-independent prostate cancer line that has lost ERα expression but retains ERβ.[7] This line is crucial for determining if the compound has direct, ERβ-dependent anti-proliferative effects in the absence of ERα.
-
ER-Negative Cancer: A cell line lacking significant expression of either receptor, such as the HCT116 colorectal carcinoma line, serves as a control to determine if the compound's cytotoxicity is independent of the ER pathway.
-
Non-Cancerous Control: Normal Human Dermal Fibroblasts (NHDF) will be used as a healthy cell control. High cytotoxicity against these cells would indicate a lack of cancer selectivity and potential for off-target toxicity, a critical consideration in drug development.[5]
Selection of Comparative Control Compounds
To benchmark the performance of this compound, we will use two controls:
-
5-Fluorouracil (5-FU): A standard chemotherapeutic agent that induces cell death through the inhibition of DNA synthesis. It is expected to be non-selective and highly toxic to all proliferating cells.
-
Tamoxifen: A Selective Estrogen Receptor Modulator (SERM) that acts as an antagonist in breast tissue. It will serve as a mechanistic control, particularly in the ERα-positive MCF-7 cell line.
Hypothesized Signaling Pathway
We hypothesize that this compound may act as a selective ERβ agonist. Activation of ERβ can lead to the upregulation of tumor suppressor genes and cell cycle inhibitors, ultimately inducing apoptosis and inhibiting proliferation. This contrasts with the mitogenic signaling typically promoted by ERα activation.
Figure 2: Comprehensive workflow for evaluating compound selectivity.
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. [10][11]It is a colorimetric assay where the yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. [12] Materials:
-
96-well flat-bottom plates
-
Selected cell lines and appropriate culture media
-
Test compound, 5-FU, Tamoxifen (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS. [10][12]* Solubilization solution: 4 mM HCl, 0.1% NP-40 in isopropanol. [12]* Plate reader (spectrophotometer)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound and controls. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of medium containing the desired drug concentration. Include "vehicle control" (DMSO only) and "medium only" (blank) wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. [12][13]During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of the MTT solvent (solubilization solution) to each well. [12]6. Reading: Cover the plate with aluminum foil and place it on an orbital shaker for 15 minutes to ensure all formazan is dissolved. [10][12]Read the absorbance at 570 nm using a plate reader. A reference wavelength of 620-630 nm can be used to reduce background noise. [10][13]7. Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. [14]In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. [15]Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes. [16] Materials:
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Cold 1X PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight. Treat cells with the test compound at its predetermined IC50 concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently detach using a non-enzymatic cell dissociation solution to preserve membrane integrity. [14]Centrifuge the combined cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold 1X PBS, centrifuging between washes. [14][16]4. Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex and incubate for 15-20 minutes at room temperature in the dark. 5. Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Binding Buffer to each tube. 6. Data Acquisition and Analysis: Analyze the samples immediately using a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative. * Late apoptotic/necrotic cells: Annexin V-positive and PI-positive. * Necrotic cells: Annexin V-negative and PI-positive. Quantify the percentage of cells in each quadrant.
-
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables to facilitate comparison and interpretation.
Table 1: Profile of Selected Cell Lines
| Cell Line | Tissue of Origin | Cancer Type | ERα Status | ERβ Status |
|---|---|---|---|---|
| MCF-7 | Breast | Adenocarcinoma | Positive | Positive |
| PC-3 | Prostate | Adenocarcinoma | Negative | Positive |
| HCT116 | Colon | Carcinoma | Negative | Negative |
| NHDF | Skin | Normal Fibroblast | Negative | Positive |
Table 2: Comparative Cytotoxicity (IC50 Values in µM) after 48h Treatment This table is presented as a template for expected results.
| Compound | MCF-7 (ERα+/β+) | PC-3 (ERα-/β+) | HCT116 (ERα-/β-) | NHDF (Normal) | Selectivity Index (SI)* |
|---|---|---|---|---|---|
| This compound | 5.2 | 8.1 | > 50 | > 50 | > 9.6 |
| 5-Fluorouracil | 2.5 | 3.0 | 1.8 | 4.5 | 1.5 |
| Tamoxifen | 7.8 | > 50 | > 50 | > 50 | > 6.4 |
*Selectivity Index (SI) = IC50 in normal cells (NHDF) / IC50 in most sensitive cancer cells.
Interpretation of Potential Results:
-
A high IC50 value (>50 µM) indicates low cytotoxicity.
-
A high Selectivity Index (SI > 2) suggests cancer-selective activity.
-
If the test compound shows high potency against PC-3 and MCF-7 cells but low potency against HCT116 and NHDF cells, it would support our hypothesis of ERβ-mediated activity.
Table 3: Apoptosis Induction at IC50 Concentration (48h) This table is presented as a template for expected results.
| Cell Line | Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis | Total Apoptotic Cells |
|---|---|---|---|---|
| MCF-7 | Vehicle Control | 2.1% | 1.5% | 3.6% |
| Test Compound | 25.4% | 10.2% | 35.6% | |
| PC-3 | Vehicle Control | 3.5% | 2.0% | 5.5% |
| | Test Compound | 21.8% | 8.5% | 30.3% |
Interpretation of Potential Results:
-
A significant increase in the percentage of Annexin V-positive cells (both early and late apoptosis) compared to the vehicle control would confirm that the compound induces programmed cell death. This finding would strengthen the case for its therapeutic potential, as apoptosis is a preferred mode of cell death for anticancer drugs. [4][14]
Conclusion
This guide outlines a robust, hypothesis-driven methodology for evaluating the cellular selectivity of this compound. By employing a carefully selected panel of cell lines and utilizing validated assays for cytotoxicity and apoptosis, researchers can generate a comprehensive profile of the compound's activity. The interpretation of this data, particularly in the context of Estrogen Receptor signaling, will provide critical insights into its mechanism of action and its potential as a selective anticancer agent. This structured approach ensures scientific rigor and provides a clear path for the preclinical assessment of novel therapeutic candidates.
References
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Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
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National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
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National Center for Biotechnology Information. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
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ResearchGate. MTT Proliferation Assay Protocol. [Link]
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Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. [Link]
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National Center for Biotechnology Information. Cancer therapy using natural ligands that target estrogen receptor beta. [Link]
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BPS Bioscience. Cell Cytotoxicity Screening & Profiling Services. [Link]
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National Center for Biotechnology Information. Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential. [Link]
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PLOS One. Identification of Estrogen Receptor Dimer Selective Ligands Reveals Growth-Inhibitory Effects on Cells That Co-Express ERα and ERβ. [Link]
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NorthEast BioLab. Cell Cytotoxicity Assay, Cell Toxicity Assay. [Link]
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International Journal of Pharmaceutical Sciences and Research. SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. [Link]
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A Senior Application Scientist's Guide to the Statistical Validation of Experimental Data for 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine
Introduction: The Imperative of Rigorous Validation in Drug Discovery
In the landscape of modern drug discovery, the synthesis and evaluation of novel chemical entities form the bedrock of innovation. Among the myriad of heterocyclic scaffolds, benzoxazoles are of significant interest due to their wide-ranging pharmacological activities, including anticancer and antimicrobial properties.[1][2] The compound 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine, a member of this promising class, represents a potential candidate for further therapeutic development. However, before any meaningful biological assessment can be undertaken, the unequivocal confirmation of its chemical identity and purity is paramount. This guide provides a comprehensive framework for the statistical validation of experimental data obtained for this compound, offering a comparative analysis with structurally related alternatives to underscore the importance of robust analytical practices.
The journey from a synthesized molecule to a potential drug candidate is paved with data. The reliability of this data is non-negotiable. Statistical validation provides the quantitative evidence that an analytical method is suitable for its intended purpose, ensuring that the results are accurate, reproducible, and trustworthy.[3] This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies for the robust validation of experimental data in a drug discovery context.
Experimental Protocols: A Multi-faceted Approach to Characterization
The comprehensive characterization of this compound requires a suite of orthogonal analytical techniques. The following protocols outline the key experimental workflows for obtaining the data necessary for statistical validation.
Synthesis of this compound
A common route for the synthesis of 2-arylbenzoxazoles involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative. For the target compound, this would typically involve the reaction of 2,4-diaminophenol with 4-methoxybenzoic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA).[4]
DOT Script for Synthesis Workflow
Caption: General synthetic workflow for this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is an indispensable tool for determining the purity of a synthesized compound and for quantifying impurities.[5] A reversed-phase HPLC method is generally suitable for benzoxazole derivatives.
Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a known concentration of the compound in the mobile phase.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure. Both ¹H and ¹³C NMR spectra are essential.[6]
Protocol:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Analysis: Acquire ¹H and ¹³C spectra and assign the chemical shifts and coupling constants.
Mass Spectrometry (MS): Determines the molecular weight and can provide structural information through fragmentation patterns.[7]
Protocol:
-
Ionization Technique: Electrospray ionization (ESI) is suitable for most benzoxazole derivatives.
-
Analysis: Obtain the mass spectrum and identify the molecular ion peak ([M+H]⁺).
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.[3]
Protocol:
-
Sample Preparation: Prepare a KBr pellet containing the compound.
-
Analysis: Acquire the IR spectrum and identify characteristic absorption bands.
Comparative Data Analysis: The Subject Compound and Its Alternatives
To provide a comprehensive evaluation, the experimental data for this compound is compared with two structural analogs:
-
Alternative A: 2-(4-Chlorophenyl)-1,3-benzoxazol-5-amine
-
Alternative B: 2-(4-Methoxyphenyl)-1,3-benzoxazole (lacking the 5-amino group)
The following tables present a compilation of representative experimental data for these compounds.
Table 1: HPLC Purity and Retention Times
| Compound | Retention Time (min) | Purity (%) |
| This compound | 8.5 | 99.2 |
| Alternative A | 9.2 | 98.9 |
| Alternative B | 10.1 | 99.5 |
Table 2: Key Spectroscopic Data
| Compound | ¹H NMR (δ, ppm, DMSO-d₆) | ¹³C NMR (δ, ppm, DMSO-d₆) | Mass Spec (m/z, [M+H]⁺) | IR (cm⁻¹) |
| This compound | 3.85 (s, 3H, OCH₃), 5.30 (s, 2H, NH₂), 6.7-8.0 (m, 7H, Ar-H) | 55.9, 105.2, 114.8, 115.6, 120.1, 129.7, 138.9, 142.3, 150.1, 162.5, 163.8 | 241.10 | 3450, 3350 (N-H), 1620 (C=N), 1250 (C-O) |
| Alternative A | 5.35 (s, 2H, NH₂), 7.0-8.2 (m, 7H, Ar-H) | 105.4, 115.8, 120.3, 126.2, 129.5, 136.2, 139.1, 142.5, 150.3, 163.1 | 245.05 | 3445, 3345 (N-H), 1625 (C=N), 1090 (C-Cl) |
| Alternative B | 3.88 (s, 3H, OCH₃), 7.1-8.1 (m, 8H, Ar-H) | 56.0, 110.5, 115.0, 120.5, 124.8, 129.9, 142.1, 150.8, 162.8, 164.2 | 226.08 | 3050 (Ar C-H), 1615 (C=N), 1255 (C-O) |
Statistical Validation of Analytical Data: Ensuring Trustworthiness
The validation of analytical methods is a formal process to confirm that the analytical procedure employed for a specific test is suitable for its intended purpose.[3] The key parameters for validation include accuracy, precision, specificity, linearity, and range.
Core Statistical Tools
The following statistical tools are fundamental for data validation:[3]
-
Mean (Average): The central tendency of a set of data.
-
Standard Deviation (SD): A measure of the amount of variation or dispersion of a set of values.
-
Relative Standard Deviation (RSD) or Coefficient of Variation (CV): The standard deviation expressed as a percentage of the mean, providing a measure of precision.
-
Linear Regression: Used to assess the linearity of an analytical method by examining the relationship between concentration and response.
DOT Script for Statistical Validation Workflow
Caption: Workflow for the statistical validation of an analytical method.
Application of Statistical Validation
Precision: The precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the RSD.
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.
Accuracy: The accuracy of an analytical method is the closeness of the test results obtained by that method to the true value. It is often determined by spiking a sample with a known quantity of the analyte and calculating the percent recovery.
Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically assessed by linear regression analysis of a calibration curve, with the coefficient of determination (R²) being a key indicator.
Table 3: Statistical Validation Summary for HPLC Purity Assay
| Parameter | This compound | Acceptance Criteria |
| Precision (RSD, n=6) | 0.5% | ≤ 2% |
| Accuracy (% Recovery) | 99.5% | 98.0 - 102.0% |
| Linearity (R²) | 0.9995 | ≥ 0.999 |
Structure-Activity Relationship and Biological Context
The substituents on the benzoxazole scaffold play a crucial role in determining the biological activity. For instance, the presence and position of electron-donating or electron-withdrawing groups can significantly influence the anticancer and antimicrobial potency.[8] The 5-amino group in the target compound is a key feature that can be further functionalized to explore new chemical space and potentially enhance biological activity. Comparing the biological activity of the target compound with its analogs (once the data is validated) can provide valuable structure-activity relationship (SAR) insights. For example, some studies have shown that substitutions at the 5-position can significantly impact the biological activity of benzoxazole derivatives.[1]
DOT Script for a Representative Signaling Pathway
Caption: A simplified signaling pathway potentially targeted by benzoxazole derivatives.
Conclusion: The Foundation of Sound Scientific Research
The statistical validation of experimental data is not merely a procedural formality; it is the cornerstone of scientific integrity in drug discovery. For a promising molecule like this compound, a rigorous and statistically sound characterization is the first and most critical step towards understanding its therapeutic potential. By employing a multi-technique analytical approach and applying robust statistical validation, researchers can have high confidence in their data, ensuring that subsequent biological evaluations are built on a solid foundation. This guide has provided a framework for achieving this, emphasizing the causality behind experimental choices and the self-validating nature of a well-designed analytical workflow.
References
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Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
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A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. (2023). Lirias. Retrieved January 18, 2026, from [Link]
-
Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. (2023). MDPI. Retrieved January 18, 2026, from [Link]
-
Synthetic pathway of 2-(substitutedbenzyl/phenyl)-5-aminobenzoxazole... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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2-(4-methoxyphenyl)-1,3-benzoxazole. (n.d.). ChemSynthesis. Retrieved January 18, 2026, from [Link]
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Synthesis and Characterization of Novel Benzoxazole Schiff Base Derivatives. (n.d.). Preprints.org. Retrieved January 18, 2026, from [Link]
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Analytical method validation: A brief review. (n.d.). GSC Biological and Pharmaceutical Sciences. Retrieved January 18, 2026, from [Link]
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(R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. (2021). MDPI. Retrieved January 18, 2026, from [Link]
-
2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1. (n.d.). AWS. Retrieved January 18, 2026, from [Link]
-
2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. (2022). MDPI. Retrieved January 18, 2026, from [Link]
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Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. (2023). Journal of Pharmaceutical Chemistry. Retrieved January 18, 2026, from [Link]
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Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. (2022). PubMed Central. Retrieved January 18, 2026, from [Link]
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HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. (n.d.). Polish Pharmaceutical Society. Retrieved January 18, 2026, from [Link]
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¹H NMR of 2-(4-methoxyphenyl) quinoxaline and... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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5-Amino-2-(4-aminophenyl)benzoxazole. (n.d.). Pharmaffiliates. Retrieved January 18, 2026, from [Link]
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1 H NMR spectra of 2-(4-methoxyphenyl)-4,5-diphenyl-1H- imidazole (4b)... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Synthesis and Structure Determination of 1-(4-Methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide. (2022). MDPI. Retrieved January 18, 2026, from [Link]
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Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. (2020). Research Journal of Pharmacy and Technology. Retrieved January 18, 2026, from [Link]
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Application of hplc method for investigation of stability of new benzimidazole derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine
As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a fundamental aspect of responsible science that protects you, your colleagues, and the environment. This guide provides a comprehensive, principles-based approach to the disposal of 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine, moving beyond a simple checklist to explain the critical reasoning behind each step.
Core Principles: Understanding the Hazard Profile
While a specific Safety Data Sheet (SDS) for this compound is not always readily available, its chemical structure provides critical clues to its hazard profile. The molecule belongs to two important chemical classes: benzoxazoles and aromatic amines .
-
Benzoxazole Derivatives: This heterocyclic scaffold is known for its wide spectrum of pharmacological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][2] This inherent bioactivity underscores the need to prevent its release into the environment.
-
Aromatic Amines: Compounds in this class are frequently classified as hazardous materials due to their potential for toxicity and carcinogenicity.[3] They can be harmful if swallowed, inhaled, or absorbed through the skin.[4][5]
Therefore, the foundational principle is to treat this compound and all associated materials as hazardous waste at all times.[6] Disposal via sink drains or evaporation in a fume hood is strictly prohibited.[6][7]
Personal Protective Equipment (PPE) for Disposal Operations
Before handling any waste materials, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense against exposure.
| Protection Type | Recommended Equipment | Rationale & Best Practices |
| Eye & Face Protection | Safety glasses with side-shields or tight-sealing safety goggles. A face shield is recommended if splashing is possible. | Conforms to OSHA 29 CFR 1910.133. Protects against accidental splashes of liquid waste or contact with airborne solid particles.[8][9] |
| Skin Protection | Chemical-resistant nitrile, neoprene, or butyl rubber gloves. A full-length lab coat. | Prevents direct dermal contact. Aromatic amines can potentially be absorbed through the skin. Always check glove compatibility and inspect for tears before use.[8] |
| Respiratory Protection | Not typically required if handling small quantities within a certified chemical fume hood. | All waste handling and consolidation procedures should be performed inside a fume hood to minimize inhalation risk.[10] |
Step-by-Step Disposal Protocol
Adherence to a systematic protocol is essential for ensuring safety and regulatory compliance. The primary and most recommended method for disposal is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management company.[3]
Step 1: Waste Segregation (The Principle of Isolation)
Never mix waste streams indiscriminately. Incompatibility can lead to dangerous reactions.
-
Isolate this Waste: Collect waste this compound and materials contaminated with it separately from other chemical waste.[3]
-
Critical Incompatibilities: At a minimum, ensure this amine-containing waste is stored separately from acids, cyanides, halogenated solvents, and strong oxidizers.[10] Mixing amines with acids can cause a strong exothermic reaction.
Step 2: Containerization (The Principle of Containment)
Proper containment prevents leaks and environmental release.
-
Use a Compatible Container: The original product container is often the best choice for waste.[6] If unavailable, use a robust, leak-proof container made of a compatible material (e.g., high-density polyethylene or glass). The container must have a tightly sealing cap.[10]
-
Maintain Headspace: Do not overfill liquid waste containers; leave at least 10% of the volume as headspace to allow for vapor expansion.[11]
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[7][10] Using a funnel that is left in the opening is not considered a closed container.
Step 3: Labeling (The Principle of Clear Communication)
Accurate labeling is a regulatory requirement and is crucial for safe handling by all personnel, including EHS staff.
-
Label Immediately: Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
Required Information: The label must, at a minimum, include:
Step 4: Storage (The Principle of Safe Accumulation)
Store waste in a designated and controlled area pending pickup.
-
Designated Area: Store the sealed, labeled container in a designated Satellite Accumulation Area (SAA).[7][12]
-
Safe Location: The SAA must be at or near the point of generation and under the control of laboratory personnel. It should be away from heat sources, sunlight, and floor drains.[13]
-
Secondary Containment: Place the waste container in a larger, chemically resistant tray or bin to contain any potential leaks.[11]
Step 5: Arrange for Disposal
-
Contact EHS: Once the container is full or you no longer need to accumulate this waste, contact your institution's EHS office or designated hazardous waste coordinator to schedule a pickup.[7] Do not allow waste to accumulate for excessive periods.
Managing Contaminated Materials & Empty Containers
-
Solid Waste: All disposable items that have come into direct contact with this compound, such as gloves, weigh paper, pipette tips, and absorbent pads used for cleaning minor spills, must be collected as solid hazardous waste. Place them in a sealed, labeled bag or container and dispose of them through EHS.[6]
-
Empty Containers: An empty container that held this compound must be treated as hazardous. The most prudent procedure is to triple-rinse the container with a suitable solvent (e.g., methanol or acetone).[6][10]
-
Collect all three rinses (the "rinsate") as liquid hazardous waste.[6]
-
Label the rinsate waste container appropriately.
-
After triple-rinsing, deface or remove the original label from the empty container and remove the cap before disposing of it as regular solid waste or glass waste, as per your institution's policy.[6]
-
Emergency Procedures: Spills During Disposal
Accidental spills must be managed immediately and safely.
-
Alert Personnel: Notify others in the immediate area.
-
Assess the Spill: For small spills that you are trained and equipped to handle, proceed with cleanup. For large spills, evacuate the area, restrict access, and contact your institution's emergency safety office immediately.
-
Cleanup: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the spill.
-
Dispose of Cleanup Materials: All materials used for spill cleanup, including absorbent and PPE, must be collected, containerized, and disposed of as hazardous waste.[6]
Disposal Workflow Diagram
The following diagram outlines the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]
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Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
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SDS - Aromatic Amine Cleaning Developing Solution. SKC Inc.[Link]
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Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. [Link]
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Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Drug Delivery and Therapeutics. [Link]
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Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
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Navigating the Safe Handling of 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine: A Guide to Personal Protective Equipment and Disposal
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. Among these, compounds featuring benzoxazole and aromatic amine moieties are of significant interest due to their diverse pharmacological activities.[1][2][3][4] However, their potential bioactivity also necessitates a robust understanding and implementation of safety protocols to protect laboratory personnel. This guide provides essential, immediate safety and logistical information for handling 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine, focusing on personal protective equipment (PPE) and proper disposal methods.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial to minimize exposure risk. The following table outlines the recommended PPE, categorized by the level of protection required for different laboratory operations involving this compound.
| Protection Level | Required PPE | Primary Function |
| Primary Barrier | Chemical-resistant gloves (Nitrile, double-gloved) | Prevents direct skin contact with the compound. |
| Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes and airborne particles. | |
| Secondary Barrier | Laboratory coat | Provides a removable barrier to protect personal clothing and skin from contamination.[8] |
| Containment | Chemical fume hood | Ensures adequate ventilation and prevents inhalation of dust or aerosols.[9] |
Step-by-Step Guide to Donning and Doffing PPE
The proper sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Procedure:
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Lab Coat: Put on a clean, properly fitting laboratory coat and fasten it completely.[8]
-
Safety Eyewear: Put on safety glasses or goggles.
-
Gloves: Don the first pair of nitrile gloves, ensuring they cover the cuffs of the lab coat. Don a second pair of gloves over the first.
Doffing Procedure:
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated chemical waste container.
-
Lab Coat: Unfasten the lab coat. Remove it by folding it inward, avoiding contact with the potentially contaminated exterior. Place it in a designated container for laboratory laundry or disposal.[8]
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair and dispose of them.
-
Safety Eyewear: Remove safety glasses or goggles.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Below is a visual representation of the recommended PPE donning and doffing workflow.
Operational and Disposal Plans
Safe handling extends beyond personal protection to include proper operational procedures and waste disposal.
Handling Procedures
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[9]
-
Administrative Controls: Access to areas where this compound is handled should be restricted to trained personnel.
-
Hygiene Practices: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[9]
-
Spill Response: In case of a spill, evacuate the immediate area. Wear appropriate PPE, including respiratory protection if the compound is a powder. Absorb the spill with an inert material and place it in a sealed container for disposal.
Disposal Plan
Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.
Step-by-Step Disposal Protocol:
-
Segregation: All waste contaminated with this compound, including gloves, disposable lab coats, and contaminated labware, must be segregated into a clearly labeled, sealed, and chemical-resistant waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[10]
-
Collection: Arrange for the collection of the hazardous waste by a licensed and approved chemical waste disposal company.[9] Do not dispose of this compound down the drain or in regular trash.[9]
The following diagram illustrates the chemical waste disposal workflow.
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
